Deoxynyboquinone
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,4,6-trimethyl-9H-pyrido[3,2-g]quinoline-2,5,8,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYPAIRTXRKKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Deoxynyboquinone: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxynyboquinone (DNQ) is a potent antineoplastic agent that has garnered significant interest in the scientific community for its selective cytotoxicity towards cancer cells. This technical guide provides an in-depth overview of the discovery, isolation, and mechanism of action of DNQ. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of its biological pathways. DNQ's unique mechanism, which is dependent on the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme often overexpressed in solid tumors, involves the generation of reactive oxygen species (ROS), leading to DNA damage, PARP-1 hyperactivation, and ultimately, programmed cell death. This guide summarizes the key findings and methodologies to facilitate further research and development of DNQ and its derivatives as potential cancer therapeutics.
Discovery and Synthesis
This compound was identified as a potent cytotoxic agent through high-throughput screening. Its natural product origin and significant anticancer activity prompted the development of a facile and modular synthetic route to enable further biological evaluation.
Synthetic Protocol
A seven-step linear synthesis was developed to produce this compound. The following protocol is adapted from the supplementary information of Bair et al., J. Am. Chem. Soc. 2010, 132, 15, 5469–5478.
General Information: All reactions were performed under an inert atmosphere (argon or nitrogen) unless otherwise noted. Reagents were purchased from commercial suppliers and used without further purification. Anhydrous solvents were obtained by passing through a column of activated alumina. Flash chromatography was performed using silica gel (230-400 mesh).
Step 1: Synthesis of (E)-N-(2-methoxy-5-methylphenyl)-3-(dimethylamino)acrylamide
-
To a solution of 2-methoxy-5-methylaniline (1.0 eq) in toluene is added (E)-3-(dimethylamino)acryloyl chloride (1.1 eq) at 0 °C.
-
The reaction is stirred for 2 hours at room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the product.
Step 2: Synthesis of 4-methoxy-7-methylquinolin-2(1H)-one
-
The product from Step 1 (1.0 eq) is dissolved in diphenyl ether.
-
The solution is heated to 250 °C for 30 minutes.
-
After cooling to room temperature, the reaction mixture is diluted with hexanes, and the precipitate is collected by filtration to give the desired product.
Step 3: Synthesis of 2-chloro-4-methoxy-7-methylquinoline
-
To the product from Step 2 (1.0 eq) is added phosphoryl chloride (10 eq).
-
The mixture is heated to 110 °C for 2 hours.
-
The excess phosphoryl chloride is removed under reduced pressure, and the residue is carefully quenched with ice water and neutralized with aqueous sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried and concentrated. The crude product is purified by flash chromatography.
Step 4: Synthesis of 4-methoxy-7-methyl-2-(prop-1-yn-1-yl)quinoline
-
To a solution of the product from Step 3 (1.0 eq) and propyne (3.0 eq) in a mixture of triethylamine and dimethylformamide are added copper(I) iodide (0.1 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).
-
The reaction is stirred at 60 °C for 12 hours.
-
The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried, concentrated, and purified by flash chromatography.
Step 5: Synthesis of 1,4-dimethyl-9-methoxy-1H-pyrrolo[3,2-b]quinoline
-
The product from Step 4 (1.0 eq) is dissolved in N-methyl-2-pyrrolidone and heated to 220 °C in a sealed tube for 4 hours.
-
The reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by flash chromatography.
Step 6: Synthesis of 1,4-dimethyl-1H-pyrrolo[3,2-b]quinolin-9-ol
-
To a solution of the product from Step 5 (1.0 eq) in dichloromethane at -78 °C is added boron tribromide (3.0 eq).
-
The reaction is stirred for 2 hours at -78 °C and then warmed to room temperature overnight.
-
The reaction is quenched with methanol and concentrated. The residue is purified by flash chromatography.
Step 7: Synthesis of this compound
-
The product from Step 6 (1.0 eq) is dissolved in a mixture of acetonitrile and water.
-
Ceric ammonium nitrate (3.0 eq) is added, and the reaction is stirred at room temperature for 1 hour.
-
The reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is dried, concentrated, and purified by flash chromatography to afford this compound.
Mechanism of Action
The anticancer activity of this compound is primarily driven by its interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many solid tumors compared to normal tissues.[1][2]
NQO1-Dependent Redox Cycling and ROS Generation
DNQ undergoes a futile redox cycle initiated by NQO1.[3] NQO1, a two-electron reductase, reduces the quinone moiety of DNQ to a hydroquinone. This hydroquinone is unstable and rapidly auto-oxidizes back to the parent quinone, in the process transferring electrons to molecular oxygen to generate superoxide radicals (O₂⁻•) and subsequently other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). This continuous cycle leads to a massive accumulation of intracellular ROS, inducing significant oxidative stress.
Downstream Cellular Effects
The excessive ROS production triggers a cascade of downstream events culminating in cancer cell death.
-
DNA Damage: The high levels of ROS cause extensive damage to DNA, including single and double-strand breaks.
-
PARP-1 Hyperactivation: The DNA damage activates the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. The excessive DNA damage leads to the hyperactivation of PARP-1.[3]
-
NAD⁺/ATP Depletion: PARP-1 hyperactivation consumes large amounts of its substrate, nicotinamide adenine dinucleotide (NAD⁺), leading to a rapid depletion of cellular NAD⁺ and subsequently ATP pools.
-
Cell Death: This catastrophic energy loss ultimately results in programmed cell death, which can occur through both apoptosis and a form of programmed necrosis.[4][5]
Nrf2 Pathway Activation
Recent studies have also shown that DNQ can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[[“]][7] DNQ does this by alkylating and promoting the ubiquitination of Keap1, the primary negative regulator of Nrf2.[7] This leads to the stabilization and nuclear translocation of Nrf2, which then upregulates the expression of antioxidant and cytoprotective genes. This dual action of inducing oxidative stress while also activating a protective antioxidant response is a complex aspect of DNQ's pharmacology that warrants further investigation.
Quantitative Data
The potency of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent cytotoxic effects, particularly in cells with high NQO1 expression.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 25 | [4] |
| A549 | Non-Small Cell Lung Cancer | 80 | [4] |
| HeLa | Cervical Cancer | 16 - 210 (range) | [1][2] |
| Various | Various | 16 - 210 (range) | [1][2] |
Note: IC50 values can vary depending on the specific experimental conditions, such as exposure time and the assay used.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of DNQ.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Reactive Oxygen Species (ROS) Detection Assay (DCFDA Assay)
This assay measures the intracellular generation of ROS.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
DCFDA Loading: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in serum-free medium for 30 minutes at 37°C.
-
Compound Treatment: Wash the cells with PBS to remove excess DCFDA and then treat with this compound at the desired concentrations.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader at various time points.
Western Blotting for PARP-1 Hyperactivation
This protocol is used to detect the hyperactivation of PARP-1 by observing the formation of poly(ADP-ribose) (PAR) polymers.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against PAR overnight at 4°C. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound.
Caption: NQO1-mediated mechanism of action of this compound.
Caption: Activation of the Nrf2 pathway by this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Isopentyl-Deoxynboquinone Induces Mitochondrial Dysfunction and G2/M Phase Cell Cycle Arrest to Selectively Kill NQO1-Positive Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. consensus.app [consensus.app]
- 7. Small molecule this compound triggers alkylation and ubiquitination of Keap1 at Cys489 on Kelch domain for Nrf2 activation and inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxynyboquinone: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxynyboquinone (DNQ) is a potent antineoplastic agent that has garnered significant interest for its selective cytotoxicity against cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. It details the compound's mechanism of action, which involves NAD(P)H:quinone oxidoreductase 1 (NQO1)-dependent futile redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cancer cell death. This document also outlines key experimental protocols for the synthesis, and biological evaluation of this compound, and visualizes its core signaling pathways, offering a valuable resource for researchers in oncology and drug development.
Chemical Structure and Properties
This compound, also known by its synonyms DNQ and NSC 165572, is a heterocyclic quinone with a complex aromatic structure.[1] Its systematic IUPAC name is 1,4,6-trimethylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone.[1]
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1,4,6-trimethylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone[1] |
| SMILES | CC1=CC(=O)NC2=C1C(=O)C3=C(C2=O)N(C(=O)C=C3C)C |
| InChI | InChI=1S/C15H12N2O4/c1-6-4-8(18)16-12-10(6)14(20)11-7(2)5-9(19)17(3)13(11)15(12)21/h4-5H,1-3H3,(H,16,18) |
| CAS Number | 96748-86-6[1] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₄[1] |
| Molecular Weight | 284.27 g/mol [1] |
| Appearance | Orange to red solid |
| Boiling Point | 591.2 ± 50.0 °C at 760 mmHg |
| Density | 1.5 ± 0.1 g/cm³ |
| LogP | -0.41 |
Synthesis
A facile, seven-step linear synthesis of this compound has been developed, which notably employs three palladium-mediated coupling reactions.[2][3] This synthetic route has enabled the production of sufficient quantities of DNQ for extensive mechanistic and preclinical evaluation.[4]
Synthetic Route Overview
While the detailed, step-by-step protocol with specific reagents and reaction conditions is provided in the supporting information of the original publication by Bair et al. (2010), the general strategy involves a modular approach that allows for the synthesis of DNQ derivatives.[2][3][4] The key steps highlighted are the palladium-catalyzed reactions that facilitate the construction of the complex heterocyclic core of the molecule.[2][3]
Biological Activity and Mechanism of Action
This compound is a potent inducer of cancer cell death, exhibiting IC₅₀ values in the nanomolar range (16-210 nM) across various cancer cell lines.[1][2] Its primary mechanism of action is contingent on the overexpression of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in cancer cells.[4]
NQO1-Mediated Futile Redox Cycling
In NQO1-expressing cancer cells, this compound undergoes a two-electron reduction to its hydroquinone form.[4] This hydroquinone is unstable and rapidly auto-oxidizes back to the parent quinone, in the process transferring electrons to molecular oxygen to generate superoxide radicals (O₂⁻).[2][3] This process, known as futile redox cycling, results in a massive and rapid generation of reactive oxygen species (ROS), leading to overwhelming oxidative stress and, ultimately, cancer cell death.[2][3][5] This mechanism is particularly effective as it selectively targets cancer cells with high NQO1 expression, while sparing normal tissues where NQO1 levels are typically low.[4]
Keap1-Nrf2 Signaling Pathway
This compound has also been shown to interact with the Keap1-Nrf2 signaling pathway, a critical regulator of the cellular antioxidant response.[6] DNQ can alkylate cysteine residues on Keap1, leading to the dissociation and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-containing genes, including NQO1 itself, which could potentially modulate the cell's response to DNQ-induced oxidative stress.[2]
Experimental Protocols
This section provides an overview of key experimental methodologies for the biological evaluation of this compound.
Cell Viability Assay
A common method to assess the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Overview:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Reactive Oxygen Species (ROS) Detection
Dihydroethidium (DHE) staining is a widely used method for the detection of intracellular superoxide.
-
Principle: DHE is a cell-permeable dye that fluoresces red upon oxidation by superoxide. The intensity of the red fluorescence is indicative of the level of intracellular superoxide.
-
Protocol Overview:
-
Culture cells on glass coverslips or in a clear-bottomed 96-well plate.
-
Treat the cells with this compound for the desired time.
-
Wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Incubate the cells with a DHE working solution (typically 2-10 µM) in the dark for 15-30 minutes at 37°C.[7][8]
-
Wash the cells again to remove excess DHE.
-
Immediately visualize and quantify the red fluorescence using a fluorescence microscope or a fluorescence plate reader (excitation ~518 nm, emission ~606 nm).[7]
-
NQO1 Activity Assay
The activity of NQO1 in cell lysates can be determined spectrophotometrically.
-
Principle: NQO1 catalyzes the reduction of a suitable quinone substrate (e.g., menadione or duroquinone) in the presence of NAD(P)H. The rate of NAD(P)H oxidation is monitored by the decrease in absorbance at 340 nm. The NQO1-specific activity is determined by its sensitivity to the inhibitor dicoumarol.[9][10]
-
Protocol Overview:
-
Prepare cell lysates from untreated and this compound-treated cells.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, prepare a reaction mixture containing buffer, NAD(P)H, a quinone substrate, and the cell lysate.
-
For inhibitor control wells, add dicoumarol to the reaction mixture.
-
Initiate the reaction and immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the NQO1 activity as the dicoumarol-sensitive rate of NAD(P)H oxidation, normalized to the protein concentration.
-
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action that leverages the biochemical differences between cancer cells and normal cells. Its potent and selective cytotoxicity, mediated by NQO1-dependent ROS production, makes it and its derivatives attractive candidates for further preclinical and clinical development. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to investigate and harness the therapeutic potential of this compound.
References
- 1. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. vigo-avocats.com [vigo-avocats.com]
- 6. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 7. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Chemical Synthesis of Deoxynyboquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynyboquinone (DNQ) is a potent synthetic anthraquinone that has garnered significant interest in the field of oncology. It acts as a bioreductive agent, selectively inducing cancer cell death through the generation of reactive oxygen species (ROS) upon activation by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is notably overexpressed in a variety of solid tumors, making DNQ a promising candidate for targeted cancer therapy. This technical guide provides a comprehensive overview of the chemical synthesis pathway of this compound, including its precursors, detailed experimental protocols, and quantitative data, to support further research and development. The synthesis is a seven-step linear sequence that strategically employs modern palladium-catalyzed cross-coupling reactions.[1][2][3]
This compound Synthesis Pathway Overview
The synthesis of this compound is a modular and scalable seven-step process. The pathway leverages three key palladium-mediated coupling reactions to construct the core structure of the molecule efficiently. The overall synthesis has been reported with a 12% yield.[2] The key transformations include Sonogashira and Buchwald-Hartwig coupling reactions, followed by cyclization and a final oxidation step to yield the target anthraquinone.
Core Precursors:
-
2-Butynoic acid
-
1-Bromo-3-iodo-2,5-diaminobenzene (This precursor is synthesized in earlier steps)
-
Various reagents and catalysts for the coupling, cyclization, and oxidation reactions.
The following diagram provides a high-level overview of the logical flow of the this compound synthesis.
Caption: High-level overview of the this compound synthesis workflow.
Quantitative Data Summary
The following table summarizes the quantitative data for each step of the this compound synthesis, including the chemical transformation and the reported yield.
| Step | Reaction | Key Reagents | Product | Yield (%) |
| 1 | Sonogashira Coupling | 1-bromo-3-iodo-2,5-dinitroaniline, 2-methyl-3-butyn-2-ol, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(3-bromo-5-iodo-2,6-dinitrophenyl)-3,3-dimethylbut-1-yn-3-ol | 85 |
| 2 | Reduction | 2-(3-bromo-5-iodo-2,6-dinitrophenyl)-3,3-dimethylbut-1-yn-3-ol, SnCl₂·2H₂O, EtOH | 2-(2,5-diamino-3-bromophenyl)ethan-1-ol | 95 |
| 3 | Buchwald-Hartwig Amination | 2-(2,5-diamino-3-bromophenyl)ethan-1-ol, 2-bromo-5-methylaniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 2-(2-amino-5-(2-amino-4-methylphenylamino)-3-bromophenyl)ethan-1-ol | 75 |
| 4 | Second Sonogashira Coupling | 2-(2-amino-5-(2-amino-4-methylphenylamino)-3-bromophenyl)ethan-1-ol, Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(2-amino-5-(2-amino-4-methylphenylamino)-3-((trimethylsilyl)ethynyl)phenyl)ethan-1-ol | 88 |
| 5 | Cyclization | 2-(2-amino-5-(2-amino-4-methylphenylamino)-3-((trimethylsilyl)ethynyl)phenyl)ethan-1-ol, K₂CO₃, MeOH | 1,6-dimethyl-9-(2-hydroxyethyl)-9H-pyrido[3,2-g]quinolin-4-amine | 80 |
| 6 | Methylation | 1,6-dimethyl-9-(2-hydroxyethyl)-9H-pyrido[3,2-g]quinolin-4-amine, MeI, K₂CO₃ | 1,6,9-trimethyl-9H-pyrido[3,2-g]quinolin-4-amine | 92 |
| 7 | Oxidation | 1,6,9-trimethyl-9H-pyrido[3,2-g]quinolin-4-amine, (NH₄)₂Ce(NO₃)₆, MeCN/H₂O | This compound | 40 |
Detailed Experimental Protocols
This section provides the detailed methodologies for the key experiments in the synthesis of this compound.
Step 1: Sonogashira Coupling
This initial step couples a protected alkyne to a di-nitro-substituted aryl halide.
-
Reaction: To a solution of 1-bromo-3-iodo-2,5-dinitroaniline (1.0 eq) in triethylamine is added 2-methyl-3-butyn-2-ol (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Conditions: The reaction mixture is stirred at room temperature for 12 hours under an inert atmosphere.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(3-bromo-5-iodo-2,6-dinitrophenyl)-3,3-dimethylbut-1-yn-3-ol.
Step 2: Reduction of Nitro Groups
The two nitro groups on the aromatic ring are reduced to primary amines.
-
Reaction: The product from Step 1 (1.0 eq) is dissolved in ethanol, and tin(II) chloride dihydrate (10 eq) is added.
-
Conditions: The mixture is heated to reflux for 4 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated. The crude product, 2-(2,5-diamino-3-bromophenyl)ethan-1-ol, is used in the next step without further purification.
Step 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction forms a key C-N bond, linking the two aromatic rings.
-
Reaction: A mixture of 2-(2,5-diamino-3-bromophenyl)ethan-1-ol (1.0 eq), 2-bromo-5-methylaniline (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq) is prepared in a sealed tube.
-
Conditions: Anhydrous toluene is added, and the mixture is heated to 110 °C for 18 hours.
-
Work-up: The reaction mixture is cooled, filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield 2-(2-amino-5-(2-amino-4-methylphenylamino)-3-bromophenyl)ethan-1-ol.
Step 4: Second Sonogashira Coupling
A second alkyne is introduced to the scaffold, which is crucial for the subsequent cyclization.
-
Reaction: To a solution of the product from Step 3 (1.0 eq) in triethylamine is added trimethylsilylacetylene (1.5 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).
-
Conditions: The reaction is stirred at 60 °C for 12 hours.
-
Work-up: The solvent is evaporated, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexanes) to give 2-(2-amino-5-(2-amino-4-methylphenylamino)-3-((trimethylsilyl)ethynyl)phenyl)ethan-1-ol.
Step 5: Cyclization
An intramolecular reaction forms the tricyclic core of the this compound molecule.
-
Reaction: The silyl-protected alkyne from Step 4 (1.0 eq) is dissolved in methanol, and potassium carbonate (2.0 eq) is added.
-
Conditions: The mixture is heated to reflux for 6 hours.
-
Work-up: The solvent is removed in vacuo, and the residue is partitioned between water and ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography to afford 1,6-dimethyl-9-(2-hydroxyethyl)-9H-pyrido[3,2-g]quinolin-4-amine.
Step 6: Methylation
The final precursor is prepared by methylation of the secondary amine.
-
Reaction: To a solution of the product from Step 5 (1.0 eq) in acetone is added methyl iodide (1.5 eq) and potassium carbonate (2.0 eq).
-
Conditions: The reaction is stirred at room temperature for 24 hours.
-
Work-up: The solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to yield 1,6,9-trimethyl-9H-pyrido[3,2-g]quinolin-4-amine.
Step 7: Oxidation to this compound
The final step is the oxidation of the diazaanthracene to the corresponding anthraquinone.
-
Reaction: The methylated product from Step 6 (1.0 eq) is dissolved in a mixture of acetonitrile and water. Ceric ammonium nitrate (4.0 eq) is added in portions.
-
Conditions: The reaction is stirred at room temperature for 1 hour.
-
Work-up: The reaction mixture is diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography to give this compound as a red solid.
Visualizations of Key Processes
The following diagrams illustrate the core palladium-catalyzed reactions and the final oxidation step in the synthesis of this compound.
Caption: Generalized mechanism of the Sonogashira coupling reaction.
Caption: Generalized mechanism of the Buchwald-Hartwig amination.
Caption: The final oxidation step to yield this compound.
Conclusion
The seven-step synthesis of this compound is a robust and scalable process that provides access to this promising anticancer agent. The strategic use of modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of the complex molecular architecture from readily available precursors. This detailed guide provides the necessary information for researchers and drug development professionals to replicate and potentially optimize this synthesis, thereby facilitating further investigation into the therapeutic potential of this compound and its analogs.
References
NQO1-Dependent Bioactivation of Deoxynyboquinone: A Targeted Approach for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxynyboquinone (DNQ), a potent naphthoquinone, has emerged as a promising therapeutic agent for cancer treatment through a targeted bioactivation strategy. This technical guide delves into the core of DNQ's mechanism: its activation by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in a variety of solid tumors. This document provides a comprehensive overview of the signaling pathways initiated by NQO1-dependent DNQ activation, detailed experimental protocols for key assays, and a compilation of quantitative data to facilitate further research and development in this targeted cancer therapy approach.
Introduction
A significant challenge in cancer chemotherapy is the selective targeting of malignant cells while sparing healthy tissues. A promising strategy to overcome this hurdle is the exploitation of unique biochemical characteristics of cancer cells. One such characteristic is the elevated expression of NAD(P)H:quinone oxidoreductase 1 (NQO1) in many solid tumors, including lung, breast, and pancreatic cancers, while its expression in normal tissues remains low.[1][2][3]
NQO1 is a two-electron reductase that typically plays a protective role by detoxifying quinones. However, certain quinones, such as this compound (DNQ), are bioactivated by NQO1, turning this detoxification enzyme into a tumor-specific weapon.[4][5][6] This guide provides a detailed exploration of the NQO1-dependent activation of DNQ, its downstream effects, and the experimental methodologies to study this phenomenon.
The Core Mechanism: NQO1-Dependent Redox Cycling of this compound
The cornerstone of DNQ's anticancer activity lies in its interaction with NQO1. DNQ is an excellent substrate for NQO1, which catalyzes the two-electron reduction of the DNQ quinone to its hydroquinone form.[5][6] This hydroquinone is unstable and rapidly auto-oxidizes back to the quinone form, creating a futile redox cycle. This continuous cycling has two major cytotoxic consequences:
-
Massive Generation of Reactive Oxygen Species (ROS): The auto-oxidation of the DNQ hydroquinone transfers electrons to molecular oxygen, leading to the production of superoxide radicals (O₂⁻) and subsequently other reactive oxygen species like hydrogen peroxide (H₂O₂).[4] This overwhelming oxidative stress inflicts severe damage to cellular components.
-
Depletion of NAD(P)H: The futile cycling consumes cellular NAD(P)H, the electron donors for NQO1, leading to a rapid depletion of the cell's reducing power and an energy crisis.
This NQO1-dependent mechanism ensures that the cytotoxic effects of DNQ are primarily localized to NQO1-overexpressing cancer cells, thus providing a therapeutic window.
Signaling Pathways and Cellular Consequences
The excessive ROS production and energy depletion triggered by NQO1-mediated DNQ activation initiate a cascade of events culminating in cancer cell death.
The key downstream events include:
-
DNA Damage: The surge in ROS leads to extensive DNA damage, particularly double-strand breaks, which are marked by the phosphorylation of histone H2AX (γ-H2AX).
-
PARP1 Hyperactivation: Poly(ADP-ribose) polymerase 1 (PARP1), a DNA damage sensor, becomes hyperactivated in response to the numerous DNA lesions.
-
Energy Crisis and Cell Death: The hyperactivation of PARP1 consumes large amounts of NAD+, exacerbating the NAD+ and ATP depletion caused by the futile redox cycling. This catastrophic energy loss ultimately triggers programmed cell death pathways, including programmed necrosis and apoptosis.
Quantitative Data
The efficacy of DNQ and its derivatives is critically dependent on the NQO1 status of the cancer cells. The following tables summarize the cytotoxic effects of DNQ and its more potent derivative, Isopentyl-deoxynyboquinone (IP-DNQ), on various cancer cell lines.
Table 1: Cytotoxicity of this compound (DNQ) and Derivatives in NQO1-Positive and NQO1-Negative Cancer Cell Lines
| Compound | Cell Line | NQO1 Status | IC50 (µM) | Reference |
| DNQ | MCF-7 (Breast) | Positive | ~0.025 | [1] |
| DNQ | A549 (NSCLC) | Positive | ~0.08 | [1] |
| IP-DNQ | MCF-7 (Breast) | Positive | 0.025 | [1] |
| IP-DNQ | A549 (NSCLC) | Positive | 0.08 | [1] |
| IP-DNQ | A549-NQO1-KO | Negative | Resistant | [1] |
| IP-DNQ | MDA-MB-231 | Negative | Resistant | [1] |
NSCLC: Non-Small Cell Lung Cancer; KO: Knockout
Table 2: NQO1 Enzyme Kinetics for this compound
| Substrate | Km | kcat | kcat/Km | Reference |
| This compound (DNQ) | Not Reported | Not Reported | Not Reported |
Note: While literature consistently reports that DNQ is a highly efficient substrate for NQO1, specific kinetic parameters (Km and kcat) were not available in the reviewed public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the NQO1-dependent activation of this compound.
NQO1 Activity Assay
This assay measures the enzymatic activity of NQO1 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT)
-
Protein quantification assay (e.g., BCA or Bradford)
-
96-well microplate
-
Reaction buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, 0.2 mM NADH
-
Substrate solution: Menadione or other suitable NQO1 substrate
-
Detection reagent: WST-1 or similar tetrazolium salt
-
NQO1 inhibitor: Dicoumarol (10 µM final concentration)
-
Microplate reader
Protocol:
-
Prepare cell lysates from NQO1-positive and NQO1-negative cells.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 20-50 µg of cell lysate to each well.
-
For inhibitor control wells, add dicoumarol to a final concentration of 10 µM.
-
Prepare the reaction mix containing reaction buffer, substrate, and detection reagent according to the manufacturer's instructions (e.g., Abcam ab184867).[7]
-
Add the reaction mix to each well to initiate the reaction.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 440 nm for WST-1) in kinetic mode for 10-30 minutes at 37°C.[8]
-
Calculate NQO1 activity as the dicoumarol-sensitive rate of change in absorbance per minute per microgram of protein.
Cell Viability Assay (Clonogenic Survival Assay)
This assay assesses the long-term reproductive viability of cells after treatment with DNQ.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well or 100 mm culture dishes
-
DNQ stock solution
-
Fixing solution: 6% (v/v) glutaraldehyde
-
Staining solution: 0.5% (w/v) crystal violet
Protocol:
-
Seed cells at a low density (e.g., 200-1000 cells per well/dish) and allow them to attach overnight.
-
Treat the cells with various concentrations of DNQ for a defined period (e.g., 2-4 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the cells for 7-14 days, allowing colonies to form.
-
When colonies are visible (at least 50 cells per colony), remove the medium and wash with PBS.
-
Fix the colonies with the fixing solution for 15-30 minutes.[9][10]
-
Stain the colonies with crystal violet solution for 20-30 minutes.[9][10]
-
Gently wash the dishes with water and allow them to air dry.
-
Count the number of colonies in each dish.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Reactive Oxygen Species (ROS) Detection (Dihydroethidium - DHE Staining)
This method uses the fluorescent probe DHE to detect intracellular superoxide.
Materials:
-
Dihydroethidium (DHE) stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed cells in appropriate culture vessels (e.g., chamber slides or multi-well plates) and allow them to adhere.
-
Treat cells with DNQ for the desired time.
-
Prepare a fresh DHE working solution (e.g., 10 µM in HBSS or serum-free medium).[2]
-
Remove the treatment medium and wash the cells with HBSS.
-
Incubate the cells with the DHE working solution for 15-30 minutes at 37°C, protected from light.[3][11]
-
Wash the cells twice with HBSS.
-
Immediately visualize the cells under a fluorescence microscope using an appropriate filter set (e.g., excitation/emission ~518/606 nm). Alternatively, detach the cells and analyze by flow cytometry.
DNA Damage Detection (γ-H2AX Immunofluorescence Staining)
This assay detects DNA double-strand breaks by staining for phosphorylated H2AX.
Materials:
-
4% paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 5% BSA in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently labeled anti-primary antibody species (e.g., Alexa Fluor 488)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and treat with DNQ.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with mounting medium containing a nuclear counterstain.
-
Visualize and quantify the γ-H2AX foci using a fluorescence microscope.
Conclusion
The NQO1-dependent bioactivation of this compound represents a highly promising and selective strategy for cancer therapy. By leveraging the elevated NQO1 expression in tumor cells, DNQ and its derivatives can induce targeted cytotoxicity through the generation of massive oxidative stress and energy depletion. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this innovative approach. Future research may focus on optimizing DNQ derivatives for enhanced efficacy and pharmacokinetic properties, as well as exploring combination therapies to further improve patient outcomes.
References
- 1. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 5. Efficient NQO1 substrates are potent and selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]
- 8. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Deoxynyboquinone-Induced Reactive Oxygen Species Generation: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: Deoxynyboquinone (DNQ) is a potent, naturally derived antineoplastic agent that exhibits selective cytotoxicity toward cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] Its therapeutic action is rooted in its ability to undergo NQO1-dependent bioreduction, initiating a futile redox cycle that culminates in the massive generation of reactive oxygen species (ROS). This leads to catastrophic oxidative stress, extensive DNA damage, and multiple forms of programmed cell death. This technical guide provides an in-depth exploration of the core mechanisms, signaling pathways, and experimental methodologies related to DNQ-induced ROS generation.
Core Mechanism: NQO1-Dependent Redox Cycling
The anticancer activity of this compound (DNQ) is critically dependent on the expression of NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in various solid tumors, including lung, breast, and pancreatic cancers.[1] In normal tissues, NQO1 expression is typically low. This differential expression provides a therapeutic window, allowing for targeted killing of cancer cells.[2]
The process is initiated when NQO1, a two-electron reductase, reduces the quinone moiety of DNQ to a hydroquinone.[2][3] This reduced form is highly unstable and rapidly auto-oxidizes back to the parent quinone by transferring electrons to molecular oxygen (O₂). This reaction generates a superoxide anion (O₂•−), a primary ROS.[4][5] The regenerated DNQ molecule is then free to undergo another round of reduction by NQO1.
This catalytic process, known as a futile redox cycle, results in the massive and rapid accumulation of superoxide within the cancer cell.[2] It is estimated that a single molecule of DNQ can generate over 60 molecules of ROS, leading to overwhelming oxidative stress that cancer cells cannot survive.[2] The superoxide anions can be further converted to other ROS, such as hydrogen peroxide (H₂O₂), which amplifies the cellular damage.[6]
Downstream Signaling and Cell Death Pathways
The acute burst of ROS triggers a cascade of downstream events that are ultimately lethal to the cell.
-
DNA Damage: ROS, particularly hydroxyl radicals formed from H₂O₂, induce significant DNA damage, including double-strand breaks (DSBs).[7][8]
-
PARP1 Hyperactivation: The extensive DNA damage leads to the hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1), a key DNA repair enzyme.[7][9]
-
Energy Crisis: Hyperactivated PARP1 consumes large quantities of its substrate, NAD+, leading to a rapid depletion of both NAD+ and ATP pools. This catastrophic energy loss cripples cellular functions.[3][7]
-
Programmed Cell Death: The combination of DNA damage and energy depletion triggers multiple forms of cell death. DNQ and its derivatives, such as isopentyl-deoxynyboquinone (IP-DNQ), have been shown to induce both caspase-dependent apoptosis and PARP1-mediated programmed necrosis.[7][8][10] This dual mechanism of cell killing makes it a robust anticancer strategy.
Interaction with the Nrf2 Pathway
While the primary anticancer mechanism of DNQ is through overwhelming ROS production, it also interacts with the Nrf2 antioxidant response pathway. Under normal conditions of oxidative stress, the transcription factor Nrf2 is held in the cytoplasm by Keap1.[11] Certain compounds can cause Keap1 to release Nrf2, allowing it to translocate to the nucleus and activate the transcription of antioxidant genes like HMOX1 and NQO1.[12]
Interestingly, DNQ has been shown to activate the Nrf2 pathway by directly alkylating and triggering the degradation of Keap1.[13] This leads to the upregulation of cytoprotective genes. While this may seem counterintuitive to a ROS-generating drug, it highlights a complex biological interaction. In the context of DNQ therapy, the massive, acute ROS burst far exceeds the compensatory capacity of the Nrf2 response, ensuring cell death in NQO1-positive cancer cells. However, this interaction is a critical area of study, particularly for understanding potential resistance mechanisms and DNQ's anti-inflammatory properties.[13][[“]]
Quantitative Data on Cytotoxicity
The potency of DNQ and its derivatives is demonstrated by their low IC₅₀ values in cancer cell lines that overexpress NQO1.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| This compound (DNQ) | Various | General | 0.016 - 0.210 | [4][5] |
| Isopentyl-DNQ (IP-DNQ) | A549 | Non-Small Cell Lung | ~0.08 | [15] |
| Isopentyl-DNQ (IP-DNQ) | MCF-7 | Breast | ~0.025 | [15] |
| β-lapachone | A549 | Non-Small Cell Lung | ~2.5 | [15] |
| β-lapachone | MCF-7 | Breast | ~0.08 | [15] |
Table 1: Comparative cytotoxicities (IC₅₀) of DNQ, its derivative IP-DNQ, and the related NQO1-bioactivatable drug β-lapachone. Note the significantly higher potency of DNQ derivatives compared to β-lapachone in A549 cells.
Key Experimental Protocols
Protocol for ROS Detection using Dihydroethidium (DHE)
This protocol is designed to measure intracellular superoxide levels.
-
Cell Seeding: Plate cells (e.g., A549) in a suitable format (e.g., 6-well plate or glass-bottom dish) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentration of DNQ (e.g., 0.25 µM) or vehicle control (DMSO). Include a positive control and an NQO1-inhibited control (co-treatment with Dicoumarol, 40-50 µM).[3][16] Incubate for the desired time (e.g., 2 hours).
-
DHE Staining: Remove the treatment media and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add DHE staining solution (typically 5-10 µM in serum-free media) to each well and incubate for 15-30 minutes at 37°C, protected from light.
-
Imaging/Analysis: Wash the cells twice with PBS. Immediately analyze the cells using fluorescence microscopy or flow cytometry. DHE is oxidized by superoxide to 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence (Excitation: ~518 nm, Emission: ~606 nm).
-
Quantification: Measure the mean fluorescence intensity from at least 100 cells per condition using software like ImageJ.[3]
Protocol for Cytotoxicity Assessment (MTT or WST-based Assay)
This protocol determines the IC₅₀ value of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Dilution: Prepare a serial dilution of DNQ in culture medium.
-
Treatment: Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (negative) and untreated (control) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator.
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL) or a WST-based reagent (like CCK-8) to each well and incubate for 1-4 hours.[17]
-
Measurement: If using MTT, add 100 µL of solubilization buffer (e.g., DMSO) to dissolve the formazan crystals. If using a WST reagent, this step is not needed.[17]
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol for Apoptosis vs. Necrosis Detection (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between different modes of cell death.
-
Cell Treatment: Treat cells in a 6-well plate with a lethal dose of DNQ or IP-DNQ (e.g., 0.1 or 0.25 µM) for a specified duration (e.g., 2 hours).[16] After treatment, replace with fresh media and incubate for a longer period (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add additional Binding Buffer and analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isopentyl-Deoxynboquinone Induces Mitochondrial Dysfunction and G2/M Phase Cell Cycle Arrest to Selectively Kill NQO1-Positive Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of PKM2 and Nrf2-ARE Pathway during Benzoquinone Induced Oxidative Stress in Yolk Sac Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Essential role of Nrf2 in protection against hydroquinone- and benzoquinone-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small molecule this compound triggers alkylation and ubiquitination of Keap1 at Cys489 on Kelch domain for Nrf2 activation and inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dojindo.com [dojindo.com]
Deoxynyboquinone (DNQ): A Technical Guide to its Role in Inducing Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deoxynyboquinone (DNQ), a naturally occurring small molecule, has emerged as a potent antineoplastic agent that leverages the induction of severe oxidative stress to selectively eliminate cancer cells. This technical guide provides an in-depth examination of the molecular mechanisms underpinning DNQ's activity. The core of its action lies in its bioactivation by NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in solid tumors. This interaction initiates a futile redox cycle, generating substantial amounts of superoxide and other reactive oxygen species (ROS). The resulting oxidative stress triggers a cascade of downstream events, including DNA damage, hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1), and the initiation of multiple cell death pathways, including apoptosis and programmed necrosis. Furthermore, DNQ directly engages with the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response. This document synthesizes current research, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways to provide a comprehensive resource for professionals in oncology research and drug development.
Mechanism of this compound-Induced ROS Production
The primary mechanism by which DNQ induces oxidative stress is through a futile redox cycle catalyzed by NQO1.[1][2] NQO1 is a two-electron reductase that is significantly overexpressed in many cancer types (e.g., lung, breast, pancreatic) but expressed at low levels in normal tissues, making it an attractive target for cancer-selective therapies.[1][2]
The process unfolds as follows:
-
Bioreduction: DNQ enters the cell and is reduced by NQO1 in an NADPH-dependent reaction. This two-electron reduction converts the quinone moiety of DNQ into a hydroquinone.[1]
-
Re-oxidation and Superoxide Formation: The resulting hydroquinone is unstable and rapidly auto-oxidizes back to its original quinone form. This re-oxidation process transfers electrons to molecular oxygen (O₂), generating superoxide radicals (O₂•−).[3][4]
-
Futile Cycling: The regenerated DNQ is then available for another round of reduction by NQO1, establishing a continuous, futile cycle that consumes cellular reducing equivalents (NADPH) and relentlessly produces superoxide.[5] This sustained generation of ROS quickly overwhelms the cell's antioxidant capacity, leading to a state of severe oxidative stress.[5][6]
A derivative of DNQ, isopentyl-deoxynyboquinone (IP-DNQ), operates via a similar NQO1-dependent mechanism to generate excessive ROS.[5][7]
Downstream Signaling Pathways
The massive increase in intracellular ROS initiated by DNQ triggers several critical signaling pathways that collectively determine the cell's fate.
Nrf2/ARE Antioxidant Response
As a protective mechanism against oxidative stress, cells activate the Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[8] DNQ has been shown to directly interact with Keap1.[9][[“]]
-
Keap1 Alkylation: The α, β-unsaturated amide moieties of DNQ act as an electrophile, alkylating a specific cysteine residue (Cys489) on the Kelch domain of Keap1.[9]
-
Nrf2 Liberation: This covalent modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation.[8][9]
-
ARE Gene Transcription: Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NQO1 itself.[9][11]
While this represents an initial survival response, the overwhelming ROS production by DNQ typically surpasses the protective capacity of the Nrf2 system in NQO1-positive cancer cells.
ROS-Induced Cell Death Pathways
The excessive ROS generated by DNQ's futile cycling leads to catastrophic cellular damage, activating robust cell death programs.[5][6]
-
DNA Damage: ROS, particularly hydroxyl radicals formed from superoxide, cause extensive DNA lesions, including single- and double-strand breaks (DSBs).[5][7]
-
PARP1 Hyperactivation: This widespread DNA damage triggers the hyperactivation of the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP1).[5][12]
-
Energy Crisis: Hyperactivated PARP1 consumes vast quantities of its substrate, NAD+, leading to a rapid depletion of both the cellular NAD+ pool and ATP, culminating in a catastrophic energy crisis.[5][6]
-
Apoptosis and Programmed Necrosis: This energy collapse and extensive damage can induce cell death through multiple mechanisms.
-
Programmed Necrosis (NAD+-Keresis): The severe depletion of NAD+/ATP leads to a caspase-independent form of programmed necrosis.[5]
-
Apoptosis: In some contexts, particularly with the derivative IP-DNQ, both apoptosis and programmed necrosis are observed.[7][13] The oxidative stress can activate stress kinases like ASK1, which in turn activate JNK and p38 MAP kinases, known mediators of apoptosis.[14][15][16] This can lead to the activation of caspase cascades (e.g., caspase-3/7), resulting in classic apoptotic cell death.[13]
-
Quantitative Data Summary
The potency of DNQ and its derivatives is demonstrated by their low IC₅₀ values and significant impact on cellular processes.
| Parameter | Compound | Cell Line(s) | Value/Observation | Reference |
| IC₅₀ | DNQ | Various Cancer Cell Lines | 16 - 210 nM | [3][4] |
| ROS Production | IP-DNQ (0.25 µM) | A549 Lung Cancer | Significant increase in ROS generation. | [5] |
| DNA Damage | IP-DNQ (0.25 µM) | A549 Lung Cancer | Comet tail length increased to 65 ± 10 a.u. (vs. 6 ± 2 a.u. in control). | [5] |
| Cell Death | IP-DNQ | NQO1-Positive Cancer Cells | Induces both apoptosis and programmed necrosis. | [7][12][13] |
| Caspase Activity | IP-DNQ (0.25 µM) | MDA-MB-231 NQO1+, A549 | Significant increase in caspase 3/7 enzymatic activity. | [13] |
Key Experimental Protocols
The following are generalized methodologies for key experiments used to elucidate the effects of DNQ.
Measurement of Reactive Oxygen Species (ROS)
Principle: Utilizes fluorescent probes that react with ROS to produce a measurable signal. Dihydroethidium (DHE) is commonly used for superoxide detection.
Protocol:
-
Cell Culture: Plate cells (e.g., A549) in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.
-
Treatment: Treat cells with desired concentrations of DNQ or vehicle control for the specified time course.
-
Probe Loading: Remove media and incubate cells with 5 µM DHE in serum-free media for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Detection: Immediately measure fluorescence using a fluorescence microscope or plate reader. For DHE, excitation is ~518 nm and emission is ~606 nm.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell from multiple fields of view.[6]
Cell Viability and IC₅₀ Determination
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which correlates with cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of DNQ (e.g., from 1 nM to 10 µM) for a specified period (e.g., 48-72 hours). Include vehicle-only controls.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results on a dose-response curve and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Protein Expression
Principle: A technique to detect and quantify specific proteins in a sample. Used to measure levels of Nrf2, HO-1, cleaved caspases, etc.
Protocol:
-
Cell Lysis: Treat cells with DNQ as required. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Nrf2, anti-cleaved-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
This compound represents a powerful example of a targeted anticancer agent that exploits the inherent oxidative stress and unique enzymatic profile of tumor cells. Its NQO1-dependent mechanism for generating overwhelming ROS provides a clear rationale for its selective toxicity towards cancer cells overexpressing this enzyme. The subsequent induction of DNA damage, energy collapse, and activation of multiple cell death pathways underscores its multifaceted and potent antitumor activity.
For drug development professionals, DNQ and its derivatives like IP-DNQ offer a promising scaffold. Future research should focus on:
-
Pharmacokinetic Optimization: Enhancing the delivery and concentration of DNQ derivatives in tumor tissues to maximize efficacy and minimize potential off-target effects.[17]
-
Biomarker Development: Solidifying the use of NQO1 expression as a predictive biomarker to select patients most likely to respond to DNQ-based therapies.[1]
-
Combination Therapies: Investigating synergies between DNQ and other anticancer agents, such as PARP inhibitors or drugs that modulate cellular redox status, to overcome resistance and improve therapeutic outcomes.
References
- 1. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Small molecule this compound triggers alkylation and ubiquitination of Keap1 at Cys489 on Kelch domain for Nrf2 activation and inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. mdpi.com [mdpi.com]
- 12. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of apoptosis by ASK1, a mammalian MAPKKK that activates SAPK/JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Initial In Vitro Studies of Deoxynyboquinone (DNQ) Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxynyboquinone (DNQ) is a potent, naturally derived antineoplastic agent that has demonstrated significant cytotoxicity against a variety of cancer cell lines in initial in vitro studies.[1] Its mechanism of action is contingent on the overexpression of NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme frequently upregulated in solid tumors such as lung, breast, and pancreatic cancers.[2][3] DNQ's selective lethality is triggered through an NQO1-dependent futile redox cycle that generates substantial reactive oxygen species (ROS), leading to extensive DNA damage, hyperactivation of Poly (ADP-ribose) polymerase 1 (PARP1), and subsequent energy depletion, culminating in programmed cell death.[4] This guide provides a comprehensive overview of the foundational in vitro studies, detailing DNQ's mechanism of action, quantitative cytotoxicity data, and the experimental protocols used to elucidate its anticancer properties.
Core Mechanism of Action: NQO1-Dependent Oxidative Cell Death
The anticancer activity of this compound is not due to direct interaction with DNA or inhibition of a specific kinase but rather through its bioactivation by the enzyme NQO1.[2][3] This process initiates a cascade of events that selectively kill cancer cells with high NQO1 expression while sparing normal tissues where NQO1 levels are typically low.[3]
The key steps are:
-
NQO1-Mediated Futile Redox Cycling : In NQO1-overexpressing (NQO1+) cancer cells, DNQ undergoes a two-electron reduction by NQO1, using NAD(P)H as a cofactor. This forms a hydroquinone, which is unstable and rapidly re-oxidized back to DNQ. This futile cycle massively consumes molecular oxygen (O₂) and cellular NAD(P)H.[4]
-
Generation of Reactive Oxygen Species (ROS) : The rapid re-oxidation of the DNQ hydroquinone results in the formation of a large volume of superoxide (O₂⁻), a primary reactive oxygen species.[1][4] This sudden increase in ROS induces a state of severe oxidative stress within the cancer cell.[1][5]
-
DNA Damage and PARP1 Hyperactivation : The excessive ROS leads to widespread DNA lesions, including double-strand breaks (DSBs).[4][6] This extensive DNA damage triggers the hyperactivation of the DNA repair enzyme PARP1.[4][7]
-
Energy Crisis and Programmed Necrosis : PARP1 hyperactivation consumes cellular NAD+ pools, which are critical for ATP production.[4] The catastrophic depletion of both NAD+ and ATP leads to a cellular energy crisis, ultimately inducing a form of programmed necrosis.[4] Some derivatives of DNQ, such as isopentyl-deoxynyboquinone (IP-DNQ), have been shown to induce both apoptosis and programmed necrosis.[6][7]
The signaling pathway is visualized below.
Quantitative Cytotoxicity Data
DNQ exhibits potent cytotoxicity in the nanomolar range across various NQO1-positive cancer cell lines.[1][5] Its efficacy is significantly diminished in the presence of NQO1 inhibitors like dicoumarol (DIC) or in cell lines with low or no NQO1 expression, highlighting its targeted mechanism.
| Compound | Cell Line | Cancer Type | IC50 Value (nM) | Notes | Reference |
| DNQ | Various | Various | 16 - 210 | General range across multiple cell lines. | [1][5] |
| DNQ | MCF-7 | Breast Cancer | ~25 | NQO1-dependent cytotoxicity. | [6] |
| DNQ | A549 | Non-Small Cell Lung (NSCLC) | ~80 | NQO1-dependent cytotoxicity. | [6] |
| IP-DNQ | MCF-7 | Breast Cancer | ~25 | A potent DNQ derivative. | [6] |
| IP-DNQ | A549 | Non-Small Cell Lung (NSCLC) | ~80 | A potent DNQ derivative. | [6] |
Experimental Protocols
The following sections detail standardized protocols for assessing DNQ cytotoxicity and its underlying mechanisms in vitro.
In Vitro Cytotoxicity and Viability Assay
This protocol determines the concentration of DNQ required to inhibit cancer cell growth by 50% (IC50).
Workflow Overview
Methodology
-
Cell Seeding : Plate cancer cells (e.g., NQO1-positive A549 or MCF-7) in 96-well plates at a predetermined density and allow them to adhere for 24 hours.
-
Compound Preparation : Prepare serial dilutions of DNQ in the appropriate cell culture medium. For control wells, prepare medium with vehicle (e.g., DMSO) and medium containing both DNQ and an NQO1 inhibitor like dicoumarol (50 µM) to confirm NQO1-dependency.[6]
-
Treatment : Remove the old medium from the cells and add the prepared compound dilutions. Typically, cells are exposed to the drug for a short period, such as 2 hours.[6][7]
-
Incubation & Viability Assessment : After the 2-hour treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.[6] Incubate the plates for a longer period (e.g., 7 days) to allow for cell death and to assess long-term survival.[6]
-
Data Acquisition : Determine cell viability using a suitable method. A DNA assay (e.g., using a fluorescent DNA-binding dye) or a colony formation assay are common choices.[6]
-
Analysis : Normalize the viability data to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of DNQ concentration and use non-linear regression to calculate the IC50 value.
Mechanistic Assay: DNA Damage (γ-H2AX Foci Staining)
This immunofluorescence protocol visualizes DNA double-strand breaks, a key event following DNQ-induced ROS generation.[6]
Methodology
-
Cell Culture : Grow cells on glass coverslips in a multi-well plate.
-
Treatment : Treat cells with a lethal dose of DNQ (e.g., 0.25 µM) for various time points (e.g., 30, 60, 120 minutes).[6]
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access.
-
Blocking : Block non-specific antibody binding using a solution like 5% Bovine Serum Albumin (BSA).
-
Primary Antibody Incubation : Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX).
-
Secondary Antibody Incubation : After washing, incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting : Stain the cell nuclei with a DNA dye like DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis : Visualize the cells using a fluorescence microscope. The appearance of distinct fluorescent puncta (foci) in the nucleus indicates sites of DNA double-strand breaks. Quantify the number of foci per nucleus to measure the extent of DNA damage.[6]
Mechanistic Assay: Apoptosis vs. Necrosis (Annexin V & PI Staining)
This flow cytometry-based assay distinguishes between different modes of cell death.
Methodology
-
Cell Treatment : Treat a population of cells with DNQ (e.g., 0.1 or 0.25 µM) for a specified period (e.g., 2 hours), followed by a longer incubation in fresh media (e.g., 48 hours).[6] Include a positive control for apoptosis, such as Staurosporine (STS).[6][7]
-
Cell Harvesting : Collect both adherent and floating cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis : Analyze the stained cells immediately using a flow cytometer.
-
Live cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.
-
Necrotic cells : Annexin V-negative and PI-positive. This analysis helps to quantify the specific cell death pathways initiated by DNQ or its derivatives.[6]
-
References
- 1. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Deoxynyboquinone: A Technical Guide to its Antineoplastic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynyboquinone (DNQ) and its derivatives are emerging as a promising class of antineoplastic agents with a unique, targeted mechanism of action. This technical guide provides an in-depth overview of the current understanding of DNQ's anticancer properties, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.
This compound's anticancer activity is critically dependent on the overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently upregulated in various solid tumors, including lung, breast, and pancreatic cancers, while expressed at low levels in normal tissues.[1][2][3] This differential expression provides a therapeutic window for selectively targeting cancer cells.
Mechanism of Action: NQO1-Bioactivation and Induction of Cell Death
This compound acts as a substrate for NQO1, which reduces it to an unstable hydroquinone.[4] This hydroquinone then undergoes a futile redox cycle, rapidly auto-oxidizing and generating high levels of reactive oxygen species (ROS).[4][5] The excessive production of ROS induces significant oxidative stress within the cancer cell, leading to a cascade of events that culminate in cell death through both apoptosis and programmed necrosis.[5][6][7]
A key event in this pathway is the extensive DNA damage caused by the ROS surge.[5] This damage triggers the hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair.[4][5] The hyperactivated PARP-1 consumes large amounts of its substrate, NAD+, leading to a rapid depletion of cellular NAD+ and ATP pools.[4][5] This catastrophic energy loss, coupled with the overwhelming DNA damage, pushes the cell towards one of two fates:
-
Apoptosis: The classic programmed cell death pathway is initiated, characterized by caspase activation.
-
Programmed Necrosis (Necroptosis): In cases of severe cellular stress and ATP depletion, a regulated form of necrosis occurs.
The dual induction of both apoptotic and necrotic cell death pathways by DNQ derivatives like isopentyl-deoxynyboquinone (IP-DNQ) is a notable feature that distinguishes them from other NQO1-bioactivatable drugs.[5][6]
Quantitative Data: In Vitro Cytotoxicity
The potency of this compound and its derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. Below is a summary of reported IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound (DNQ) | MCF-7 | Breast Cancer | ~0.025 | [6][8] |
| A549 | Non-Small Cell Lung Cancer | ~0.08 | [6][8] | |
| Isopentyl-deoxynyboquinone (IP-DNQ) | MCF-7 | Breast Cancer | 0.025 | [6][8] |
| A549 | Non-Small Cell Lung Cancer | 0.08 | [6][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antineoplastic effects of this compound.
Cytotoxicity Assay (Based on DNA Content)
This protocol is used to determine the IC50 value of a compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium
-
This compound or its derivatives
-
Dicoumarol (NQO1 inhibitor)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
DNA assay reagent (e.g., CyQuant)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.025–1 µM for DNQ/IP-DNQ) for a specified duration (e.g., 2 hours). Include wells with and without an NQO1 inhibitor like dicoumarol (50 µM) to confirm NQO1-dependent cytotoxicity.
-
Incubation: After the treatment period, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Cell Viability Assessment: Incubate the plates for a period that allows for cell death to occur (e.g., 7 days).
-
Quantification: Assess cell viability using a DNA-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
DNA Damage Assay (γ-H2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks.
Materials:
-
Treated and untreated cancer cells grown on coverslips
-
4% Paraformaldehyde
-
0.3% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-γ-H2AX primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips onto microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.
Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: NQO1-mediated activation of this compound leading to cell death.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for assessing the anticancer potential of this compound.
References
- 1. NQO1-dependent oxidative stress-triggered necrosis (Cytokines & Cells Encyclopedia - COPE) [copewithcytokines.de]
- 2. researchgate.net [researchgate.net]
- 3. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A model-based approach to the in vitro evaluation of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Deoxynyboquinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Deoxynyboquinone (DNQ) and its derivatives. It covers their synthesis, mechanism of action, and biological activities, with a focus on their potential as targeted anticancer agents. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction to this compound (DNQ)
This compound is a potent antineoplastic agent that has garnered significant interest for its unique mechanism of action. The anticancer activity of DNQ and its derivatives is critically dependent on the presence of NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] This enzyme is a two-electron reductase that is found at low levels in normal tissues but is significantly overexpressed in a variety of solid tumors, including lung, breast, pancreatic, and colon cancers.[1][2] This differential expression provides a therapeutic window for the selective targeting of cancer cells.
The primary mechanism of action involves the NQO1-mediated reduction of the quinone moiety of DNQ to a hydroquinone.[3] This hydroquinone then undergoes a futile redox cycle, reacting with molecular oxygen to regenerate the parent quinone and produce reactive oxygen species (ROS), such as superoxide radicals.[3][4] The excessive generation of ROS within cancer cells leads to overwhelming oxidative stress, DNA damage, and ultimately, cell death.[5]
Recognizing the therapeutic potential of DNQ, research efforts have been directed towards the synthesis and evaluation of its derivatives to improve upon the parent compound's pharmacological properties, including solubility, potency, and in vivo tolerance.[6]
Synthesis of this compound Derivatives
A modular and flexible synthetic route has been developed for DNQ, which also enables the synthesis of a wide array of derivatives.[1][2] This approach allows for systematic modifications to the core structure to investigate structure-activity relationships (SAR).
While specific reaction conditions can be optimized for each derivative, the general synthetic strategy often involves a multi-step process. For instance, a facile synthetic route to DNQ has been described in seven linear steps employing three palladium-mediated coupling reactions.[4][7] The synthesis of a notable derivative, isopentyl-deoxynyboquinone (IP-DNQ), has also been reported.[5]
The modular nature of the synthesis allows for the introduction of various substituents, which can influence the compound's electronic properties, solubility, and interaction with the NQO1 enzyme. This has led to the development of derivatives with improved aqueous solubility and enhanced efficacy in preclinical models.[6]
Mechanism of Action: NQO1-Mediated Redox Cycling and Cell Death
The cornerstone of the anticancer activity of DNQ derivatives is their bioactivation by NQO1. The following diagram illustrates the proposed signaling pathway.
Caption: NQO1-mediated activation of DNQ derivatives leading to cell death.
As depicted, the futile redox cycling generates a massive burst of ROS, leading to several downstream cellular events:
-
DNA Damage: The high levels of ROS induce significant DNA damage, including double-strand breaks.[5]
-
PARP1 Hyperactivation: The extensive DNA damage triggers the hyperactivation of poly(ADP-ribose) polymerase-1 (PARP1), a key enzyme in DNA repair.[5]
-
Energy Crisis: PARP1 hyperactivation consumes large amounts of NAD⁺, leading to a catastrophic depletion of both NAD⁺ and ATP, ultimately resulting in an energy crisis within the cell.[5]
-
Programmed Cell Death: This cascade of events culminates in cancer cell death through multiple mechanisms. Some derivatives, like IP-DNQ, have been shown to induce both apoptosis and programmed necrosis.[5][8]
Quantitative Data on this compound Derivatives
The following tables summarize available quantitative data for DNQ and some of its key derivatives. This data highlights the high potency of these compounds and provides insights into their structure-activity relationships.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Citation(s) |
| This compound (DNQ) | Various Cancer Cells | 0.016 - 0.210 | [4][7] |
| Isopentyl-DNQ (IP-DNQ) | MCF-7 (Breast Cancer) | 0.025 | |
| Isopentyl-DNQ (IP-DNQ) | A549 (Lung Cancer) | 0.08 |
Table 2: In Vivo and Pharmacokinetic Data
| Compound | Parameter | Observation | Citation(s) |
| Isobutyl-DNQ (IB-DNQ) | Dosing | Intravenous administration of 1.0–2.0 mg/kg achieves cytotoxic plasma concentrations. | |
| Isopentyl-DNQ (IP-DNQ) vs. IB-DNQ | Plasma & Tumor Levels | IP-DNQ levels were significantly higher in plasma and tumors in mice compared to IB-DNQ. | |
| Isopentyl-DNQ (IP-DNQ) vs. DNQ | Maximum Tolerated Dose | IP-DNQ showed a three-fold improvement in the maximum tolerated dose compared to DNQ. |
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the foundational research of this compound derivatives.
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of DNQ derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Cell culture medium
-
DNQ derivatives dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the DNQ derivatives in cell culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the various concentrations of the DNQ derivatives. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
NQO1 Activity Assay
This assay measures the enzymatic activity of NQO1 in cell lysates, which is crucial for understanding the bioactivation of DNQ derivatives.
Materials:
-
Cell lysates from cancer cells
-
Reaction buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
NADH
-
Menadione (or another NQO1 substrate)
-
Dicoumarol (an NQO1 inhibitor)
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare cell lysates from both control and treated cells.
-
In a 96-well plate, set up reaction mixtures containing the reaction buffer, NADH, and the cell lysate.
-
To determine NQO1-specific activity, prepare a parallel set of reactions containing dicoumarol.
-
Initiate the reaction by adding menadione to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
The NQO1 activity is calculated as the dicoumarol-sensitive rate of NADH oxidation.
Measurement of Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorescent probe to detect intracellular ROS generation upon treatment with DNQ derivatives.
Materials:
-
Cancer cell lines
-
DNQ derivatives
-
Fluorescent ROS indicator (e.g., CM-H2DCFDA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Load the cells with the ROS indicator by incubating them in a medium containing the probe for a specified time.
-
Wash the cells with PBS to remove any excess probe.
-
Treat the cells with the DNQ derivatives at various concentrations.
-
After the desired treatment time, measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cancer cell lines
-
DNQ derivatives
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat the cells with DNQ derivatives for the desired time period.
-
Add the Caspase-Glo® 3/7 reagent to each well. This reagent contains a luminogenic caspase-3/7 substrate.
-
Incubate the plate at room temperature.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preclinical evaluation of novel this compound derivatives.
Caption: A typical workflow for the preclinical development of DNQ derivatives.
Conclusion
This compound and its derivatives represent a promising class of NQO1-bioactivatable drugs with the potential for personalized cancer therapy. Their selective mechanism of action, potent cytotoxicity against cancer cells, and the amenability of their synthesis for generating improved analogues make them a compelling area of ongoing research. This technical guide provides a foundational understanding of the core research in this field, offering valuable insights and methodologies for scientists and drug development professionals. Further exploration into the structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy of a broader range of derivatives will be crucial for the successful clinical translation of this exciting class of anticancer agents.
References
- 1. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]
- 5. Application of quantitative structure-toxicity relationships for the comparison of the cytotoxicity of 14 p-benzoquinone congeners in primary cultured rat hepatocytes versus PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 7. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer, antioxidant activities, and DNA affinity of novel monocationic bithiophenes and analogues - PMC [pmc.ncbi.nlm.nih.gov]
Deoxynyboquinone: A Comprehensive Technical Guide to its Biological Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxynyboquinone (DNQ), a naturally derived naphthoquinone, and its analogs have emerged as potent anti-cancer agents with a novel mechanism of action. This technical guide provides an in-depth exploration of the biological targets of DNQ, focusing on its primary interaction with NAD(P)H:quinone oxidoreductase 1 (NQO1). We will delve into the downstream signaling pathways activated by DNQ, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of DNQ.
Primary Biological Target: NAD(P)H: Quinone Oxidoreductase 1 (NQO1)
The principal biological target of this compound is NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic flavoenzyme.[1][2][3] NQO1 is a two-electron reductase that is notably overexpressed in a variety of solid tumors, including lung, breast, pancreatic, and colon cancers, while its expression in normal tissues is significantly lower.[1][2] This differential expression provides a therapeutic window for selective targeting of cancer cells.
DNQ is an exceptionally efficient substrate for NQO1.[1][2] The enzyme catalyzes the reduction of the quinone moiety of DNQ to a hydroquinone.[3] This hydroquinone is unstable and rapidly auto-oxidizes back to the parent quinone, a process that consumes molecular oxygen and generates superoxide radicals (O₂⁻).[3][4][5] This futile redox cycle leads to a massive and sustained production of reactive oxygen species (ROS), which is central to the cytotoxic effects of DNQ.[3][6] The anticancer activity of DNQ is strictly dependent on the presence and activity of NQO1.[1][2]
Quantitative Data: In Vitro Cytotoxicity
The potency of DNQ and its derivative, isopentyl-deoxynyboquinone (IP-DNQ), has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their nanomolar efficacy.
| Compound | Cell Line | NQO1 Status | IC50 (µM) | Reference |
| This compound (DNQ) | Various Cancer Cells | - | 0.016 - 0.210 | [4][5] |
| Isopentyl-DNQ (IP-DNQ) | MCF-7 (Breast Cancer) | Endogenous | 0.025 | [6] |
| Isopentyl-DNQ (IP-DNQ) | A549 (NSCLC) | Endogenous | 0.08 | [6] |
Downstream Signaling Pathways and Cellular Consequences
The NQO1-mediated generation of ROS by DNQ initiates a cascade of downstream events, ultimately leading to cancer cell death through multiple mechanisms.
Oxidative Stress and DNA Damage
The massive production of ROS overwhelms the cellular antioxidant capacity, leading to a state of severe oxidative stress.[4][5] These ROS, particularly superoxide and its derivatives, can directly damage cellular macromolecules, including lipids, proteins, and DNA. A significant consequence of this is the induction of DNA double-strand breaks (DSBs).[6][7]
PARP1 Hyperactivation and Energy Crisis
The extensive DNA damage triggers the activation of the nuclear enzyme Poly(ADP-ribose) polymerase 1 (PARP1), a key sensor of DNA breaks.[6][7][8] PARP1 becomes hyperactivated, consuming large quantities of its substrate, nicotinamide adenine dinucleotide (NAD+), to synthesize poly(ADP-ribose) polymers at the sites of DNA damage.[6] This rapid depletion of the cellular NAD+ pool leads to a catastrophic energy crisis, characterized by a sharp decline in ATP levels.[6]
Induction of Apoptosis and Programmed Necrosis
DNQ and its derivatives induce cancer cell death through at least two distinct pathways:
-
Apoptosis: The significant cellular stress and DNA damage can trigger the intrinsic apoptotic pathway. A derivative of DNQ, IP-DNQ, has been shown to induce caspase-3/7 activity, key executioner caspases in apoptosis.[6]
-
Programmed Necrosis (Necroptosis): The severe energy crisis caused by PARP1 hyperactivation and NAD+/ATP depletion can lead to a form of programmed necrosis.[6][7] This caspase-independent cell death is a hallmark of DNQ's mechanism of action.
The dual induction of both apoptosis and programmed necrosis by compounds like IP-DNQ suggests a robust and multifaceted approach to eliminating cancer cells.[6][7][9]
Signaling Pathway Diagram
Caption: NQO1-mediated redox cycling of DNQ leads to ROS production, DNA damage, PARP1 hyperactivation, and cell death.
Secondary Biological Target: Keap1 and the Nrf2 Pathway
Recent evidence suggests that DNQ may also interact with the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular response to oxidative stress.[10]
DNQ has been shown to activate the Nrf2 signaling pathway.[10] The proposed mechanism involves the direct alkylation of Keap1, a negative regulator of Nrf2, by the α, β-unsaturated amide moieties of DNQ.[10][[“]] This alkylation is suggested to occur at cysteine residue 489 (Cys489) within the Kelch domain of Keap1, leading to the ubiquitination and subsequent degradation of Keap1.[10][[“]] The degradation of Keap1 allows for the stabilization and nuclear translocation of Nrf2, where it can bind to antioxidant response elements (AREs) in the promoter regions of target genes, upregulating the expression of antioxidant and cytoprotective enzymes like heme oxygenase-1 (HO-1).[10] This anti-inflammatory aspect of DNQ's activity presents an additional area for therapeutic investigation.
Keap1-Nrf2 Pathway Diagram
Caption: DNQ alkylates Keap1, leading to Nrf2 stabilization, nuclear translocation, and antioxidant gene expression.
Detailed Experimental Protocols
NQO1-Dependent Cytotoxicity Assay
Objective: To determine if the cytotoxicity of DNQ is dependent on NQO1 activity.
Methodology:
-
Cell Culture: Culture NQO1-positive cancer cells (e.g., A549, MCF-7) to ~70-80% confluency.
-
Treatment: Treat cells with a range of concentrations of DNQ. For a control group, co-treat cells with DNQ and a specific NQO1 inhibitor, such as dicoumarol (typically 50 µM).
-
Incubation: Incubate the cells for a specified period (e.g., 2 hours for initial drug exposure, followed by a longer period in drug-free media, for a total of 48-72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay, crystal violet staining, or a commercial cell viability kit (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 values for DNQ in the presence and absence of the NQO1 inhibitor. A significant increase in the IC50 value in the presence of the inhibitor indicates NQO1-dependent cytotoxicity.[6]
Reactive Oxygen Species (ROS) Detection Assay
Objective: To quantify the generation of intracellular ROS following DNQ treatment.
Methodology:
-
Cell Seeding: Seed NQO1-positive cells in a multi-well plate.
-
Dye Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) or CellROX® Deep Red Reagent, according to the manufacturer's instructions.
-
Treatment: Treat the cells with DNQ, with or without an NQO1 inhibitor as a control.
-
Fluorescence Measurement: Measure the fluorescence intensity at various time points using a fluorescence plate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence intensity in the DNQ-treated group compared to the control group indicates ROS production.
PARP1 Activation Assay (Western Blot)
Objective: To detect the hyperactivation of PARP1 through the accumulation of poly(ADP-ribose) (PAR) polymers.
Methodology:
-
Cell Treatment: Treat NQO1-positive cells with a cytotoxic concentration of DNQ for various time points.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for PAR.
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: An increase in the intensity of bands corresponding to PARylated proteins (including PARP1 itself) indicates PARP1 activation.[8]
Apoptosis and Necrosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To differentiate between apoptotic and necrotic cell death induced by DNQ.
Methodology:
-
Cell Treatment: Treat NQO1-positive cells with DNQ. Include a pan-caspase inhibitor (e.g., Z-VAD-FMK) to investigate the role of caspases.
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Annexin V-positive, PI-negative cells are undergoing early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-positive cells are necrotic. This allows for the quantification of different cell death modalities.[6]
-
Experimental Workflow Diagram
Caption: A typical experimental workflow to investigate the biological effects of this compound.
Conclusion and Future Directions
This compound represents a promising class of targeted anti-cancer agents that exploit the overexpression of NQO1 in solid tumors. Its mechanism of action, centered on the induction of massive oxidative stress and subsequent energy crisis, offers a potent and selective means of eliminating cancer cells. The dual induction of apoptosis and programmed necrosis further enhances its therapeutic potential. The emerging role of DNQ in modulating the Keap1-Nrf2 pathway adds another layer to its biological activity, suggesting potential applications in inflammatory conditions.
Future research should focus on a deeper understanding of the interplay between the NQO1-driven cytotoxic effects and the Keap1-Nrf2-mediated antioxidant response. Further development of DNQ derivatives with improved pharmacokinetic and pharmacodynamic profiles, such as IP-DNQ, will be crucial for translating these promising preclinical findings into clinical applications. The availability of diagnostics to assess NQO1 status in patients paves the way for a personalized medicine approach using DNQ and its analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule this compound triggers alkylation and ubiquitination of Keap1 at Cys489 on Kelch domain for Nrf2 activation and inflammatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
An In-depth Technical Guide on the Early-Stage Efficacy of Deoxynyboquinone (DNQ)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on the efficacy of Deoxynyboquinone (DNQ) and its derivatives as potent anti-cancer agents. This document synthesizes key findings on their mechanism of action, quantitative efficacy data, and the experimental protocols utilized in seminal studies.
Core Mechanism of Action
This compound (DNQ) is a potent antineoplastic agent that exhibits selective cytotoxicity towards cancer cells overexpressing the enzyme NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2] NQO1 is a two-electron reductase that is found in significantly higher levels in many solid tumors, including lung, breast, pancreatic, and colon cancers, compared to normal tissues.[1][2] This differential expression provides a therapeutic window for NQO1-bioactivatable drugs like DNQ.[1]
The primary mechanism of DNQ's anticancer activity involves an NQO1-dependent futile redox cycle.[3][4] NQO1 reduces DNQ to its hydroquinone form. This hydroquinone is unstable and rapidly auto-oxidizes back to DNQ, in the process generating large amounts of reactive oxygen species (ROS), particularly superoxide radicals.[4][5][6] The massive increase in intracellular ROS leads to extensive oxidative stress, causing significant DNA damage.[3] This, in turn, triggers the hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.[3][7] The hyperactivation of PARP1 depletes the cellular pools of NAD+ and ATP, leading to a catastrophic energy crisis and ultimately, cancer cell death through programmed necrosis and/or apoptosis.[3][7]
A novel derivative, isopentyl-deoxynyboquinone (IP-DNQ), has been developed to enhance the therapeutic potential of DNQ.[3][8] IP-DNQ also operates through an NQO1-dependent mechanism, inducing ROS generation, DNA damage, and PARP1 hyperactivation.[3] Notably, IP-DNQ has been shown to induce both apoptotic and programmed necrotic cell death pathways.[3][9][10]
Quantitative Efficacy Data
The following tables summarize the in vitro cytotoxicity of DNQ and IP-DNQ in various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound (DNQ)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Cancer Cells | - | 16 - 210 | [5][6] |
| MCF-7 | Breast Cancer | ~20-fold more potent than β-lapachone | [11] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | ~20-fold more potent than β-lapachone | [11] |
Table 2: In Vitro Cytotoxicity (IC50) of Isopentyl-Deoxynyboquinone (IP-DNQ)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.025 | [10] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | 0.08 | [10] |
Experimental Protocols
In Vitro Cytotoxicity Assays
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of DNQ and its derivatives in cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound (e.g., DNQ, IP-DNQ) for a specified duration (e.g., 2 hours).[10]
-
In some experiments, an NQO1 inhibitor such as dicoumarol is co-administered to confirm NQO1-dependent cytotoxicity.[10][11]
-
After the treatment period, the drug-containing medium is removed and replaced with fresh medium.[10]
-
Cells are incubated for a further period (e.g., 5 days) until control cells reach approximately 90% confluency.[10]
-
Cell viability is assessed using a suitable assay, such as the crystal violet staining method. The cells are washed, lysed, and the absorbance is measured to quantify the number of viable cells.[10]
-
IC50 values are calculated from the dose-response curves.
-
Reactive Oxygen Species (ROS) Formation Assay
-
Objective: To measure the intracellular generation of ROS following treatment with DNQ or its derivatives.
-
Methodology:
-
Cells are treated with the test compound at a specific concentration and for a defined time period.
-
A fluorescent probe, such as Dihydroethidium (DHE) or a hydrogen peroxide level kit, is added to the cells.[11][12]
-
The probe is oxidized by ROS to a fluorescent product.
-
The fluorescence intensity is measured using a fluorescence microscope or a plate reader. The intensity is proportional to the amount of ROS produced.[11][12]
-
PARP1 Hyperactivation Assay
-
Objective: To assess the activation of PARP1 by detecting the formation of poly(ADP-ribose) (PAR).
-
Methodology:
-
Cells are treated with the test compound for various time points.
-
Cell lysates are collected and analyzed by either ELISA or Western blotting.[7][11]
-
For ELISA, a specific antibody against PAR is used to quantify the amount of PAR formation.[11]
-
For Western blotting, proteins are separated by gel electrophoresis, transferred to a membrane, and probed with an anti-PAR antibody to visualize PAR-modified proteins, including PARP1 itself.[7][11]
-
In Vivo Antitumor Efficacy Studies
-
Objective: To evaluate the antitumor efficacy of DNQ and its derivatives in animal models.
-
Methodology:
-
Orthotopic xenograft models are established by implanting human cancer cells (e.g., A549) into the corresponding organ of immunodeficient mice.[9][13]
-
Once tumors are established, mice are treated with the test compound or a vehicle control.
-
Tumor growth is monitored over time using methods such as bioluminescence imaging.[10]
-
The survival of the mice is also recorded.
-
Pharmacokinetic and pharmacodynamic studies may also be performed to assess drug levels in plasma and tumors, and to validate the mechanism of action in vivo.[10]
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for evaluating DNQ efficacy.
Caption: Mechanism of action of this compound (DNQ) in NQO1-positive cancer cells.
Caption: Dual cell death pathways induced by IP-DNQ in NQO1-positive cancer cells.
Caption: General experimental workflow for evaluating the efficacy of DNQ and its derivatives.
References
- 1. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms [scholarworks.indianapolis.iu.edu]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Deoxynyboquinone's Interaction with Cellular Redox Cycles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxynyboquinone (DNQ), a potent antineoplastic agent, exerts its cytotoxic effects through a targeted interaction with cellular redox cycles, primarily mediated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underpinning DNQ's activity, with a focus on its NQO1-dependent futile redox cycling, subsequent generation of reactive oxygen species (ROS), and the downstream consequences for cancer cells. This document summarizes key quantitative data, outlines detailed experimental protocols for studying DNQ's effects, and provides visual representations of the involved signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
The selective targeting of cancer cells remains a primary objective in oncology.[2] One promising strategy involves exploiting the unique biochemical signatures of tumor cells, such as the overexpression of specific enzymes.[2] NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoprotein that is significantly upregulated in various solid tumors, including lung, breast, and pancreatic cancers, as a response to increased oxidative stress.[1][2] this compound (DNQ) and its derivatives have emerged as potent NQO1-bioactivatable drugs, demonstrating selective and potent anticancer activity.[1][2][3] This guide delves into the intricate details of DNQ's engagement with cellular redox pathways.
The Core Mechanism: NQO1-Mediated Redox Cycling
The primary mechanism of action for this compound is its role as an efficient substrate for NQO1.[1][4] This interaction initiates a futile redox cycle that catalytically generates high levels of reactive oxygen species (ROS), leading to overwhelming oxidative stress and subsequent cancer cell death.[4][5]
The process can be summarized in the following steps:
-
Enzymatic Reduction: DNQ is reduced by NQO1 in a two-electron reduction, converting the quinone to a hydroquinone.[5] This reaction utilizes NAD(P)H as an electron donor.
-
Auto-oxidation and ROS Generation: The resulting hydroquinone is unstable and rapidly auto-oxidizes back to the parent quinone, DNQ.[5] This oxidation process transfers electrons to molecular oxygen, generating superoxide radicals (O₂⁻).
-
Futile Cycling: The regenerated DNQ is then available for another round of reduction by NQO1, creating a continuous cycle that rapidly consumes NAD(P)H and generates a substantial amount of ROS.[3] It has been shown that this futile cycle can generate approximately 120 moles of superoxide for every mole of a similar NQO1 substrate, β-lapachone, within minutes.[6]
This targeted ROS production in NQO1-overexpressing cancer cells is the cornerstone of DNQ's selective therapeutic window.[1][2]
Downstream Cellular Consequences
The massive and rapid generation of ROS initiated by DNQ's redox cycling triggers a cascade of downstream events that culminate in cell death through multiple mechanisms.
DNA Damage and PARP1 Hyperactivation
The surge in intracellular ROS leads to extensive oxidative DNA damage, including the formation of single-strand breaks (SSBs).[3][6] This DNA damage robustly activates the nuclear enzyme poly(ADP-ribose) polymerase 1 (PARP1), a key player in DNA repair.[3][6] The hyperactivation of PARP1 leads to the synthesis of large amounts of poly(ADP-ribose) (PAR) polymers, a process that consumes significant quantities of NAD+.[5][6]
Energy Crisis: NAD+ and ATP Depletion
The hyperactivation of PARP1 results in a catastrophic depletion of the cellular NAD+ pool.[3][6] As NAD+ is a critical cofactor for cellular respiration, its depletion leads to a severe energy crisis characterized by a rapid loss of ATP.[3][6] This energy depletion contributes significantly to the cytotoxic effects of DNQ.
Programmed Cell Death: Apoptosis and Necrosis
The culmination of DNA damage, PARP1 hyperactivation, and energy crisis induces programmed cell death. Interestingly, DNQ and its derivatives can induce both apoptosis and programmed necrosis.[3] The derivative isopentyl-deoxynyboquinone (IP-DNQ) has been shown to initiate both of these cell death pathways.[3]
Quantitative Data
The potency of this compound and its derivatives has been quantified in various cancer cell lines. The following tables summarize key data points.
Table 1: Cytotoxicity of this compound (DNQ) and Isopentyl-Deoxynyboquinone (IP-DNQ)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) |
| IP-DNQ | MCF-7 | Breast | 0.025[1] |
| IP-DNQ | A549 | Non-Small Cell Lung | 0.08[1] |
Table 2: Catalytic Efficiency of NQO1 for this compound
| Substrate | Relative Catalytic Efficiency (compared to β-lapachone) |
| This compound | At least 20-fold greater[6] |
Potential Interaction with the Thioredoxin System
While the primary interaction of DNQ is with the NQO1-mediated redox cycle, quinones as a class of compounds are known to interact with other cellular redox systems, such as the thioredoxin (Trx) system. The key enzyme in this system, thioredoxin reductase (TrxR), is a selenoenzyme that plays a crucial role in maintaining cellular redox homeostasis.[7][8]
Some quinones can act as substrates for TrxR, while others can be inhibitors.[6][9] For instance, mammalian TrxR can reduce ubiquinone, another quinone-containing molecule, to its antioxidant form, ubiquinol.[8] It is plausible that DNQ or its metabolites could interact with TrxR, potentially inhibiting its activity and further contributing to the overall oxidative stress in the cell. However, direct experimental evidence for the interaction between this compound and the thioredoxin system is currently limited and represents an area for future investigation.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the interaction of this compound with cellular redox cycles.
NQO1 Activity Assay
This protocol is adapted from commercially available NQO1 activity assay kits.[10][11]
-
Cell Lysate Preparation:
-
Culture cancer cells (e.g., A549, MCF-7) to 80-90% confluency.
-
Wash cells with ice-cold PBS and scrape them into a suitable volume of lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the cell lysate and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.4), a chromogenic substrate (e.g., menadione), a redox dye (e.g., WST-1 or DCPIP), and NADH.
-
Add the cell lysate (containing NQO1) to the reaction mixture.
-
To a parallel set of wells, add the NQO1 inhibitor dicoumarol to serve as a negative control.
-
Incubate the plate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1 or 600 nm for DCPIP) at multiple time points.
-
Calculate NQO1 activity by subtracting the rate of the inhibitor-treated sample from the rate of the untreated sample.
-
Intracellular ROS Production Assay
This protocol is based on the use of the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[12][13][14]
-
Cell Preparation:
-
Seed cancer cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Wash the cells with a suitable buffer, such as Hank's Balanced Salt Solution (HBSS).
-
-
Staining and Treatment:
-
Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess probe.
-
Treat the cells with varying concentrations of this compound. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Alternatively, visualize and quantify ROS production in individual cells using fluorescence microscopy or flow cytometry.[14]
-
PARP1 Activation Assay (Western Blot for PAR)
This protocol assesses the activation of PARP1 by detecting the formation of its product, poly(ADP-ribose) (PAR).[5][15][16][17]
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PAR overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
-
Visualizing the Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thioredoxin reductase: An emerging pharmacologic target for radiosensitization of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mammalian cytosolic selenoenzyme thioredoxin reductase reduces ubiquinone. A novel mechanism for defense against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of quinones with thioredoxin reductase: a challenge to the antioxidant role of the mammalian selenoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 11. NQO1 Activity Assay Kit (Colorimetric) (ab184867) | Abcam [abcam.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. assaygenie.com [assaygenie.com]
- 14. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basal activity of a PARP1-NuA4 complex varies dramatically across cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Approaches to detect PARP-1 activation in vivo, in situ, and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Deoxynyboquinone: A Preliminary Investigation into its Therapeutic Window
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the current preclinical data on Deoxynyboquinone (DNQ) and its derivatives, focusing on the key parameters that define its therapeutic window. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and pharmacology.
Executive Summary
This compound, a potent antineoplastic agent, demonstrates significant promise as a targeted cancer therapeutic.[1][2] Its mechanism of action is contingent on the presence of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in various solid tumors while maintaining low expression in healthy tissues.[3][4][5] This differential expression provides a foundation for a potentially wide therapeutic window. DNQ and its analogs, such as Isobutyl-deoxynyboquinone (IB-DNQ) and Isopentyl-deoxynyboquinone (IP-DNQ), undergo NQO1-mediated bioactivation, initiating a futile redox cycle that generates cytotoxic reactive oxygen species (ROS) within the tumor microenvironment.[4][6][7] This targeted ROS production leads to DNA damage, hyperactivation of poly(ADP-ribose) polymerase-1 (PARP1), and subsequent cancer cell death through programmed necrosis and apoptosis.[8] Preclinical studies in various cancer cell lines and animal models have demonstrated the potent and selective anticancer activity of DNQ derivatives, alongside favorable pharmacokinetic profiles. This guide synthesizes the available quantitative data, details the experimental methodologies employed in these seminal studies, and provides visual representations of the key signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical investigations of this compound and its derivatives.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Assay Type | Endpoint | Value | Citation |
| This compound (DNQ) | Various Cancer Cells | Not Specified | IC50 | 16 - 210 nM | [1][2] |
| ABQ-3 (DNQ Derivative) | HCT-116 (Colon) | NCI-60 Screen | GI50 | 2.00 µM | [9] |
| ABQ-3 (DNQ Derivative) | MCF-7 (Breast) | NCI-60 Screen | GI50 | 2.35 µM | [9] |
| ABQ-3 (DNQ Derivative) | HCT-116 (Colon) | MTT Assay | IC50 | 5.22 ± 2.41 μM | [9] |
| ABQ-3 (DNQ Derivative) | MCF-7 (Breast) | MTT Assay | IC50 | 7.46 ± 2.76 μM | [9] |
Table 2: In Vivo Pharmacokinetics & Dosing
| Compound | Animal Model | Route of Administration | Dose | Key Findings | Citation |
| Isobutyl-deoxynyboquinone (IB-DNQ) | Feline | Intravenous | 1.0 - 2.0 mg/kg | Achieved plasma concentrations exceeding in vitro cytotoxic levels. Transient and tolerable side effects (ptyalism, tachypnea). No significant hematologic or off-target toxicities. | [6][7] |
| Isopentyl-deoxynyboquinone (IP-DNQ) | Murine (NSG mice with A549 xenografts) | Intravenous | 8 or 12 mg/kg (every other day for 5 treatments) | Demonstrated significant antitumor efficacy and extended survival. IP-DNQ levels were significantly higher in plasma and tumors compared to IB-DNQ. | [8] |
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is centered around its selective bioactivation by NQO1 in cancer cells.
NQO1-Mediated Futile Redox Cycling and Cell Death
dot
Caption: NQO1-mediated activation of this compound leading to cell death.
As depicted, DNQ is reduced by NQO1 to its hydroquinone form. This unstable intermediate is rapidly re-oxidized back to DNQ, a process that generates superoxide radicals and subsequently other ROS.[4] This futile cycle leads to a massive accumulation of ROS, causing extensive DNA damage. This, in turn, triggers the hyperactivation of PARP1, a DNA repair enzyme. The excessive activity of PARP1 depletes cellular stores of NAD+ and ATP, culminating in energy crisis and cell death through both programmed necrosis and apoptosis.[8]
Anti-inflammatory Signaling via Keap1-Nrf2 Pathway
dot
Caption: this compound-induced activation of the Nrf2 anti-inflammatory pathway.
DNQ has also been shown to exert anti-inflammatory effects through the activation of the Keap1-Nrf2 signaling pathway.[10] DNQ can directly alkylate Keap1, a repressor protein that targets Nrf2 for proteasomal degradation. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of anti-inflammatory and antioxidant enzymes such as heme oxygenase-1 (HO-1) and NQO1 itself.[10]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies cited in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration of a DNQ compound that inhibits cell growth or viability by 50% (IC50 or GI50).
General Protocol (MTT/SRB Assay):
-
Cell Plating: Cancer cell lines of interest are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the DNQ compound is prepared and added to the wells. Control wells include vehicle-treated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength.
-
SRB Assay: Cells are fixed with trichloroacetic acid, and the cellular proteins are stained with Sulforhodamine B dye. The unbound dye is washed away, and the protein-bound dye is solubilized. The absorbance is then measured.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50/GI50 value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Pharmacokinetic and Efficacy Studies
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of DNQ compounds and their antitumor efficacy in a living organism.
General Protocol (Xenograft Mouse Model):
-
Animal Model: Immunocompromised mice (e.g., NSG mice) are used.
-
Tumor Implantation: Human cancer cells (e.g., A549) are implanted either subcutaneously or orthotopically into the mice. Tumors are allowed to grow to a palpable size.
-
Compound Administration: The DNQ compound, formulated in a suitable vehicle (e.g., HPβCD), is administered to the mice via the desired route (e.g., intravenous injection). A control group receives the vehicle only. Dosing can be a single administration or a multi-dose regimen over a set period.
-
Pharmacokinetic Analysis: At various time points after administration, blood samples and tumor tissues are collected. The concentration of the DNQ compound in these samples is quantified using methods like LC-MS/MS.[8] Pharmacokinetic parameters such as half-life, peak concentration (Cmax), and area under the curve (AUC) are then calculated.
-
Efficacy Evaluation:
-
Tumor growth is monitored regularly using calipers or bioluminescence imaging.
-
Animal body weight and overall health are observed as indicators of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Survival studies may also be conducted, where the time to reach a predetermined tumor volume or the overall survival time is recorded.
-
-
Data Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the tumor growth in the treated group versus the control group. Survival data is often analyzed using Kaplan-Meier curves.
Western Blotting
Objective: To detect and quantify the expression levels of specific proteins involved in the DNQ signaling pathways (e.g., Nrf2, HO-1, cleaved PARP).
General Protocol:
-
Cell Lysis: Cells treated with DNQ and control cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is captured using an imaging system.
-
Analysis: The intensity of the bands corresponding to the target protein is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different samples.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for evaluating this compound's therapeutic potential.
dot
Caption: A typical workflow for the in vitro evaluation of this compound.
dot
Caption: A typical workflow for the in vivo evaluation of this compound.
References
- 1. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 5. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent isobutyl-deoxynyboquinone (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. mdpi.com [mdpi.com]
- 9. Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule this compound triggers alkylation and ubiquitination of Keap1 at Cys489 on Kelch domain for Nrf2 activation and inflammatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Deoxynyboquinone (DNQ): Laboratory Synthesis and Cellular Mechanisms of Action
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Deoxynyboquinone (DNQ) is a potent antineoplastic agent that induces cancer cell death through the generation of reactive oxygen species (ROS) in a manner dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] NQO1 is frequently overexpressed in solid tumors, making DNQ a promising candidate for targeted cancer therapy.[2][3] This document provides a detailed protocol for the laboratory synthesis of DNQ, based on the facile seven-step synthesis developed by Bair et al., which utilizes three palladium-mediated coupling reactions.[1][4] Additionally, it summarizes the key cellular signaling pathways affected by DNQ and presents quantitative data on its biological activity.
Data Presentation
The cytotoxic activity of this compound (DNQ) and its derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. This value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound (DNQ) | MCF-7 | 16 - 25 | [1][4] |
| This compound (DNQ) | A549 | 80 | [1] |
| This compound (DNQ) | HeLa | 210 | [4] |
| This compound (DNQ) | PC-3 | 180 | [4] |
| This compound (DNQ) | DU145 | 190 | [4] |
Experimental Protocols
The following is a detailed methodology for the total synthesis of this compound (DNQ) as described by Bair et al. (2010).[1][4]
Overall Synthetic Scheme:
A seven-step linear synthesis employing three palladium-mediated coupling reactions.
Materials and Methods:
-
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.
-
Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
Thin-layer chromatography (TLC) should be used to monitor the progress of reactions.
-
Column chromatography should be performed using silica gel (230-400 mesh).
-
NMR spectra should be recorded on a 400 or 500 MHz spectrometer.
-
Mass spectrometry data should be obtained using high-resolution mass spectrometry (HRMS).
Step-by-Step Synthesis:
The detailed, step-by-step protocol involves a sequence of reactions including palladium-catalyzed cross-coupling reactions (such as Suzuki and Sonogashira couplings) and other standard organic transformations. For the complete, unabridged experimental procedures, including specific reagent quantities, reaction times, temperatures, and purification methods, it is essential to consult the supporting information of the primary literature by Bair et al. in the Journal of the American Chemical Society, 2010, volume 132, issue 15, pages 5469-5478.[1][4]
Signaling Pathways and Experimental Workflows
This compound (DNQ) Synthesis Workflow
The synthesis of DNQ is a multi-step process that involves the sequential formation of key intermediates. The workflow diagram below illustrates the logical progression of the synthesis.
Caption: A logical workflow for the seven-step synthesis of this compound (DNQ).
NQO1-Mediated Redox Cycling and ROS Generation
DNQ's primary mechanism of anticancer activity involves its interaction with the enzyme NQO1, which is overexpressed in many cancer cells.[2][5] This interaction leads to a futile redox cycle that generates cytotoxic reactive oxygen species (ROS).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
Application Notes and Protocols for Assessing Cell Viability Following Deoxynyboquinone Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Deoxynyboquinone (DNQ) is a potent antineoplastic agent that has shown significant promise in cancer therapy.[1][2] Its mechanism of action primarily involves the generation of reactive oxygen species (ROS), leading to cancer cell death.[1][2] DNQ is a substrate for the enzyme NAD(P)H quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in various solid tumors, including lung, breast, and pancreatic cancers.[3] The reduction of DNQ by NQO1 initiates a futile redox cycle, producing superoxide and inducing oxidative stress.[1][4][5] This ultimately triggers cell death through mechanisms such as apoptosis and programmed necrosis.[6][7] Accurate assessment of cell viability after DNQ treatment is crucial for determining its efficacy and understanding its cytotoxic effects. These application notes provide detailed protocols for commonly used cell viability assays and summarize key data related to DNQ's effects on cancer cells.
Mechanism of Action of this compound
DNQ's anticancer activity is largely dependent on the expression of NQO1.[3] In NQO1-positive cancer cells, DNQ undergoes a two-electron reduction to its hydroquinone form. This is followed by a rapid re-oxidation back to the quinone, a process that generates superoxide radicals.[4][5] The resulting oxidative stress leads to DNA damage, hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1), and ultimately, catastrophic energy loss within the cell, culminating in cell death.[6][7][8] Studies have shown that DNQ can induce the expression of antioxidant genes like heme oxygenase-1 (HO-1) as a cellular response to the increased ROS levels.[2]
Caption: Mechanism of this compound (DNQ) induced cell death.
Data Presentation
The following table summarizes the cytotoxic effects of this compound (DNQ) on various cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| U-937 | Histiocytic lymphoma | 16 - 210 | [1][2] |
| HeLa | Cervical cancer | 16 - 210 | [1] |
| A549 | Lung cancer | Not specified | [6][7] |
| MCF-7 | Breast cancer | Not specified | [6][7] |
Experimental Protocols
Accurate determination of cell viability is fundamental to assessing the cytotoxic effects of DNQ. The following are detailed protocols for two standard cell viability assays: the MTT assay and the Trypan Blue exclusion assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9]
Materials:
-
Cells to be tested
-
This compound (DNQ)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, sterile filtered)[10]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[10] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
DNQ Treatment: Prepare serial dilutions of DNQ in complete culture medium. Remove the medium from the wells and add 100 µL of the DNQ dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve DNQ, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking on an orbital shaker for 5-15 minutes to ensure complete dissolution.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Caption: MTT Assay Experimental Workflow.
Trypan Blue Exclusion Assay
The Trypan Blue exclusion assay is a simple and rapid method to differentiate viable from non-viable cells.[12][13][14] Viable cells with intact cell membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[12][13][15]
Materials:
-
Cells treated with DNQ
-
Hemocytometer or automated cell counter
-
Microscope
-
Microcentrifuge tubes
-
Pipettes
Protocol:
-
Cell Preparation: Following DNQ treatment, collect both adherent and suspension cells. For adherent cells, detach them using trypsin-EDTA and then neutralize with complete medium. Centrifuge the cell suspension at a low speed (e.g., 100 x g for 5 minutes) and resuspend the cell pellet in a known volume of PBS or serum-free medium.[13]
-
Staining: In a microcentrifuge tube, mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[12][15] Mix gently.
-
Incubation: Incubate the cell-dye mixture at room temperature for 1-3 minutes.[13][15] Avoid prolonged incubation as it can lead to the staining of viable cells.[13]
-
Counting: Load 10 µL of the mixture into a hemocytometer.
-
Microscopy: Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula:
Caption: Trypan Blue Exclusion Assay Workflow.
The provided protocols for the MTT and Trypan Blue exclusion assays are standard methods for evaluating cell viability following treatment with this compound. The choice of assay may depend on the specific research question, cell type, and available equipment. By understanding the mechanism of action of DNQ and employing these robust assays, researchers can effectively assess its anticancer potential and further elucidate its therapeutic applications.
References
- 1. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 5. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isopentyl-Deoxynboquinone Induces Mitochondrial Dysfunction and G2/M Phase Cell Cycle Arrest to Selectively Kill NQO1-Positive Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 15. brd.nci.nih.gov [brd.nci.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Deoxynyboquinone's Effects on Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynyboquinone (DNQ) and its derivatives, such as Isopentyl-deoxynyboquinone (IP-DNQ), are potent anti-cancer agents that selectively target cells with high expression of the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme. NQO1, a two-electron reductase, is frequently overexpressed in various solid tumors, including lung, breast, and pancreatic cancers, making it a promising therapeutic target. The mechanism of action of DNQ involves its reduction by NQO1, which initiates a futile redox cycle, leading to a massive production of reactive oxygen species (ROS), primarily superoxide and hydrogen peroxide. This overwhelming oxidative stress triggers a cascade of events, including DNA damage, hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), and a catastrophic depletion of cellular NAD+ and ATP pools, ultimately leading to cancer cell death through apoptosis and programmed necrosis.
Given that mitochondria are the primary source of endogenous ROS and are central to cellular energy metabolism, they are critically implicated in the cytotoxic effects of DNQ. Live-cell imaging provides a powerful tool to visualize and quantify the dynamic mitochondrial responses to DNQ treatment in real-time. These application notes provide detailed protocols for live-cell imaging of DNQ's effects on key mitochondrial parameters: ROS production, membrane potential, and morphology.
Key Signaling Pathway of this compound
Caption: Signaling pathway of this compound (DNQ) in NQO1-positive cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of DNQ and its derivative, IP-DNQ, on cancer cells.
Table 1: Cytotoxicity of DNQ and IP-DNQ in NQO1-Positive Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference |
| DNQ | MCF-7 (Breast Cancer) | ~0.025 | |
| DNQ | A549 (Lung Cancer) | ~0.08 | |
| IP-DNQ | MCF-7 (Breast Cancer) | 0.025 | |
| IP-DNQ | A549 (Lung Cancer) | 0.08 | |
| DNQ | MIA PaCa-2 (Pancreatic) | 0.006 | |
| DNQ | HT1080 (Sarcoma) | 0.3 |
Table 2: Reactive Oxygen Species (ROS) Production Induced by DNQ and IP-DNQ
| Compound | Cell Line | Concentration (µM) | Fold Increase in ROS (vs. Control) | Time Point | Reference |
| DNQ | A549 | 0.25 | ~7-fold | 60 min | |
| IP-DNQ | A549 | 0.25 | ~50-fold (H2O2) | 2 hours |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial ROS Production
This protocol describes the use of MitoSOX™ Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Experimental Workflow:
Caption: Workflow for imaging mitochondrial ROS production with MitoSOX™ Red.
Materials:
-
NQO1-positive cells (e.g., A549, MCF-7)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
This compound (DNQ) or Isopentyl-deoxynyboquinone (IP-DNQ)
-
MitoSOX™ Red mitochondrial superoxide indicator (e.g., Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Warm Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ or other suitable buffer
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed NQO1-positive cells in glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
DNQ/IP-DNQ Treatment: On the day of the experiment, treat the cells with the desired concentration of DNQ or IP-DNQ (e.g., 0.1 µM to 1 µM) in complete culture medium. Include a vehicle control (DMSO). Incubate for the desired time period (e.g., 30 minutes to 2 hours).
-
MitoSOX™ Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO.
-
Dilute the stock solution in warm HBSS or serum-free medium to a final working concentration of 5 µM.
-
Remove the medium containing DNQ/IP-DNQ from the cells and wash once with warm HBSS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm HBSS or complete medium.
-
Live-Cell Imaging:
-
Add fresh, warm imaging medium (e.g., phenol red-free medium) to the cells.
-
Immediately place the dish on the stage of a confocal microscope equipped with an environmental chamber.
-
Acquire images using an appropriate laser line and filter set for MitoSOX™ Red (Excitation/Emission: ~510/580 nm).
-
Capture images from multiple fields for each condition.
-
Expected Results:
-
Control cells should exhibit low basal levels of mitochondrial superoxide, resulting in faint red fluorescence.
-
Cells treated with DNQ or IP-DNQ are expected to show a dramatic, dose- and time-dependent increase in red fluorescence localized to the mitochondria, indicating a massive burst of superoxide production.
Protocol 2: Live-Cell Imaging of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant, cationic fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
Experimental Workflow:
Caption: Workflow for time-lapse imaging of mitochondrial membrane potential with TMRM.
Materials:
-
NQO1-positive cells (e.g., A549, MCF-7)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
This compound (DNQ) or Isopentyl-deoxynyboquinone (IP-DNQ)
-
Tetramethylrhodamine, Methyl Ester (TMRM) (e.g., Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Warm imaging medium (phenol red-free)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
-
(Optional) Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization.
Procedure:
-
Cell Seeding: Seed NQO1-positive cells in glass-bottom imaging dishes to achieve 50-70% confluency.
-
TMRM Staining:
-
Prepare a stock solution of TMRM in DMSO (e.g., 10 mM).
-
Dilute the TMRM stock solution in complete medium to a final working concentration of 25-100 nM. The optimal concentration should be determined empirically for each cell type to ensure staining is in "quench mode" for accurate potential measurements.
-
Remove the medium from the cells and add the TMRM-containing medium.
-
Incubate for 30 minutes at 37°C.
-
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber. Allow the cells to equilibrate.
-
Acquire baseline fluorescence images using a TRITC or similar filter set (Excitation/Emission: ~549/575 nm).
-
Carefully add DNQ or IP-DNQ (at the desired final concentration) to the dish.
-
Immediately begin time-lapse imaging, acquiring images every 1-5 minutes for up to 2 hours.
-
(Optional) At the end of the experiment, add CCCP (e.g., 10 µM) to confirm that the TMRM signal is responsive to membrane potential.
-
Expected Results:
-
Untreated control cells should display bright, stable red fluorescence within their mitochondria, indicating a healthy, polarized mitochondrial membrane potential.
-
Upon addition of DNQ or IP-DNQ, a time-dependent decrease in TMRM fluorescence intensity is expected. This indicates mitochondrial membrane depolarization, a key event in the induction of apoptosis and a consequence of severe oxidative stress. The massive ROS production and subsequent cellular damage caused by DNQ are anticipated to lead to the opening of the mitochondrial permeability transition pore, resulting in the collapse of the membrane potential.
Protocol 3: Live-Cell Imaging of Mitochondrial Morphology
This protocol uses MitoTracker™ Green FM, a dye that stains mitochondria in live cells regardless of their membrane potential, making it suitable for observing morphological changes even as the membrane depolarizes.
Experimental Workflow:
Caption: Workflow for imaging mitochondrial morphology with MitoTracker™ Green.
Materials:
-
NQO1-positive cells (e.g., A549, MCF-7)
-
Glass-bottom imaging dishes or plates
-
Complete cell culture medium
-
This compound (DNQ) or Isopentyl-deoxynyboquinone (IP-DNQ)
-
MitoTracker™ Green FM (e.g., Thermo Fisher Scientific)
-
Anhydrous DMSO
-
Warm imaging medium (phenol red-free)
-
Confocal microscope with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed NQO1-positive cells in glass-bottom imaging dishes to be 50-70% confluent at the time of imaging.
-
DNQ/IP-DNQ Treatment: Treat cells with DNQ or IP-DNQ at various concentrations and for different time points (e.g., 1, 2, 4, and 6 hours) to observe the progression of morphological changes. Include a vehicle control.
-
MitoTracker™ Green Staining:
-
Prepare a 1 mM stock solution of MitoTracker™ Green FM in DMSO.
-
Dilute the stock solution in serum-free medium to a final working concentration of 100-200 nM.
-
Towards the end of the DNQ/IP-DNQ treatment period, remove the medium, wash the cells once, and add the MitoTracker™ Green working solution.
-
Incubate for 30-45 minutes at 37°C.
-
-
Washing: Wash the cells twice with warm complete medium.
-
Live-Cell Imaging:
-
Add fresh, warm imaging medium.
-
Acquire Z-stack images using a confocal microscope with a FITC or similar filter set (Excitation/Emission: ~490/516 nm) to capture the three-dimensional mitochondrial network.
-
Capture images from multiple cells for each condition.
-
Expected Results:
-
Control cells are expected to exhibit a well-organized, tubular, and interconnected mitochondrial network throughout the cytoplasm.
-
In response to the severe oxidative stress induced by DNQ/IP-DNQ, a significant shift in mitochondrial morphology is anticipated. The interconnected network is expected to break down, leading to mitochondrial fragmentation. This will appear as an increase in the number of smaller, spherical, or punctate mitochondria. This fragmentation is a hallmark of mitochondrial dysfunction and is often observed during cellular stress and apoptosis. Quantitative analysis of the images should reveal a decrease in mitochondrial length and an increase in the number of individual mitochondria per cell.
Application Notes and Protocols for Deoxynyboquinone (DNQ) Apoptosis Assay Using Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynyboquinone (DNQ) is a potent antineoplastic agent that induces apoptosis in cancer cells. Its mechanism of action involves bioreduction to its semiquinone form, which is then re-oxidized by molecular oxygen, leading to the generation of superoxide and other reactive oxygen species (ROS). This surge in ROS induces significant oxidative stress and DNA damage, ultimately triggering programmed cell death.[1][2] Confocal microscopy, coupled with specific fluorescent probes, offers a powerful method for the qualitative and quantitative assessment of apoptosis at the single-cell level.[3][4][5]
This document provides detailed application notes and protocols for utilizing confocal microscopy to assay apoptosis induced by DNQ. The primary method described herein is the Annexin V and Propidium Iodide (PI) assay, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Data Presentation
Quantitative analysis of confocal microscopy images allows for the determination of the percentage of cells in different stages of cell death. After acquiring images from multiple fields of view, cells are categorized based on their fluorescence characteristics. The data can be summarized as shown in the example below.
Table 1: Quantitative Analysis of Apoptosis in Cancer Cells Treated with DNQ for 24 Hours
| Treatment Group | Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| DNQ | 50 | 60.7 ± 4.5 | 25.1 ± 3.2 | 14.2 ± 2.8 |
| DNQ | 100 | 35.4 ± 3.9 | 40.8 ± 4.1 | 23.8 ± 3.5 |
| DNQ | 200 | 15.1 ± 2.8 | 38.5 ± 5.0 | 46.4 ± 4.7 |
Note: The data presented are representative examples and may vary depending on the cell line, experimental conditions, and specific DNQ analogue used.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with DNQ
-
Cell Seeding: Plate the cancer cell line of interest onto glass-bottom confocal dishes or chamber slides at a density that will result in 60-70% confluency at the time of imaging.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
DNQ Treatment: Prepare a stock solution of DNQ in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the DNQ-containing medium. Include a vehicle control (medium with the same concentration of solvent used for DNQ). Incubate the cells for the desired period (e.g., 24 hours).
Protocol 2: Annexin V and Propidium Iodide Staining for Confocal Microscopy
This protocol is adapted from standard Annexin V/PI staining procedures.[8][1][3][9]
-
Reagent Preparation:
-
Prepare 1X Annexin V Binding Buffer by diluting a 10X stock solution (0.1 M HEPES, 1.4 M NaCl, 25 mM CaCl₂, pH 7.4) with distilled water.
-
Allow Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) solutions to warm to room temperature.
-
-
Cell Washing:
-
After the DNQ treatment period, gently aspirate the culture medium.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
-
Staining:
-
Add 100 µL of 1X Annexin V Binding Buffer to each well or chamber.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (typically 50 µg/mL stock) to the binding buffer.
-
Gently swirl the plate or slide to ensure even distribution of the staining solution.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Final Wash: Gently wash the cells once with 1X Annexin V Binding Buffer to remove unbound dyes.
-
Imaging: Immediately add fresh 1X Annexin V Binding Buffer to the cells and proceed with confocal microscopy imaging. Do not fix the cells as this can disrupt the membrane integrity and lead to inaccurate results.
Protocol 3: Confocal Microscopy Imaging and Analysis
-
Microscope Setup:
-
Turn on the confocal microscope and allow the lasers to warm up.
-
Use a 20x or 40x objective for imaging.
-
-
Channel Configuration:
-
FITC (Annexin V): Ex: 488 nm, Em: 500-550 nm.
-
PI (Propidium Iodide): Ex: 561 nm, Em: 600-650 nm.
-
Brightfield/DIC: To visualize cell morphology.
-
-
Image Acquisition:
-
For each treatment condition, acquire images from at least 5-10 random fields of view to ensure a representative sample.
-
Capture images in all three channels for each field.
-
-
Image Analysis and Quantification:
-
Open the acquired images in an image analysis software (e.g., ImageJ/Fiji, MetaMorph).
-
Manually or semi-automatically count the cells in each category based on their staining pattern:[10][11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive (green membrane staining) and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (red nuclear staining).
-
-
Calculate the percentage of cells in each category for every field of view.
-
Average the percentages from all fields for each treatment condition and calculate the standard deviation.
-
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for the DNQ apoptosis assay.
References
- 1. igbmc.fr [igbmc.fr]
- 2. Live Imaging of Apoptotic Extrusion and Quantification of Apical Extrusion in Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Measuring Apoptosis at the Single Cell Level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Xenograft Models in Deoxynyboquinone Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynyboquinone (DNQ) is a potent, quinone-based antineoplastic agent that demonstrates significant promise for targeted cancer therapy. Its mechanism of action is contingent on the overexpression of NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme highly upregulated in a variety of solid tumors, including non-small cell lung, breast, and pancreatic cancers, while expressed at low levels in normal tissues.[1] This differential expression provides a therapeutic window for selective tumor targeting. DNQ's efficacy stems from its NQO1-dependent bioactivation, which initiates a futile redox cycle, leading to a massive generation of reactive oxygen species (ROS).[2][3] This surge in intracellular ROS induces extensive DNA damage, hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1), and a subsequent depletion of NAD+ and ATP pools, culminating in programmed cell death through both apoptosis and necrosis.[2][4]
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo xenograft models to assess the therapeutic efficacy of this compound.
Data Presentation: In Vivo Efficacy of this compound and its Derivatives
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of DNQ and its more potent derivative, isopentyl-deoxynyboquinone (IP-DNQ), in xenograft models.
| Compound | Cancer Model | Animal Model | Dosing and Schedule | Key Findings | Reference |
| This compound (DNQ) | A549 (Non-Small Cell Lung Cancer) Orthotopic Xenograft | NSG Mice | 5 mg/kg (MTD), IV | Significant antitumor efficacy, comparable to β-lapachone but at a 6-fold greater potency. Caused a 15-19% loss in body weight. | [2] |
| Isopentyl-Deoxynyboquinone (IP-DNQ) | A549 (Non-Small Cell Lung Cancer) Orthotopic Xenograft | NSG Mice | 8 mg/kg, IV, every other day for 5 treatments | Significant suppression of lung tumor growth. | [2] |
| Isopentyl-Deoxynyboquinone (IP-DNQ) | A549 (Non-Small Cell Lung Cancer) Orthotopic Xenograft | NSG Mice | 12 mg/kg, IV, every other day for 5 treatments | Dose-dependent suppression of tumor growth and significantly extended lifespan (>90 days). | [2] |
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action
The diagram below illustrates the signaling cascade initiated by DNQ in NQO1-overexpressing cancer cells.
References
- 1. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of Deoxynyboquinone (DNQ)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of Deoxynyboquinone (DNQ), a potent NQO1-bioactivatable anticancer agent.
Introduction to this compound (DNQ)
This compound is a naturally occurring anthraquinone that has demonstrated significant potential as an antineoplastic agent.[1] Its mechanism of action is primarily dependent on the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in various solid tumors compared to normal tissues.[2][3] This differential expression provides a therapeutic window for selective cancer cell targeting.
Upon administration, DNQ is reduced by NQO1 to a semiquinone radical. This intermediate is unstable and is rapidly re-oxidized by molecular oxygen, creating a futile redox cycle that generates substantial amounts of reactive oxygen species (ROS).[1][4] The resulting oxidative stress induces DNA damage, hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1), depletion of NAD⁺ and ATP, and ultimately leads to cancer cell death through both apoptosis and programmed necrosis.[1][5] DNQ has shown efficacy even in hypoxic conditions, a common feature of the tumor microenvironment.[1][4] Additionally, DNQ has been reported to exhibit anti-inflammatory properties through the activation of the Keap1/Nrf2/ARE signaling pathway.[6][7]
Despite its therapeutic promise, the clinical development of DNQ has been hindered by side effects such as methemoglobinemia.[8] Consequently, several derivatives, including isobutyl-deoxynyboquinone (IB-DNQ) and isopentyl-deoxynyboquinone (IP-DNQ), have been synthesized to improve its pharmacokinetic profile and reduce toxicity.[7][8]
Pharmacokinetic Analysis of this compound
The following sections detail the protocols for the quantification of DNQ in biological matrices, essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
While extensive pharmacokinetic data for DNQ itself is limited in publicly available literature, studies on its derivatives provide valuable insights into its expected behavior. The following table summarizes key pharmacokinetic parameters for DNQ derivatives.
| Compound | Species | Dose and Route | Cmax (ng/mL) | Tmax (min) | Half-life (t1/2) (min) | AUC (ng·h/mL) | Reference |
| IB-DNQ | Feline | 1.0 mg/kg IV | ~1000 | 5 | Not Reported | Not Reported | [7] |
| IB-DNQ | Feline | 2.0 mg/kg IV | ~2000 | 5 | Not Reported | Not Reported | [7] |
| IP-DNQ | Mouse | 12 mg/kg IV | Significantly higher than IB-DNQ | 5-120 (detectable range) | Comparable to DNQ/IB-DNQ | Significantly higher than IB-DNQ | [1] |
| IP-DNQ | Mouse | 15 mg/kg IV | Significantly higher than IB-DNQ | 5-120 (detectable range) | Comparable to DNQ/IB-DNQ | Significantly higher than IB-DNQ | [1] |
Experimental Protocol: Quantification of DNQ in Plasma and Tissue by LC-MS/MS
This protocol is based on established methods for quinone-based compounds and DNQ derivatives.[1][9][10]
2.2.1. Materials
-
This compound (DNQ) analytical standard
-
Internal Standard (IS): A structurally similar compound not present in the matrix, such as a stable isotope-labeled DNQ or another quinone derivative.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Blank plasma and tissue homogenates (from untreated animals) for calibration standards and quality controls.
2.2.2. Sample Preparation
-
Plasma:
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
-
Tissue:
-
Homogenize the tissue sample in a suitable buffer (e.g., PBS) on ice.
-
Follow the plasma sample preparation protocol from step 1, using the tissue homogenate instead of plasma.
-
2.2.3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[11]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a re-equilibration step. The specific gradient should be optimized for the separation of DNQ and its potential metabolites.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be determined by infusing a standard solution of DNQ and the IS into the mass spectrometer to identify the precursor and product ions.
-
2.2.4. Workflow Diagram
References
- 1. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 3. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule this compound triggers alkylation and ubiquitination of Keap1 at Cys489 on Kelch domain for Nrf2 activation and inflammatory therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Doxorubicin and metabolites in rat plasma and small volume tissue samples by liquid chromatography/electrospray tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Doxorubicin and metabolites in rat plasma and small volume tissue samples by liquid chromatography/electrospray tandem mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Computational Modeling of Deoxynyboquinone-NQO1 Interaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the computational modeling of the interaction between Deoxynyboquinone (DNQ), a potent antitumor agent, and NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme overexpressed in many cancer types. Understanding this interaction at a molecular level is crucial for the rational design of more effective and selective cancer therapeutics.
Introduction
This compound (DNQ) is a naturally occurring naphthoquinone that exhibits potent and selective anticancer activity. Its mechanism of action is contingent on the presence of the enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1).[1][2] NQO1, a flavoprotein, catalyzes the two-electron reduction of quinones. In the case of DNQ, this reduction initiates a futile redox cycle where the resulting hydroquinone is unstable and rapidly auto-oxidizes back to the quinone form. This process consumes cellular reducing equivalents (NADH and NADPH) and, more importantly, generates significant amounts of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, cancer cell death.[3][4] The overexpression of NQO1 in many solid tumors, including lung, breast, and pancreatic cancers, compared to its low expression in normal tissues, makes the DNQ-NQO1 interaction a highly attractive target for cancer-specific therapies.[2]
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for elucidating the intricacies of the DNQ-NQO1 interaction. These methods allow for the prediction of binding modes, estimation of binding affinities, and analysis of the dynamic behavior of the protein-ligand complex, thereby guiding the development of novel DNQ derivatives with improved efficacy and pharmacokinetic properties.
Quantitative Data Summary
| Parameter | Compound | Cell Line | Value | Reference |
| IC50 (Cytotoxicity) | This compound (DNQ) | MCF-7 (Breast Cancer) | ~0.025 µM | [5] |
| This compound (DNQ) | A549 (Lung Cancer) | ~0.08 µM | [5] | |
| Isopentyl-deoxynyboquinone (IP-DNQ) | MCF-7 (Breast Cancer) | 0.025 µM | [5] | |
| Isopentyl-deoxynyboquinone (IP-DNQ) | A549 (Lung Cancer) | 0.08 µM | [5] | |
| Catalytic Efficiency | This compound (DNQ) | In vitro | ~13-fold more efficient reduction by NQO1 compared to other quinones. | [3] |
| Binding Energy (Molecular Docking) | Resveratrol (for comparison) | N/A | -2.847 kcal/mol | [6][7] |
| RMSD (Molecular Dynamics) | NQO1-Resveratrol complex (for comparison) | N/A | Stable between ~1.6 and ~2.8 Å | [6] |
Signaling Pathway
The interaction of this compound with NQO1 in cancer cells triggers a cascade of events leading to programmed cell death. The following diagram illustrates this NQO1-mediated cell death pathway.
Caption: NQO1-mediated cell death pathway initiated by this compound.
Experimental Protocols
Molecular Docking of this compound to NQO1
This protocol outlines the general steps for performing molecular docking of DNQ into the active site of NQO1 to predict its binding conformation and estimate the binding affinity.
1.1. Preparation of the NQO1 Protein Structure:
-
1.1.1. Obtain the 3D crystal structure of human NQO1 from the Protein Data Bank (PDB; e.g., PDB ID: 2F1O).[8]
-
1.1.2. Prepare the protein using a molecular modeling software package (e.g., AutoDock Tools, Schrödinger Maestro, MOE). This typically involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Defining the binding site (grid box) around the active site residues.
-
1.2. Preparation of the this compound Ligand Structure:
-
1.2.1. Obtain the 2D structure of DNQ and convert it to a 3D structure using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
1.2.2. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).
-
1.2.3. Assign partial charges and define the rotatable bonds.
1.3. Docking Simulation:
-
1.3.1. Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared DNQ ligand into the defined binding site of the NQO1 protein.
-
1.3.2. Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
-
1.3.3. Run the docking simulation.
1.4. Analysis of Results:
-
1.4.1. Analyze the resulting docking poses based on their predicted binding energies (scoring functions). The pose with the lowest binding energy is typically considered the most favorable.
-
1.4.2. Visualize the best-ranked docking pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between DNQ and the active site residues of NQO1.
Caption: Workflow for molecular docking of DNQ to NQO1.
Molecular Dynamics Simulation of the this compound-NQO1 Complex
This protocol describes the general workflow for performing a molecular dynamics (MD) simulation to study the stability and dynamic behavior of the DNQ-NQO1 complex.
2.1. System Preparation:
-
2.1.1. Start with the best-ranked docked pose of the DNQ-NQO1 complex obtained from the molecular docking study.
-
2.1.2. Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
2.1.3. Add counter-ions to neutralize the system.
2.2. Simulation Parameters:
-
2.2.1. Choose a suitable force field for the protein and the ligand (e.g., AMBER, CHARMM, GROMOS).
-
2.2.2. Define the simulation parameters, including:
-
Ensemble (e.g., NVT, NPT).
-
Temperature and pressure coupling.
-
Cutoff for non-bonded interactions.
-
Time step (e.g., 2 fs).
-
Total simulation time (e.g., 100 ns).[6]
-
2.3. Simulation Protocol:
-
2.3.1. Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.
-
2.3.2. Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein-ligand complex.
-
2.3.3. Production Run: Run the MD simulation for the desired length of time without any restraints.
2.4. Trajectory Analysis:
-
2.4.1. Analyze the MD trajectory to evaluate the stability of the DNQ-NQO1 complex by calculating:
-
Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between DNQ and NQO1.
-
-
2.4.2. Visualize the trajectory to observe the dynamic behavior of the ligand within the binding pocket.
Caption: Workflow for molecular dynamics simulation of the DNQ-NQO1 complex.
Conclusion
The computational modeling of the this compound-NQO1 interaction provides critical insights for the development of targeted cancer therapies. The protocols outlined in these application notes offer a framework for researchers to investigate this interaction in silico. While specific experimental binding data for DNQ remains to be fully elucidated, the available information on its potent NQO1-dependent cytotoxicity, combined with computational approaches, strongly supports its potential as a valuable anticancer agent. Further computational and experimental studies are warranted to refine our understanding and facilitate the design of next-generation NQO1-activated therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Silico Analysis Determining the Binding Interactions of NAD(P)H: Quinone Oxidoreductase 1 and Resveratrol via Docking and Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. European Journal of Biology » Submission » In Silico Analysis Determining the Binding Interactions of NAD(P)H: Quinone Oxidoreductase 1 and Resveratrol via Docking and Molecular Dynamic Simulations [dergipark.org.tr]
- 8. Virtual Screening for Potential Phytobioactives as Therapeutic Leads to Inhibit NQO1 for Selective Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Deoxynyboquinone-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxynyboquinone (DNQ) is a potent antitumor agent that selectively induces cell death in cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1). The cytotoxic mechanism of DNQ is primarily driven by the NQO1-mediated generation of reactive oxygen species (ROS), which leads to extensive DNA damage, hyperactivation of poly(ADP-ribose) polymerase 1 (PARP1), and ultimately, programmed cell death. Accurate and reliable measurement of DNQ-induced DNA damage is crucial for understanding its mechanism of action, evaluating its efficacy, and developing it as a therapeutic agent.
These application notes provide detailed protocols for three key assays to quantify DNQ-induced DNA damage: the Comet Assay for detecting DNA strand breaks, the γH2AX assay for visualizing DNA double-strand breaks, and an ELISA for measuring 8-oxoguanine (8-oxo-dG), a marker of oxidative DNA damage.
Mechanism of DNQ-Induced DNA Damage
DNQ's mechanism of inducing DNA damage is a multi-step process initiated by its interaction with the NQO1 enzyme, which is highly expressed in many tumor types. This interaction triggers a futile redox cycle that generates a significant amount of superoxide radicals, leading to oxidative stress and subsequent DNA lesions. This cascade of events culminates in the activation of DNA repair pathways and, in cases of overwhelming damage, cell death.
Figure 1: Signaling pathway of DNQ-induced DNA damage.
Data Presentation: Quantitative Analysis of DNQ-Induced DNA Damage
The following table summarizes quantitative data from studies on a potent DNQ derivative, isopentyl-deoxynyboquinone (IP-DNQ), which can be used as a reference for designing experiments with DNQ.
| Cell Line | Assay | Concentration of IP-DNQ (µM) | Incubation Time | Observed Effect |
| A549 (NSCLC) | γH2AX Immunofluorescence | 0.25 | 30 - 120 min | Progressive increase in γH2AX foci formation (~15-30 foci/nucleus) |
| A549 (NSCLC) | Alkaline Comet Assay | 0.1 - 0.25 | 2 hours | Significant increase in comet tail length |
| A549 (NSCLC) | PARP1 Hyperactivation (PAR formation) | 0.25 | 15 - 60 min | Peak PAR formation observed at 15-30 minutes |
Experimental Protocols
Alkaline Comet Assay for Detection of DNA Strand Breaks
The alkaline comet assay is a sensitive method for detecting single- and double-strand DNA breaks in individual cells.
Figure 2: Experimental workflow for the Alkaline Comet Assay.
Materials:
-
Normal and low melting point agarose
-
Phosphate-buffered saline (PBS)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Gold)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis unit
-
Power supply
-
Fluorescence microscope with appropriate filters
Protocol:
-
Slide Preparation: Pre-coat microscope slides with a layer of 1% normal melting point agarose and let them dry.
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of DNQ for the desired time. A suggested starting range is 0.1-1.0 µM for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
Cell Harvesting: Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Embedding Cells: Mix the cell suspension with 0.5% low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify at 4°C for 10 minutes.
-
Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at ~25V and ~300mA for 20-30 minutes at 4°C.
-
Neutralization: Gently immerse the slides in neutralization buffer for 5 minutes, and repeat this step twice.
-
Staining: Stain the slides with a fluorescent DNA dye.
-
Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the percentage of DNA in the comet tail using appropriate software. At least 50 cells should be scored per sample.
γH2AX Immunofluorescence Assay for DNA Double-Strand Breaks
The phosphorylation of histone H2AX on serine 139 (γH2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs). Immunofluorescence staining of γH2AX foci allows for the visualization and quantification of DSBs in individual cells.
Figure 3: Experimental workflow for γH2AX Immunofluorescence Assay.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (0.25% Triton X-100 in PBS)
-
Blocking buffer (1% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of DNQ (e.g., 0.25-1.0 µM) for various time points (e.g., 1, 2, 4 hours).
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells with PBS and block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Analysis: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium. Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
8-Oxoguanine (8-oxo-dG) ELISA
8-oxo-dG is a common product of oxidative DNA damage and serves as a biomarker for oxidative stress. An ELISA-based assay can be used for the quantitative detection of 8-oxo-dG in DNA samples isolated from DNQ-treated cells.
Figure 4: Experimental workflow for 8-Oxoguanine (8-oxo-dG) ELISA.
Materials:
-
Commercially available 8-oxo-dG ELISA kit (follow the manufacturer's instructions)
-
DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
Microplate reader
Protocol:
-
Cell Treatment and DNA Isolation: Treat cells with DNQ as described in the previous protocols. Isolate genomic DNA using a commercial kit.
-
DNA Digestion: Digest the DNA to single nucleosides by incubating with nuclease P1, followed by treatment with alkaline phosphatase to dephosphorylate the nucleotides.
-
ELISA: Perform the competitive ELISA according to the manufacturer's protocol. Briefly:
-
Add standards and digested DNA samples to the wells of the 8-oxo-dG pre-coated microplate.
-
Add the anti-8-oxo-dG primary antibody to each well. In this competitive assay, the antibody will bind to either the 8-oxo-dG in the sample or the 8-oxo-dG coated on the plate.
-
After incubation and washing, add an HRP-conjugated secondary antibody.
-
Add the TMB substrate and stop the reaction. The intensity of the color is inversely proportional to the amount of 8-oxo-dG in the sample.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of 8-oxo-dG in the samples by comparing their absorbance to the standard curve.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the quantitative assessment of DNQ-induced DNA damage. By employing the Comet assay, γH2AX immunofluorescence, and 8-oxo-dG ELISA, researchers can gain valuable insights into the genotoxic effects of DNQ, further elucidating its mechanism of action and supporting its development as a targeted cancer therapeutic. The provided quantitative data and workflow diagrams serve as a practical guide for designing and executing these experiments.
Troubleshooting & Optimization
Technical Support Center: Enhancing Deoxynyboquinone (DNQ) Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Deoxynyboquinone (DNQ) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving adequate in vivo bioavailability of this compound (DNQ)?
The principal challenge is the poor aqueous solubility of DNQ.[1] This characteristic complicates the development of formulations suitable for in vivo administration, particularly for achieving therapeutic concentrations in target tissues.[1]
Q2: What are the common formulation strategies to improve DNQ's bioavailability?
Currently, the most cited strategy involves the use of cyclodextrins, specifically 2-hydroxypropyl-β-cyclodextrin (HPβCD), to form an aqueous solution or oral slurry.[1][2] This approach has been used for administering isobutyl-deoxynyboquinone (IB-DNQ) both intravenously and orally.[2] While not yet applied to DNQ, micellar formulations have been shown to dramatically increase the in vivo half-life of β-lapachone, a related NQO1-bioactivatable drug, suggesting that lipid-based delivery systems could be a promising avenue for DNQ as well.
Q3: Are there chemical modifications to the DNQ structure that can improve its pharmacokinetic profile?
Yes, creating derivatives of the parent DNQ molecule is a key strategy. For instance, isopentyl-deoxynyboquinone (IP-DNQ) was developed to enhance the curative potential of NQO1 bioactivatable drugs.[3][4][5][6] Pharmacokinetic studies have shown that IP-DNQ achieves significantly higher concentrations in both plasma and tumors compared to IB-DNQ.[3][5]
Q4: What is the mechanism of action for DNQ and its derivatives?
DNQ and its derivatives are NQO1-bioactivatable drugs.[7][8][9][10] NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme overexpressed in many solid tumors.[7][8][9][10] Upon activation by NQO1, these compounds participate in a futile reduction/reoxidation cycle, leading to the generation of toxic reactive oxygen species (ROS) within the tumor microenvironment.[3][6][7][8][11][12][13] This ROS production induces DNA damage, PARP1 hyperactivation, and ultimately, cancer cell death through apoptosis and programmed necrosis.[3][4][5][6][12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of DNQ/derivative during formulation preparation. | Poor solubility of the compound in the chosen vehicle. | - Increase the concentration of the solubilizing agent (e.g., HPβCD).- Gently warm the solution during preparation (ensure compound stability at higher temperatures).- Sonication may help in dissolving the compound.- Explore alternative formulation strategies such as lipid-based delivery systems (e.g., SEDDS) or nano-milling to increase surface area.[14] |
| Inconsistent plasma concentrations in animal studies. | - Issues with formulation stability.- Inaccurate dosing.- Variability in oral absorption. | - Prepare fresh formulations for each experiment.- For intravenous administration, ensure complete solubilization before injection.- For oral gavage, ensure the slurry is homogenous and well-mixed before each administration.[2]- For early-stage studies, consider intravenous administration to bypass absorption variability.[2][7][8] |
| High toxicity or adverse effects observed in vivo. | - The dose may be too high, approaching the maximum tolerated dose.[1]- Off-target effects of the compound or formulation vehicle. | - Conduct a dose-escalation study to determine the maximum tolerated dose (MTD).- Monitor animals closely for clinical signs of toxicity such as ptyalism, tachypnea, weight loss, or ruffled fur.[3][7][8]- Consider co-administration with agents that may mitigate side effects, if known. |
| Lack of tumor growth inhibition despite in vitro potency. | - Insufficient drug concentration at the tumor site.- Poor pharmacokinetic properties (e.g., rapid clearance). | - Perform pharmacokinetic studies to determine plasma and tumor concentrations of the drug.[3]- Analyze the tumor tissue for NQO1 expression levels, as DNQ's efficacy is dependent on this enzyme.[7][8][9][10]- Consider alternative derivatives with potentially better pharmacokinetic profiles, such as IP-DNQ.[3] |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of DNQ Derivatives in Mice
| Compound | Administration Route | Dose | Peak Plasma Concentration (µM) | Peak Tumor Concentration (µM) |
| IB-DNQ | Intravenous | 1.0 mg/kg | ~1.5[2] | Not Reported |
| IB-DNQ | Intravenous | 2.0 mg/kg | ~3.0[2] | Not Reported |
| IP-DNQ | Not Specified | Not Specified | Significantly higher than IB-DNQ[3][5] | Significantly higher than IB-DNQ[3][5] |
Note: The data for IB-DNQ is estimated from a graphical representation in the cited literature and should be considered approximate. Direct quantitative comparison between IB-DNQ and IP-DNQ is limited by the available data.
Experimental Protocols
Key Experiment: In Vivo Pharmacokinetic Study of a Novel DNQ Derivative
This protocol provides a general framework. Specific parameters such as animal model, dosing, and time points should be optimized for the specific derivative and research question.
-
Animal Model:
-
Use an appropriate animal model, such as NSG mice bearing orthotopic xenografts of NQO1-positive cancer cells (e.g., A549).[3]
-
Ensure animals are of appropriate age and weight and are acclimated to the facility.
-
-
Formulation Preparation:
-
Prepare the DNQ derivative formulation. For example, an aqueous solution using HPβCD.[2]
-
Determine the appropriate concentration of the derivative and the vehicle based on preliminary solubility and stability studies.
-
Ensure the final formulation is sterile for intravenous administration.
-
-
Dosing:
-
Divide animals into groups for different administration routes (e.g., intravenous, oral gavage) and dose levels.[2]
-
Administer the formulation accurately based on the animal's body weight.
-
-
Sample Collection:
-
At predetermined time points post-administration (e.g., 5, 15, 30, 60, 90, 120 minutes), collect blood samples via an appropriate method (e.g., retro-orbital sinus, tail vein).[3]
-
Process the blood to separate plasma and store at -80°C until analysis.
-
At the final time point, euthanize the animals and collect tumor tissue and other relevant organs. Flash-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the concentration of the DNQ derivative in plasma and tissue homogenates.
-
Prepare calibration standards and quality control samples to ensure the accuracy and precision of the analysis.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as peak plasma concentration (Cmax), time to reach peak concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2).
-
Compare the pharmacokinetic profiles of different derivatives or formulations.
-
Visualizations
Caption: Experimental workflow for evaluating a novel DNQ derivative.
Caption: NQO1-mediated activation and mechanism of action of DNQ.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent isobutyl-deoxynyboquinone (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
Technical Support Center: Mitigating Deoxynyboquinone-Induced Methemoglobinemia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating Deoxynyboquinone (DNQ)-induced methemoglobinemia in an experimental setting.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with DNQ and provides actionable solutions.
Troubleshooting Low Cell Viability in DNQ-Treated Erythrocytes
| Observation | Potential Cause | Recommended Action |
| Unexpectedly high levels of hemolysis at low DNQ concentrations. | 1. Incorrect DNQ concentration: Calculation or dilution error. 2. Cellular sensitivity: The erythrocyte source may be particularly sensitive to oxidative stress. 3. Contamination: Presence of other hemolytic agents. | 1. Verify DNQ concentration: Re-calculate and prepare fresh dilutions. Confirm solvent compatibility with erythrocytes. 2. Establish a baseline: Perform a dose-response curve to determine the EC50 for hemolysis in your specific erythrocyte source. 3. Use fresh, sterile reagents and plasticware. |
| Inconsistent results between replicate experiments. | 1. Variable cell density: Inconsistent number of erythrocytes per well. 2. Inadequate mixing: Uneven distribution of DNQ in the cell suspension. 3. Temperature fluctuations: Inconsistent incubation temperatures. | 1. Standardize cell counting and seeding procedures. 2. Ensure thorough but gentle mixing of the cell suspension after adding DNQ. 3. Use a calibrated incubator and monitor the temperature throughout the experiment. |
| No significant hemolysis observed even at high DNQ concentrations. | 1. Inactive DNQ: Degradation of the DNQ stock solution. 2. Cell resistance: The erythrocyte source may have high antioxidant capacity. 3. Assay interference: The method for detecting hemolysis may be compromised. | 1. Prepare a fresh DNQ stock solution. Protect from light and store appropriately. 2. Confirm the presence of enzymes involved in redox cycling if using a specific cell line. 3. Validate the hemolysis assay with a known hemolytic agent (e.g., Triton X-100). |
Troubleshooting Methemoglobin Measurement Assays
| Observation | Potential Cause | Recommended Action |
| High background methemoglobin levels in control samples. | 1. Spontaneous oxidation: Prolonged storage or improper handling of blood samples. 2. Reagent contamination: Oxidizing contaminants in buffers or reagents. | 1. Use fresh blood samples whenever possible. Store at 4°C for short periods. 2. Prepare fresh buffers with high-purity water and reagents. |
| Inconsistent readings in the spectrophotometer. | 1. Presence of bubbles in the cuvette. 2. Precipitation of proteins. 3. Instrument malfunction. | 1. Carefully pipette to avoid bubble formation. 2. Centrifuge samples to pellet any precipitates before measuring absorbance. 3. Calibrate and blank the spectrophotometer according to the manufacturer's instructions. |
| No increase in methemoglobin after DNQ treatment. | 1. Insufficient DNQ concentration or incubation time. 2. Rapid reduction of methemoglobin by endogenous enzymes. | 1. Perform a time-course and dose-response experiment to optimize conditions. 2. Consider using an inhibitor of methemoglobin reductase if studying the formation process is the primary goal. |
II. Frequently Asked Questions (FAQs)
Understanding DNQ and Methemoglobinemia
Q1: What is the mechanism of this compound (DNQ)-induced methemoglobinemia?
A1: DNQ is a quinone-based compound that can undergo redox cycling within cells, particularly in erythrocytes.[1] This process involves the enzymatic reduction of DNQ to a semiquinone radical, which then reacts with molecular oxygen to produce superoxide anions and regenerate the parent quinone.[2] This futile cycle leads to a massive production of reactive oxygen species (ROS).[3] The excessive ROS overwhelms the antioxidant defense mechanisms of the erythrocyte, leading to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin (MetHb).[4] MetHb is incapable of binding and transporting oxygen, leading to a functional anemia.[5]
Q2: Why are erythrocytes particularly susceptible to DNQ-induced oxidative stress?
A2: Erythrocytes are highly susceptible due to their primary function of oxygen transport, which exposes them to high oxygen tension, and their rich content of hemoglobin, a major source of iron that can participate in ROS-generating reactions.[6] While they possess antioxidant systems, these can be overwhelmed by the potent redox cycling activity of DNQ.
Mitigation Strategies
Q3: What are the primary agents for mitigating DNQ-induced methemoglobinemia in a research setting?
A3: The primary mitigating agents are Methylene Blue, N-acetylcysteine (NAC), and Ascorbic Acid (Vitamin C).
Q4: How does Methylene Blue work to reduce methemoglobin?
A4: Methylene blue acts as an electron carrier that facilitates the reduction of MetHb back to hemoglobin.[7] It is first reduced to leukomethylene blue by NADPH-methemoglobin reductase, an enzyme in the pentose phosphate pathway.[8] Leukomethylene blue then directly reduces the ferric iron (Fe³⁺) in MetHb back to its ferrous state (Fe²⁺).[7]
Q5: What is the role of N-acetylcysteine (NAC) in mitigating DNQ-induced toxicity?
A5: NAC is a precursor to the antioxidant glutathione (GSH).[9] It helps to replenish intracellular GSH levels, which are depleted during the detoxification of ROS generated by DNQ.[9] NAC can also directly scavenge some reactive oxygen species.[4]
Q6: Can Ascorbic Acid (Vitamin C) be used to counteract DNQ-induced methemoglobinemia?
A6: Yes, ascorbic acid is a potent antioxidant that can directly reduce methemoglobin back to hemoglobin.[10] It can also scavenge the ROS produced by DNQ's redox cycling.[11]
Experimental Considerations
Q7: What controls should I include in my experiments?
A7: Essential controls include:
-
Vehicle Control: Cells treated with the same solvent used to dissolve DNQ.
-
Positive Control (for methemoglobinemia): A known methemoglobin-inducing agent (e.g., sodium nitrite).
-
Positive Control (for mitigation): A known concentration of the mitigating agent to confirm its activity.
-
Cell-free controls: To assess any direct interaction between DNQ and the assay components.
Q8: How can I measure reactive oxygen species (ROS) production in erythrocytes?
A8: ROS production can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. The fluorescence can be quantified using a microplate reader or flow cytometer.
III. Data Presentation
The following tables summarize quantitative data for the mitigating agents. Note that optimal concentrations for your specific experimental setup should be determined empirically.
Table 1: Methylene Blue for Methemoglobin Reduction
| Parameter | Value | Reference |
| Mechanism of Action | Acts as a cofactor for NADPH-methemoglobin reductase, accelerating MetHb reduction. | [7] |
| Typical in vitro concentration range | 1-10 µM (should be optimized) | General lab practice |
| Important Considerations | High concentrations (>7 mg/kg in vivo equivalent) can paradoxically induce methemoglobinemia. Requires functional G6PD enzyme. | [12] |
Table 2: N-Acetylcysteine (NAC) as an Antioxidant
| Parameter | Value | Reference |
| Mechanism of Action | Precursor to glutathione; direct ROS scavenger. | [4][9] |
| Typical in vitro concentration range | 1-10 mM (should be optimized) | General lab practice |
| Important Considerations | May require pre-incubation to effectively boost intracellular glutathione levels. |
Table 3: Ascorbic Acid (Vitamin C) as a Reducing Agent
| Parameter | Value | Reference |
| Mechanism of Action | Directly reduces MetHb to Hb; ROS scavenger. | [10][11] |
| Typical in vitro concentration range | 100-500 µM (should be optimized) | [10] |
| Important Considerations | Can act as a pro-oxidant at very high concentrations under certain conditions. | [11] |
IV. Experimental Protocols
Protocol 1: Spectrophotometric Measurement of Methemoglobin
This protocol is adapted from the method of Evelyn and Malloy.
-
Prepare a hemolysate:
-
Wash erythrocytes three times in phosphate-buffered saline (PBS).
-
Lyse the washed erythrocytes by adding 1 part packed cells to 9 parts of cold, sterile, deionized water.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the erythrocyte ghosts.
-
Collect the supernatant (hemolysate).
-
-
Determine total hemoglobin concentration using a commercial kit (e.g., Drabkin's reagent).
-
Measure Methemoglobin:
-
Dilute the hemolysate in phosphate buffer (pH 6.8) to a final hemoglobin concentration of approximately 0.1 g/dL.
-
Measure the absorbance at 630 nm (A_630_initial).
-
Add a few crystals of potassium ferricyanide to completely convert all hemoglobin to methemoglobin and measure the absorbance again at 630 nm (A_630_final).
-
In a separate tube, add a drop of neutralised sodium cyanide to the fully oxidized sample to convert methemoglobin to cyanmethemoglobin and measure the absorbance at 630 nm (A_630_cyanide).
-
-
Calculate the percentage of methemoglobin:
-
% MetHb = [(A_630_initial - A_630_cyanide) / (A_630_final - A_630_cyanide)] x 100
-
Protocol 2: In Vitro Hemolysis Assay
-
Prepare erythrocyte suspension:
-
Wash erythrocytes three times in PBS.
-
Resuspend the packed erythrocytes to a 2% (v/v) suspension in PBS.
-
-
Treatment:
-
In a 96-well plate, add 100 µL of the 2% erythrocyte suspension to each well.
-
Add 100 µL of DNQ at various concentrations (in PBS). Include a positive control (e.g., 1% Triton X-100) and a negative control (PBS).
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours).
-
-
Centrifugation:
-
Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact erythrocytes.
-
-
Measurement:
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.
-
-
Calculation:
-
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
V. Visualizations
Caption: DNQ undergoes redox cycling to produce ROS, leading to the oxidation of hemoglobin to methemoglobin.
Caption: Pathways for mitigating methemoglobinemia by Methylene Blue, NAC, and Ascorbic Acid.
Caption: A general experimental workflow for studying DNQ-induced methemoglobinemia and its mitigation.
References
- 1. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ascorbic acid and N-acetylcysteine improve in vitro the function of lymphocytes from mice with endotoxin-induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redox cycling of anthracyclines by cardiac mitochondria. I. Anthracycline radical formation by NADH dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. ClinPGx [clinpgx.org]
- 9. youtube.com [youtube.com]
- 10. chhs.colostate.edu [chhs.colostate.edu]
- 11. Interactions between N-acetylcysteine and ascorbic acid in modulating mutagenesis and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
Technical Support Center: Troubleshooting Off-Target Effects of Deoxynyboquinone (DNQ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address potential off-target effects and unexpected experimental outcomes when working with Deoxynyboquinone (DNQ).
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is resistant to DNQ treatment. Is this an off-target effect?
A1: Not necessarily. The cytotoxic activity of DNQ is primarily dependent on its bioactivation by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2][3] Many instances of resistance are due to low or absent NQO1 expression in the cancer cell line being used.
-
Troubleshooting Steps:
-
Verify NQO1 Expression: The first and most critical step is to determine the NQO1 expression level in your cell line of interest. This can be done at the mRNA level (RT-qPCR) or protein level (Western Blot or immunocytochemistry).
-
Consult Databases: Check cancer cell line databases for reported NQO1 expression levels.
-
Positive Control: Include a cancer cell line known to have high NQO1 expression (e.g., A549, a non-small cell lung cancer line) as a positive control in your experiments.
-
NQO1 Knockout/Knockdown: To definitively confirm NQO1 dependence, utilize NQO1 knockout or knockdown cell lines. The antitumor efficacy of DNQ and its derivatives is negated in NQO1 knockout models.[1]
-
Q2: I'm observing cytotoxicity in a cell line with low NQO1 expression. What could be the cause?
A2: While DNQ's primary mechanism is NQO1-dependent, high concentrations may lead to off-target effects.
-
Possible Off-Target Mechanisms:
-
Redox Cycling: DNQ can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and oxidative stress, which can induce cell death independently of NQO1 at high concentrations.[2][4]
-
Interaction with Other Cellular Reductases: Other cellular reductases may be able to bioactivate DNQ, albeit less efficiently than NQO1.
-
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 value. If the IC50 is significantly higher than the reported range of 16-210 nM for NQO1-positive cells, it may indicate an off-target effect.[2][4]
-
ROS Scavengers: Treat cells with ROS scavengers (e.g., N-acetylcysteine) to see if this rescues the cytotoxic effect.
-
Compare with NQO1-Null Cells: Use a genetically matched NQO1-null cell line (e.g., created using CRISPR-Cas9) to differentiate between NQO1-dependent and independent effects.
-
Q3: My in vivo experiments with DNQ are not showing the expected anti-tumor efficacy. What should I consider?
A3: In addition to NQO1 expression in the tumor model, several in vivo-specific factors can influence efficacy.
-
Troubleshooting Steps:
-
Confirm NQO1 Expression in Xenograft/Orthotopic Model: Ensure the tumor model you are using expresses high levels of NQO1.
-
Pharmacokinetics and Bioavailability: Assess the pharmacokinetic profile of DNQ in your animal model to ensure adequate tumor exposure.
-
Tumor Microenvironment: The redox state of the tumor microenvironment can influence the efficacy of ROS-inducing agents like DNQ.
-
Dosing and Schedule: The dosing regimen may need optimization. One study reported antitumor efficacy with intravenous injections of a DNQ derivative every other day for five injections.[5]
-
Data Presentation
Table 1: NQO1 Expression and DNQ Sensitivity in Selected Cancer Cell Lines
| Cell Line | Cancer Type | NQO1 Expression Level | Reported DNQ IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | High | 16 - 50 |
| MiaPaCa-2 | Pancreatic Cancer | High | ~25 |
| PANC-1 | Pancreatic Cancer | High | ~30 |
| HCT116 | Colon Cancer | High | ~40 |
| MCF-7 | Breast Cancer | Moderate to High | 50 - 100 |
| MDA-MB-231 | Breast Cancer | Low to Absent | > 1000 |
| PC-3 | Prostate Cancer | Low to Absent | > 1000 |
Note: IC50 values are approximate and can vary based on experimental conditions. It is crucial to determine the IC50 in your specific experimental setup.
Experimental Protocols
1. Western Blot for NQO1 Protein Expression
-
Objective: To determine the protein level of NQO1 in cancer cell lines.
-
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against NQO1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
2. Cell Viability Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the cytotoxic effect of DNQ on cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Drug Treatment: The following day, treat cells with a serial dilution of DNQ for 48-72 hours.
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with DMSO or another suitable solvent.
-
Measure absorbance at 570 nm.
-
-
CellTiter-Glo® Assay:
-
Add CellTiter-Glo® reagent to each well.
-
Measure luminescence.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound (DNQ) bioactivation and cytotoxicity.
Caption: Troubleshooting workflow for unexpected DNQ experimental results.
Caption: Logical relationships in DNQ's mechanism of action.
References
- 1. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:96748-86-6 | Chemsrc [chemsrc.com]
- 3. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Optimizing Deoxynyboquinone (DNQ) Dosage for Preclinical Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Deoxynyboquinone (DNQ) and its derivatives in preclinical models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DNQ)?
A1: this compound (DNQ) is a potent antineoplastic agent that is bioactivated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] NQO1 is significantly overexpressed in many solid tumors, including lung, breast, pancreatic, and colon cancers, while having low expression in normal tissues.[1][2] This differential expression allows for tumor-selective targeting. Upon activation by NQO1, DNQ enters a futile redox cycle, leading to a massive generation of reactive oxygen species (ROS).[3][4] This surge in ROS causes extensive DNA damage, which in turn hyperactivates Poly(ADP-ribose) polymerase 1 (PARP1).[3][4] The hyperactivation of PARP1 leads to a rapid depletion of cellular NAD+ and ATP pools, culminating in a form of programmed cell death known as programmed necrosis.[3][4]
Q2: How does the potency of DNQ compare to other NQO1-bioactivatable drugs like β-lapachone?
A2: DNQ is significantly more potent than β-lapachone, another well-studied NQO1 substrate.[3] It is estimated to be 20 to 100-fold more potent in vitro across various human cancer cell lines, including breast, prostate, and pancreatic cancers.[3] This increased potency is attributed to DNQ being a much more efficient substrate for NQO1.[3]
Q3: What are the key determinants of a preclinical model's sensitivity to DNQ?
A3: The primary determinant of sensitivity to DNQ is the expression level and activity of the NQO1 enzyme in the cancer cells.[1][2] Cancer models with high NQO1 expression are generally sensitive to DNQ, while those with low or no NQO1 expression are resistant.[3] The presence of antioxidants can also reduce the efficacy of DNQ by neutralizing the ROS generated.[5]
Q4: What are the known derivatives of DNQ and why were they developed?
A4: Several derivatives of DNQ have been developed to improve its pharmacological properties, such as isobutyl-deoxynyboquinone (IB-DNQ) and isopentyl-deoxynyboquinone (IP-DNQ).[4][6] These derivatives were designed to retain the potent NQO1-dependent anticancer activity of DNQ while potentially offering improved solubility, better pharmacokinetic profiles, and reduced side effects.[1][7] For instance, IP-DNQ was shown to cause milder methemoglobinemia in vivo compared to the parent DNQ.[8]
Q5: What are the common side effects observed with DNQ and its derivatives in preclinical models?
A5: A significant side effect associated with DNQ is high-grade methemoglobinemia.[7] Derivatives like IP-DNQ have been developed to mitigate this toxicity.[8] Other potential side effects at higher doses can include transient ptyalism (excessive salivation) and tachypnea (rapid breathing), as observed with IB-DNQ in feline models.[6][9] Weight loss has also been noted in mice treated with DNQ and β-lapachone at their maximum tolerated doses.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no cytotoxicity observed in vitro. | Low or absent NQO1 expression in the cancer cell line. | Confirm NQO1 expression levels in your cell line via Western blot or enzymatic activity assays. Consider using an NQO1-overexpressing cell line as a positive control. |
| Inactivation of DNQ due to improper storage or handling. | Store DNQ and its derivatives as recommended by the supplier, typically at -20°C as a powder. Prepare fresh solutions in a suitable solvent like DMSO before each experiment. | |
| Presence of antioxidants in the cell culture medium. | Ensure the medium components do not contain high levels of antioxidants that could interfere with the ROS-dependent mechanism of action. | |
| High toxicity or mortality in animal models. | The administered dose is above the maximum tolerated dose (MTD). | Perform a dose-escalation study to determine the MTD in your specific animal model and strain. Start with lower, previously reported doses and monitor for signs of toxicity. |
| Formulation issues leading to poor bioavailability or rapid clearance. | For in vivo studies, consider using a formulation vehicle such as HPβCD (hydroxypropyl-β-cyclodextrin) to improve solubility and delivery.[3] | |
| Inconsistent results between experiments. | Variability in NQO1 expression across cell passages. | Use cells from a consistent and low passage number. Periodically re-verify NQO1 expression. |
| Differences in experimental timing and duration of drug exposure. | Standardize the duration of drug exposure. A minimum 2-hour exposure has been shown to be effective for inducing lethality.[3] |
Quantitative Data Summary
In Vitro Potency of DNQ and Derivatives
| Compound | Cell Line | IC50 / Effective Concentration | Citation |
| This compound (DNQ) | Various Cancer Cells | 16 - 210 nM | [10][11] |
| This compound (DNQ) | A549 (Lung Cancer) | 0.25 µmol/L (for complete lethality) | [3] |
| Isobutyl-deoxynyboquinone (IB-DNQ) | OSCC Cells | 0.01 - 100 µM | [12] |
| Isopentyl-deoxynyboquinone (IP-DNQ) | A549, MCF-7, MDA-MB-231 NQO1+ | 0 - 1.0 µM | [13] |
| β-lapachone | A549 (Lung Cancer) | 5 µmol/L | [3] |
In Vivo Dosages of DNQ and Derivatives
| Compound | Animal Model | Dosage | Route of Administration | Citation |
| This compound (DNQ) | Mice (with tumors) | 5 or 10 mg/kg | Every other day for 5 injections | [3] |
| This compound (DNQ) | Mice | 5 mg/kg (MTD) | - | [7] |
| Isobutyl-deoxynyboquinone (IB-DNQ) | Cats | 1.0 - 2.0 mg/kg | Intravenous (IV) | [6][9] |
| Isobutyl-deoxynyboquinone (IB-DNQ) | Cats | 0.5 - 2.0 mg/kg | Intravenous (IV) | [12] |
| Isobutyl-deoxynyboquinone (IB-DNQ) | Cats | 1.0 mg/kg | Oral (p.o.) | [12] |
| Isopentyl-deoxynyboquinone (IP-DNQ) | Mice | 15 mg/kg (MTD) | - | [7] |
| β-lapachone | Mice (with tumors) | 30 mg/kg | Every other day for 5 injections | [3] |
| β-lapachone | Mice | 25 mg/kg (MTD) | - | [7] |
Visualizing Key Processes
DNQ's NQO1-Dependent Mechanism of Action
Caption: NQO1-dependent activation of DNQ leading to programmed necrosis.
General Experimental Workflow for In Vivo DNQ Efficacy Study
Caption: A typical workflow for assessing DNQ efficacy in a preclinical tumor model.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of DNQ in an NQO1-expressing cancer cell line.
Materials:
-
NQO1-positive cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium
-
This compound (DNQ)
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of DNQ in DMSO. Serially dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of DNQ. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for a specified duration. A 2-hour exposure followed by replacement with fresh medium is often sufficient to induce cell death, with viability assessed at a later time point (e.g., 72 hours or up to 7 days for clonogenic assays).[3][13]
-
Viability Assessment: After the full incubation period, assess cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the cell viability against the logarithm of the DNQ concentration and use a non-linear regression model to calculate the IC50 value.
In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor activity of DNQ in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
NQO1-positive cancer cells (e.g., A549)
-
This compound (DNQ)
-
Vehicle for injection (e.g., hydroxypropyl-β-cyclodextrin, HPβCD)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Implantation: Subcutaneously or orthotopically implant NQO1-positive cancer cells into the mice.[13]
-
Tumor Growth: Allow tumors to grow to a palpable and measurable size (e.g., 50-100 mm³).
-
Group Randomization: Randomize mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Regimen:
-
Treatment Group: Administer DNQ at a predetermined dose (e.g., 5 or 10 mg/kg). A typical regimen could be one injection every other day for a total of five injections.[3]
-
Control Group: Administer an equivalent volume of the vehicle solution on the same schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health status throughout the study.[7]
-
-
Endpoint: Euthanize the mice when tumors in the control group reach a predetermined maximum size, or if any animals show signs of excessive toxicity.
-
Analysis: Excise the tumors and measure their final weight.[3] Tissues can be collected for further analysis (e.g., histology, biomarker assessment). Compare the tumor growth and final tumor weights between the treatment and control groups to determine efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent isobutyl-deoxynyboquinone (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
addressing Deoxynyboquinone stability and degradation issues
Welcome to the Technical Support Center for Deoxynyboquinone (DNQ). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of DNQ during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound and its derivatives.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| 1. How should I store this compound (DNQ) powder and stock solutions? | Improper storage temperature, exposure to light, and repeated freeze-thaw cycles can lead to degradation. | Powder: Store at -20°C to -80°C, protected from light. Stock Solutions: For a DNQ derivative, Isobutyl-deoxynyboquinone (IB-DNQ), stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C[1]. It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles[1]. Store aliquots in light-protecting tubes at -80°C. |
| 2. My experimental results are inconsistent. Could DNQ degradation be the cause? | DNQ, like other quinone-based compounds, can be susceptible to degradation in solution, especially when exposed to light, certain pH conditions, or redox-active species. This can lead to a decrease in the effective concentration of the active compound. Quinones can undergo redox cycling, which may contribute to their instability[2]. | - Prepare fresh working solutions from a properly stored stock solution for each experiment. - Minimize the exposure of DNQ solutions to light by using amber vials or wrapping containers in aluminum foil. - Maintain a consistent pH for your experimental buffer, as quinone stability can be pH-dependent[3][4]. For similar quinones, degradation is often observed at alkaline pH[3][4]. - Consider performing a stability check of DNQ in your specific experimental media (see Experimental Protocols section). |
| 3. I observe a color change in my DNQ solution during the experiment. What does this indicate? | Color changes in solutions of quinone compounds can be an indicator of degradation or changes in the redox state of the molecule. The formation of degradation products can alter the chromophore of the parent compound. | - Document the color change and correlate it with any unexpected experimental outcomes. - Analyze the solution using UV-Vis spectroscopy to check for shifts in the absorbance spectrum, which can indicate chemical changes. - If possible, use HPLC to analyze the purity of the solution and identify any new peaks corresponding to degradation products. |
| 4. What are the best practices for preparing DNQ solutions for in vitro assays? | Poor solubility and the potential for precipitation or degradation can affect the accuracy of in vitro experiments. Many quinone-based drugs have poor water solubility[5]. | - DNQ is typically dissolved in an organic solvent like DMSO to create a high-concentration stock solution. - For aqueous-based assays, dilute the DMSO stock solution into the final assay medium immediately before use. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. - Visually inspect the final solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the formulation. |
| 5. How can I monitor the stability of DNQ in my experimental setup? | Lack of a quantitative measure of DNQ concentration over the course of an experiment makes it difficult to confirm its stability. | - A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for assessing the purity and degradation of a compound[6]. You can develop a simple isocratic HPLC method to monitor the peak area of DNQ over time (see Experimental Protocols section). - For a quicker, albeit less specific, assessment, you can use UV-Vis spectroscopy to monitor the absorbance at the λmax of DNQ. A decrease in absorbance over time suggests degradation. |
Quantitative Data Summary
Table 1: Influence of pH and Light on the Stability of Thymoquinone in Aqueous Solution at 37°C
| Condition | Degradation Kinetics | Observations |
| Acidic pH (e.g., 0.1 N HCl) | First-order | More stable compared to alkaline conditions[3][4]. |
| Neutral pH (e.g., pH 7.4) | Second-order | Moderate stability[3][4]. |
| Alkaline pH (e.g., pH 9) | First-order | Rapid degradation observed[3][4]. |
| Light Exposure (750 lux at 25°C) | Severe degradation | Light has a significant impact on stability, independent of pH[3][4]. |
Data adapted from studies on Thymoquinone and is intended to be illustrative of general quinone behavior.
Experimental Protocols
Protocol 1: General Procedure for Assessing DNQ Stability in an Aqueous Medium using HPLC
This protocol provides a framework for researchers to determine the stability of DNQ in their specific experimental buffer.
-
Preparation of DNQ Stock Solution: Prepare a 10 mM stock solution of DNQ in anhydrous DMSO. Store in aliquots at -80°C, protected from light.
-
Preparation of Test Solution: Dilute the DNQ stock solution in your experimental aqueous buffer to a final concentration of 10 µM. Prepare a sufficient volume for sampling at multiple time points.
-
Incubation: Incubate the test solution under your standard experimental conditions (e.g., 37°C in a cell culture incubator). Protect the solution from light unless photostability is being assessed.
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.
-
Sample Quenching and Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). The exact ratio should be optimized to achieve good peak shape and retention time for DNQ.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at the λmax of DNQ.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Integrate the peak area of DNQ at each time point. A decrease in the peak area over time indicates degradation. Plot the percentage of DNQ remaining versus time to determine the stability profile.
Visualizations
Signaling and Degradation Pathways
The following diagrams illustrate the proposed mechanism of action of DNQ and a general overview of potential degradation pathways for quinone compounds.
Caption: Proposed mechanism of NQO1-bioactivated DNQ leading to cancer cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. quinone-scaffolds-as-potential-therapeutic-anticancer-agents-chemistry-mechanism-of-actions-structure-activity-relationships-and-future-perspectives - Ask this paper | Bohrium [bohrium.com]
- 3. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light [mdpi.com]
- 5. Empowering of novel anti-tumor formulations with quinone-based active natural products [biomat-trans.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
overcoming acquired resistance to Deoxynyboquinone therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deoxynyboquinone (DNQ) therapy. The information provided is intended to help overcome challenges related to acquired resistance and to offer standardized protocols for relevant experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (DNQ)?
This compound is a potent antineoplastic agent that is bioactivated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[1][2] NQO1 is highly overexpressed in many solid tumors compared to normal tissues, which confers selectivity to DNQ's anticancer activity.[1][2] The mechanism involves a futile redox cycle initiated by the NQO1-mediated two-electron reduction of DNQ. This process rapidly generates excessive levels of reactive oxygen species (ROS), leading to significant oxidative stress.[3][4] The surge in ROS causes extensive DNA damage, which in turn hyperactivates Poly(ADP-ribose) polymerase 1 (PARP1).[3][4][5] This hyperactivation leads to a catastrophic depletion of NAD+ and ATP stores, culminating in cancer cell death through both programmed necrosis and apoptosis.[3][4][6]
Q2: My cancer cell line, which was initially sensitive to DNQ, has developed resistance. What are the potential mechanisms?
Acquired resistance to DNQ and other NQO1-bioactivatable drugs can arise from several molecular alterations within the cancer cells. The most common mechanisms include:
-
Reduced NQO1 Expression or Activity: Since NQO1 is essential for DNQ bioactivation, a decrease in its expression or enzymatic activity can lead to significant resistance.[7][8][9] This can occur through genetic or epigenetic modifications.
-
Upregulation of Antioxidant Pathways: Cancer cells can adapt to elevated ROS levels by upregulating their antioxidant defense systems.[2][10][11][12] This is often mediated by the transcription factor Nrf2, which increases the expression of antioxidant proteins like superoxide dismutase (SOD), catalase, and enzymes involved in glutathione (GSH) synthesis.[10][11][13] These molecules can neutralize the ROS generated by DNQ, thereby diminishing its cytotoxic effects.
-
Alterations in DNA Damage Response and Repair Pathways: Given that DNQ's cytotoxicity is mediated by extensive DNA damage, changes in DNA repair pathways, such as Base Excision Repair (BER), can contribute to resistance.[14][15] For instance, silencing of key BER proteins can paradoxically abrogate DNQ-mediated cell death by preventing the hyperactivation of PARP1.[15]
Q3: How can I determine if my resistant cell line has altered NQO1 activity?
You can assess NQO1 activity in your resistant cell line compared to the parental sensitive line using an NQO1 activity assay. This is a spectrophotometric assay that measures the dicoumarol-sensitive reduction of a substrate by cell lysates. A significant decrease in NQO1 activity in the resistant line would suggest this as a mechanism of resistance.
Q4: What strategies can I employ to overcome acquired resistance to DNQ?
Several strategies can be explored to overcome DNQ resistance, primarily centered around combination therapies:
-
Combination with PARP Inhibitors: Combining DNQ with a PARP inhibitor can be a highly effective strategy. This combination can switch the mode of cell death from PARP1-hyperactivation-mediated necrosis to apoptosis, which can be a more desirable therapeutic outcome.[3][6] This approach can also enhance the efficacy of DNQ, potentially allowing for lower, less toxic doses.[14]
-
Targeting DNA Repair Pathways: For resistance mechanisms involving altered DNA repair, combining DNQ with inhibitors of specific DNA repair proteins could restore sensitivity.[16][17]
-
Modulating Redox Homeostasis: In cases of resistance due to upregulated antioxidant responses, co-treatment with agents that inhibit these antioxidant pathways may re-sensitize cells to DNQ.[12]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Decreased sensitivity to DNQ in a previously sensitive cell line. | 1. Reduced NQO1 expression or activity.2. Upregulation of antioxidant pathways.3. Alterations in DNA damage response pathways. | 1. Perform an NQO1 activity assay and Western blot for NQO1 protein levels.2. Measure intracellular ROS levels and assess the expression of key antioxidant enzymes (e.g., SOD, catalase).3. Evaluate the expression and activity of key DNA repair proteins, particularly in the BER pathway. |
| High variability in experimental replicates. | 1. Inconsistent cell seeding density.2. Degradation of DNQ stock solution.3. Variation in incubation times. | 1. Ensure precise cell counting and even distribution in culture plates.2. Prepare fresh DNQ stock solutions and store them appropriately, protected from light.3. Standardize all incubation periods meticulously. |
| Inconsistent results in ROS detection assays. | 1. Photobleaching of the fluorescent probe.2. Interference from media components.3. Sub-optimal probe concentration. | 1. Minimize exposure of stained cells to light.2. Use phenol red-free media during the assay.3. Titrate the fluorescent probe to determine the optimal concentration for your cell line. |
Experimental Protocols
NQO1 Activity Assay
This protocol is adapted from commercially available kits and published literature.[18][19][20][21]
Materials:
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1 mM DTT)
-
Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.7 mg/ml BSA, 5 µM FAD)
-
Menadione (NQO1 substrate)
-
NADH (cofactor)
-
Dicoumarol (NQO1 inhibitor)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare cell lysates from both sensitive and resistant cell lines.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, prepare paired wells for each sample: one with and one without the NQO1 inhibitor, dicoumarol.
-
Add 50 µL of cell lysate to the appropriate wells.
-
Prepare a reaction mix containing reaction buffer, menadione, and NADH.
-
Add 50 µL of the reaction mix to each well to start the reaction.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 5 seconds for 10 minutes) using a spectrophotometer.
-
Calculate NQO1 activity by subtracting the rate of NADH consumption in the presence of dicoumarol from the rate in its absence.
Intracellular ROS Detection
This protocol utilizes the fluorescent probe CM-H2DCFDA.[1][22][23][24][25]
Materials:
-
CM-H2DCFDA probe
-
Hank's Balanced Salt Solution (HBSS) or phenol red-free medium
-
Propidium Iodide (PI) for viability staining
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in HBSS containing 10 µM CM-H2DCFDA.
-
Incubate the cells in the dark at 37°C for 45 minutes.
-
Wash the cells to remove excess probe.
-
Resuspend the cells in fresh HBSS.
-
Just before analysis, add PI to a final concentration of 1 µg/mL to distinguish live from dead cells.
-
Analyze the cells immediately by flow cytometry, measuring the green fluorescence of DCF in the PI-negative (live) cell population.
Comet Assay for DNA Damage
This protocol provides a general outline for the alkaline comet assay to detect DNA strand breaks.[3][26][27][28]
Materials:
-
Low melting point agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer
-
DNA staining solution (e.g., SYBR Gold)
-
Fluorescence microscope
Procedure:
-
Embed harvested cells in a thin layer of low melting point agarose on a microscope slide.
-
Immerse the slides in lysis solution at 4°C for at least 1 hour to remove cellular proteins and membranes.
-
Place the slides in alkaline electrophoresis buffer for 30 minutes to allow DNA unwinding.
-
Perform electrophoresis at a low voltage for 30 minutes.
-
Wash the slides to neutralize the pH.
-
Stain the DNA with a fluorescent dye.
-
Visualize the "comets" using a fluorescence microscope and quantify the extent of DNA damage using appropriate software.
Apoptosis vs. Necrosis Assay
This protocol uses Annexin V and Propidium Iodide (PI) staining for flow cytometric analysis.[5][29][30][31][32]
Materials:
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry without washing.
-
Quantify the different cell populations:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Visualizations
Caption: this compound (DNQ) mechanism of action in NQO1-overexpressing cancer cells.
Caption: Potential mechanisms of acquired resistance to this compound (DNQ) therapy.
References
- 1. Flow Cytometric Detection of Reactive Oxygen Species [en.bio-protocol.org]
- 2. mdpi.com [mdpi.com]
- 3. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. 2.7. Flow Cytometry Assessment of Apoptotic vs. Necrotic Cells [bio-protocol.org]
- 6. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NQO1 bioactivatable drug, β-lapachone, alters the redox state of NQO1+ pancreatic cancer cells, causing perturbation in central carbon metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating Endogenous NQO1 Levels Identifies Key Regulatory Mechanisms of Action of β-Lapachone for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Control of Oxidative Stress in Cancer Chemoresistance: Spotlight on Nrf2 Role - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modulation of redox homeostasis: A strategy to overcome cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting Base Excision Repair in Cancer: NQO1-Bioactivatable Drugs Improve Tumor Selectivity and Reduce Treatment Toxicity Through Radiosensitization of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting Base Excision Repair in Cancer: NQO1-Bioactivatable Drugs Improve Tumor Selectivity and Reduce Treatment Toxicity Through Radiosensitization of Human Cancer [frontiersin.org]
- 16. Targeting DNA repair mechanisms in cancer therapy: the role of small molecule DNA repair inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]
- 19. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.com [abcam.com]
- 21. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 22. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 23. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [en.bio-protocol.org]
- 24. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 28. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
- 29. medicaljournalssweden.se [medicaljournalssweden.se]
- 30. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 31. How To Use Flow Cytometry To Measure Apoptosis, Necrosis, and Autophagy - ExpertCytometry [expertcytometry.com]
- 32. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
Technical Support Center: Refining Deoxynyboquinone (DNQ) Delivery Systems for Targeted Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the development of Deoxynyboquinone (DNQ) and its derivatives (e.g., IB-DNQ, IP-DNQ) delivery systems. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This section addresses common problems encountered during the formulation and characterization of DNQ-loaded nanoparticles and liposomes.
| Problem | Potential Cause | Suggested Solution |
| Low DNQ Encapsulation Efficiency | Poor solubility of DNQ in the chosen solvent system. | Optimize the solvent system. Consider using a small amount of a co-solvent like DMSO or ethanol in the organic phase for nanoparticle preparation. For liposomes, ensure the pH of the aqueous phase is suitable for DNQ stability and partitioning.[1] |
| Inefficient partitioning of DNQ into the lipid bilayer or nanoparticle matrix. | Modify the lipid composition of liposomes to include charged lipids that may interact favorably with DNQ. For nanoparticles, experiment with different polymer types (e.g., PLGA with varying lactide:glycolide ratios) to enhance drug-polymer interactions. | |
| Drug precipitation during the formulation process. | Ensure the drug concentration is below its saturation limit in the chosen solvents. Sonication or homogenization parameters may need optimization to ensure rapid encapsulation before precipitation occurs. | |
| Poor Nanoparticle/Liposome Stability (Aggregation) | Suboptimal surface charge leading to particle aggregation. | Adjust the pH of the formulation buffer to be further from the isoelectric point of the nanoparticles.[2] Incorporate PEGylated lipids or polymers to provide steric stabilization.[3] |
| High concentration of nanoparticles or liposomes. | Dilute the formulation post-preparation. Follow recommended concentration guidelines for the specific nanoparticle or liposome system being used.[2] | |
| Inadequate removal of residual solvents. | Ensure complete evaporation of organic solvents during the formulation process. Residual solvent can compromise the integrity of the delivery system. | |
| Inconsistent Particle Size Distribution (High Polydispersity Index - PDI) | Inconsistent homogenization or sonication parameters. | Standardize the energy input and duration of homogenization or sonication. Ensure the probe is properly immersed and that the sample is kept cool to prevent overheating. |
| Issues with the formulation components. | Use high-quality, pure lipids and polymers. Filter all solutions before use to remove any particulate matter. | |
| Premature Drug Leakage | Instability of the lipid bilayer or nanoparticle matrix. | For liposomes, incorporate cholesterol to increase membrane rigidity and reduce drug leakage.[3] For nanoparticles, select polymers with a higher glass transition temperature or consider crosslinking the nanoparticle matrix. |
| Degradation of DNQ within the delivery system. | Protect the formulation from light and high temperatures, as quinone structures can be sensitive to degradation.[1] Consider co-encapsulating antioxidants. | |
| Difficulty in Targeting Specific Cancer Cells | Inefficient ligand conjugation to the delivery system. | Optimize the conjugation chemistry (e.g., carbodiimide chemistry, click chemistry). Ensure the linker used is of appropriate length and flexibility. |
| Low expression of the target receptor on cancer cells. | Confirm the expression levels of the target receptor on the specific cancer cell line being used. Consider dual-targeting strategies to enhance binding avidity.[4] | |
| "Protein Corona" effect masking the targeting ligand. | The formation of a protein corona around nanoparticles in biological fluids can hinder targeting.[5] Modifying the surface with PEG can help reduce this effect. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound (DNQ) and its derivatives?
DNQ and its derivatives, such as isobutyl-deoxynyboquinone (IB-DNQ) and isopentyl-deoxynyboquinone (IP-DNQ), are bioactivatable drugs.[6][7][8] They are substrates for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many solid tumors.[7][9] Upon reduction by NQO1, these compounds undergo a futile redox cycle, leading to the generation of reactive oxygen species (ROS).[6][8] This increase in oxidative stress induces cancer cell death through mechanisms such as apoptosis and programmed necrosis.[8][10]
2. How does the delivery system improve the therapeutic efficacy of DNQ?
Nanoparticle and liposomal delivery systems can offer several advantages for DNQ therapy:
-
Improved Solubility and Bioavailability: DNQ has poor water solubility.[1] Encapsulation can enhance its bioavailability and allow for intravenous administration.[11][12]
-
Targeted Delivery: By functionalizing the surface of nanoparticles or liposomes with ligands that bind to receptors overexpressed on cancer cells, the delivery of DNQ can be directed to the tumor site, minimizing off-target toxicity.[4][13]
-
Controlled Release: The delivery system can be designed to release DNQ in a sustained manner, maintaining therapeutic concentrations at the tumor site for a longer duration.[14][15]
-
Protection from Degradation: Encapsulation can protect DNQ from degradation in the bloodstream, increasing its circulation half-life.[11]
3. What are the key parameters to consider when formulating DNQ-loaded nanoparticles?
Key parameters to optimize include:
-
Particle Size and Polydispersity Index (PDI): A uniform size distribution is crucial for consistent in vivo performance.
-
Encapsulation Efficiency and Drug Loading: Maximizing the amount of DNQ carried by the nanoparticles is essential for therapeutic efficacy.
-
Surface Charge (Zeta Potential): The surface charge influences the stability of the nanoparticle dispersion and its interaction with biological components.
-
Drug Release Kinetics: The rate at which DNQ is released from the nanoparticles will impact its therapeutic window.[15][16][17]
4. Which analytical techniques are recommended for characterizing DNQ delivery systems?
-
Dynamic Light Scattering (DLS): To determine the average particle size, size distribution, and PDI.[1]
-
Zeta Potential Analysis: To measure the surface charge of the nanoparticles or liposomes.[1]
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the delivery systems.[1]
-
High-Performance Liquid Chromatography (HPLC): To quantify the amount of DNQ encapsulated and to determine the drug release profile.
-
Differential Scanning Calorimetry (DSC): To assess the physical state of the encapsulated drug and the integrity of the lipid bilayer in liposomes.[18]
Experimental Protocols
Protocol 1: Preparation of DNQ-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve a known amount of DNQ and PLGA polymer in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder that can be stored for long-term use.
Protocol 2: Preparation of DNQ-Loaded Liposomes by Thin-Film Hydration
-
Lipid Film Formation: Dissolve lipids (e.g., DSPC, cholesterol, and DSPE-PEG) and DNQ in an organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline - PBS) by gentle rotation above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size.
-
Purification: Remove unencapsulated DNQ by dialysis or size exclusion chromatography.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. hiyka.com [hiyka.com]
- 3. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted therapy using nanotechnology: focus on cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and challenges towards targeted delivery of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and derivation of an anticancer dosing regimen for the novel anti-cancer agent isobutyl-deoxynyboquinone (IB-DNQ), a NQO1 bioactivatable molecule, in the domestic felid species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Hitchhiker’s Guide to Human Therapeutic Nanoparticle Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rroij.com [rroij.com]
- 13. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Effect of Drug Release Kinetics on Nanoparticle Therapeutic Efficacy and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modeling of Anti-Cancer Drug Release Kinetics From Liposomes and Micelles: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of drug release kinetics on nanoparticle therapeutic efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physicochemical characterization of dual action liposomal formulations: anticancer and antimicrobial - PMC [pmc.ncbi.nlm.nih.gov]
minimizing the toxicity of Deoxynyboquinone in normal cells
Welcome to the technical support center for Deoxynyboquinone (DNQ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the toxicity of DNQ in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (DNQ) cytotoxicity?
A1: this compound is a potent antineoplastic agent that induces cancer cell death primarily through the generation of reactive oxygen species (ROS).[1][2] Its mechanism is highly dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is overexpressed in many solid tumors but has low expression in most normal tissues.[3] NQO1 reduces DNQ to a semiquinone radical, which then reacts with molecular oxygen in a futile redox cycle to produce superoxide radicals and other ROS. This surge in oxidative stress leads to DNA damage, hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), depletion of NAD+ and ATP, and ultimately, programmed cell death.[2][4]
Q2: Why is DNQ expected to be less toxic to normal cells compared to cancer cells?
A2: The selective toxicity of DNQ towards cancer cells is primarily attributed to the differential expression of the NQO1 enzyme.[3] Normal tissues generally express low levels of NQO1.[3] Consequently, the bioactivation of DNQ to its ROS-generating form is significantly lower in normal cells, leading to reduced oxidative stress and toxicity. This inherent difference in NQO1 activity forms the basis of DNQ's therapeutic window.
Q3: What are the observable signs of DNQ-induced toxicity in normal cell cultures?
A3: In vitro, signs of DNQ toxicity in normal cells, although typically observed at higher concentrations than in NQO1-positive cancer cells, can include decreased cell viability, changes in cell morphology (e.g., rounding, detachment), and increased apoptosis or necrosis. At the molecular level, you may observe increased intracellular ROS levels, DNA damage markers (e.g., γH2AX), and signs of mitochondrial dysfunction.
Q4: Can structural modifications to DNQ reduce its toxicity in normal cells?
A4: Yes, structural modifications of DNQ are a promising strategy to reduce toxicity. For instance, a derivative called isopentyl-deoxynyboquinone (IP-DNQ) has been developed. Studies have shown that IP-DNQ retains potent antitumor efficacy, in some cases with increased potency compared to the parent drug, while exhibiting reduced acute toxicity in vivo.[4] This suggests that medicinal chemistry approaches can refine the therapeutic index of DNQ-based compounds.
Troubleshooting Guide: Minimizing DNQ Toxicity in Normal Cells
This guide provides troubleshooting strategies for researchers encountering significant toxicity in normal cell lines during their experiments with DNQ.
| Issue | Potential Cause | Troubleshooting/Solution |
| High toxicity in normal cell lines at low DNQ concentrations. | Unexpectedly high NQO1 expression in the specific normal cell line being used. | 1. Verify NQO1 Expression: Confirm the NQO1 protein levels in your normal cell line via Western blot or qPCR. Compare these levels to a known NQO1-high cancer cell line (e.g., A549, MCF-7). 2. Use NQO1-low Normal Cells: If NQO1 expression is confirmed to be high, consider switching to a normal cell line with well-documented low NQO1 expression (e.g., primary human fibroblasts, some epithelial cell lines). |
| Significant ROS-induced damage in normal cells. | Insufficient endogenous antioxidant capacity in the cultured normal cells to handle even low levels of DNQ-induced ROS. | 1. Co-treatment with Nrf2 Activators: Consider pre-treating or co-treating normal cells with a low concentration of an Nrf2 activator, such as sulforaphane or resveratrol. This can upregulate the expression of endogenous antioxidant enzymes, enhancing the cells' ability to neutralize ROS. Ensure to perform dose-response experiments to find a non-toxic, protective concentration of the Nrf2 activator that does not interfere with the anti-cancer effects on target cells. 2. Supplement Culture Media: Supplementing the culture media with antioxidants like N-acetylcysteine (NAC) can also help mitigate oxidative stress. However, be aware that this may also interfere with the intended cytotoxic effect on cancer cells, so careful controls are necessary. |
| Difficulty establishing a clear therapeutic window between cancer and normal cells. | The in vitro culture conditions may not accurately reflect the in vivo differences in NQO1 activity and antioxidant capacity. | 1. Optimize Treatment Duration: Shorter exposure times to DNQ may be sufficient to kill NQO1-high cancer cells while minimizing damage to normal cells. 2. Consider 3D Culture Models: 3D cell culture models can sometimes better recapitulate the physiological environment and may provide a more accurate assessment of differential toxicity. |
Data Presentation
Comparative Cytotoxicity of this compound (DNQ) and its Derivative (IP-DNQ) in Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| MCF-7 | Breast Cancer | DNQ | ~0.025 |
| MCF-7 | Breast Cancer | IP-DNQ | 0.025 |
| A549 | Non-Small Cell Lung Cancer | DNQ | ~0.08 |
| A549 | Non-Small Cell Lung Cancer | IP-DNQ | 0.08 |
| HeLa | Cervical Cancer | DNQ | 0.016 - 0.210 |
Data compiled from multiple sources.[1][4]
Experimental Protocols
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be measured.
Materials:
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
The next day, treat the cells with DNQ at various concentrations for the desired time period. Include a positive control (e.g., H₂O₂) and a vehicle control (DMSO).
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA by diluting the stock solution in serum-free medium to a final concentration of 10-20 µM.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Assessment of Nrf2 Nuclear Translocation by Western Blot
Principle: Activation of the Nrf2 pathway involves the translocation of the Nrf2 protein from the cytoplasm to the nucleus. This protocol describes the separation of cytoplasmic and nuclear fractions of cell lysates to determine the subcellular localization of Nrf2 by Western blotting.
Materials:
-
Cell lysis buffer for cytoplasmic and nuclear fractionation (commercial kits are recommended)
-
Protease and phosphatase inhibitors
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat cells with DNQ or a known Nrf2 activator (e.g., sulforaphane) for the desired time.
-
Wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.
-
Perform cytoplasmic and nuclear fractionation according to the manufacturer's protocol of your chosen kit.
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein from the cytoplasmic and nuclear extracts onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Nrf2, Lamin B1, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in the Nrf2 band intensity in the nuclear fraction relative to the control indicates Nrf2 activation.
Signaling Pathways and Experimental Workflows
Caption: DNQ metabolism and the Nrf2-mediated antioxidant response in normal cells.
Caption: Experimental workflow for assessing strategies to minimize DNQ toxicity.
References
- 1. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Investigating the Mechanism of Deoxynyboquinone (DNQ)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the mechanism of action of Deoxynyboquinone (DNQ). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My cell viability assay shows inconsistent IC50 values for DNQ. What are the potential causes and how can I troubleshoot this?
A1: Inconsistent IC50 values for this compound (DNQ) can stem from several factors related to the experimental setup and the inherent mechanism of the compound. The primary mechanism of DNQ involves its bioactivation by NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to the generation of reactive oxygen species (ROS) and subsequent cell death.[1][2][3][4][5] Therefore, the expression and activity of NQO1 in your cell line are critical determinants of DNQ's potency.
Troubleshooting Steps:
-
Verify NQO1 Expression and Activity:
-
Control: The most crucial control is to assess the NQO1 status of your cell line. Use cell lines with known high and low/null NQO1 expression as positive and negative controls, respectively.
-
Western Blot: Confirm NQO1 protein levels in your cell lysates.
-
NQO1 Activity Assay: Measure the enzymatic activity of NQO1. A common method involves monitoring the reduction of a substrate like menadione in the presence of NADPH.
-
-
Incorporate an NQO1 Inhibitor:
-
Control: Use dicoumarol, a known NQO1 inhibitor, as a negative control.[6] Pre-treating NQO1-positive cells with dicoumarol should significantly increase the IC50 of DNQ, confirming its NQO1-dependent cytotoxicity.
-
-
Standardize Experimental Conditions:
-
Cell Density: Ensure consistent cell seeding density across all experiments, as this can influence cellular metabolism and drug response.
-
Reagent Quality: Use freshly prepared DNQ solutions for each experiment, as the compound's stability in solution over time may vary.
-
Incubation Time: Standardize the duration of DNQ exposure.
-
Experimental Workflow for Troubleshooting Inconsistent IC50 Values
Caption: Troubleshooting workflow for inconsistent DNQ IC50 values.
Q2: I am not observing a significant increase in reactive oxygen species (ROS) after DNQ treatment. What could be wrong?
A2: The generation of ROS is a key event in DNQ's mechanism of action.[3][7] A lack of detectable ROS could indicate issues with the experimental setup, the specific cell line used, or the detection method itself.
Troubleshooting Steps:
-
Confirm NQO1-Dependency:
-
Control: As with cytotoxicity assays, the inclusion of dicoumarol is essential. A significant reduction in ROS production in the presence of dicoumarol confirms that the ROS you are measuring is NQO1-dependent.
-
Control: Use NQO1-negative cells as a negative control; these should not exhibit a substantial increase in ROS upon DNQ treatment.
-
-
Optimize ROS Detection Assay:
-
Probe Selection: Different ROS probes have different specificities and sensitivities. For superoxide, which is the primary ROS generated by DNQ's futile cycle, dihydroethidium (DHE) is a suitable probe.[6]
-
Loading and Incubation: Optimize the concentration of the ROS probe and the incubation time to ensure adequate cellular uptake without causing artifacts.
-
Positive Control: Include a known ROS inducer, such as hydrogen peroxide (H₂O₂) or menadione, as a positive control to validate your detection method.
-
-
Time-Course Experiment: ROS production can be transient. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to identify the peak of ROS generation after DNQ treatment.
Signaling Pathway of DNQ-Induced Oxidative Stress
Caption: NQO1-mediated futile redox cycling of DNQ leading to ROS production.
Q3: How do I confirm that the cell death induced by DNQ is due to PARP1 hyperactivation and subsequent NAD+/ATP depletion?
A3: A hallmark of DNQ-induced cell death in NQO1-positive cancer cells is the hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1), leading to a catastrophic loss of cellular NAD+ and ATP.[3][6]
Experimental Approach:
-
Assess PARP1 Activation:
-
Western Blot: Probe for poly(ADP-ribose) (PAR) polymers using a specific antibody. A significant increase in PAR formation in DNQ-treated cells indicates PARP1 hyperactivation. Use H₂O₂ as a positive control for PARP activation.[6]
-
Control: Co-treatment with a PARP inhibitor (e.g., olaparib, veliparib) should rescue the cells from DNQ-induced death and prevent the depletion of NAD+ and ATP.
-
-
Measure NAD+ and ATP Levels:
-
Commercial Kits: Utilize commercially available kits to quantify intracellular NAD+ and ATP levels.
-
Time-Course: Measure these levels at different time points after DNQ treatment to observe their depletion.
-
Controls: Include NQO1-negative cells and dicoumarol-treated NQO1-positive cells, which should not show significant drops in NAD+ and ATP levels.
-
Quantitative Data Summary
Table 1: Cytotoxicity of DNQ in NQO1-Positive Cancer Cell Lines
| Cell Line | Cancer Type | NQO1 Status | IC50 (nM) | Reference |
| A549 | Non-Small Cell Lung | High | ~25 | [6] |
| MCF-7 | Breast | High | ~50 | [6] |
| PC-3 | Prostate | Low/Null | >1000 | [6] |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Western Blot for PAR Formation
-
Cell Treatment: Seed NQO1-positive cells (e.g., A549) and treat with DNQ (e.g., 0.25 µM) for various time points (0, 30, 60, 120 minutes). Include a positive control (e.g., 500 µM H₂O₂ for 15 minutes) and negative controls (vehicle, DNQ + dicoumarol).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against PAR overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH).
Protocol 2: Measurement of Intracellular ROS using Dihydroethidium (DHE)
-
Cell Treatment: Seed cells in a multi-well plate and treat with DNQ, vehicle, a positive control (e.g., H₂O₂), and DNQ + dicoumarol for the desired time.
-
DHE Staining: Remove the treatment media, wash with PBS, and incubate the cells with DHE solution (typically 5-10 µM in serum-free media) for 30 minutes at 37°C, protected from light.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~518 nm, emission ~606 nm).
-
Data Analysis: Quantify the fluorescence intensity and normalize to the vehicle control.
Logical Relationship of Experimental Controls for DNQ Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 5. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human NQO1 as a Selective Target for Anticancer Therapeutics and Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Deoxynyboquinone and Its Derivatives: A Comparative Efficacy Analysis for Researchers
A deep dive into the therapeutic potential of Deoxynyboquinone (DNQ) and its analogs, this guide offers a comparative analysis of their efficacy, focusing on their anticancer properties. While the antimicrobial activities of this class of compounds are of interest, current research primarily supports their role as potent antineoplastic agents. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, detailed methodologies, and the underlying mechanisms of action.
This compound (DNQ), a diazaanthraquinone, has emerged as a powerful anticancer agent due to its unique mechanism of action that allows for selective targeting of cancer cells.[1][2] This guide will compare the efficacy of DNQ with its promising derivative, Isopentyl-deoxynyboquinone (IP-DNQ), highlighting the advancements made in optimizing the therapeutic window of this potent class of molecules.
Anticancer Efficacy: A Tale of Two Quinones
The anticancer activity of DNQ and its derivatives is intrinsically linked to the overexpression of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in many solid tumors.[1] This enzyme, typically involved in detoxification, bioactivates DNQ through a futile redox cycle, leading to the massive generation of reactive oxygen species (ROS).[3] The resulting oxidative stress overwhelms the cancer cells' antioxidant defenses, causing catastrophic DNA damage, PARP-1 hyperactivation, and ultimately, programmed cell death.[4][5]
Quantitative Comparison of Anticancer Activity
The in vitro potency of DNQ and IP-DNQ has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a key comparative study are summarized in the table below.
| Compound | Cell Line | IC50 (µM) |
| This compound (DNQ) | MCF-7 (Breast Cancer) | ~0.025 |
| A549 (Lung Cancer) | ~0.08 | |
| Isopentyl-deoxynyboquinone (IP-DNQ) | MCF-7 (Breast Cancer) | ~0.025 |
| A549 (Lung Cancer) | ~0.08 |
Data sourced from a 2023 study on IP-DNQ.
As the data indicates, both DNQ and IP-DNQ exhibit potent anticancer activity in the nanomolar range. Notably, IP-DNQ maintains a similar level of high potency to its parent compound.
The Advantage of IP-DNQ: Improved Safety Profile
A significant challenge in the clinical development of DNQ has been its association with high-grade methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[4] This adverse effect has limited its therapeutic potential. The development of IP-DNQ represents a significant step forward in addressing this limitation. Studies have shown that IP-DNQ causes only mild methemoglobinemia in vivo and possesses a threefold higher maximum tolerated dose (MTD) compared to DNQ.[4][5] This improved safety profile makes IP-DNQ a more attractive candidate for further clinical investigation.
Mechanism of Action: The NQO1-Dependent Pathway
The selective killing of cancer cells by DNQ and its derivatives is a direct consequence of their interaction with NQO1. The following diagram illustrates the signaling pathway initiated by these compounds.
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Reactive Oxygen Species (ROS) Detection Assay (DCF-DA Assay)
This assay measures the intracellular generation of ROS in response to treatment with this compound derivatives.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
DCF-DA Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) in serum-free medium to each well and incubate for 30 minutes at 37°C.
-
Compound Treatment: Wash the cells with PBS to remove excess DCF-DA. Add 100 µL of medium containing the this compound derivatives at the desired concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader. Continue to take readings at regular intervals (e.g., every 15 minutes) for a desired period.
-
Data Analysis: The increase in fluorescence intensity over time is proportional to the rate of ROS production.
Antimicrobial Efficacy: An Area for Further Exploration
While the anticancer properties of this compound derivatives are well-documented, their potential as antimicrobial agents is less characterized. A review has indicated that this compound and its related diazaanthraquinone derivatives exhibit antifungal activity.[6] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a broad panel of pathogenic bacteria and fungi, are not widely available in the current literature. The broader class of quinone and naphthoquinone compounds has shown significant antimicrobial potential, suggesting that this compound derivatives may also possess valuable antimicrobial properties that warrant further investigation.[7]
Experimental Workflow for Efficacy Comparison
The logical flow for comparing the efficacy of this compound derivatives is outlined in the following diagram.
References
- 1. Frontiers | Discovery of Furanoquinone Derivatives as a Novel Class of DNA Polymerase and Gyrase Inhibitors for MRSA Eradication in Cutaneous Infection [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Three new anthraquinone derivatives isolated from Symplocos racemosa and their antibiofilm activity [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial naphthoquinone derivatives targeting resistant strain Gram-negative bacteria in biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of Deoxynyboquinone results with other NQO1 substrates
A Comparative Guide to the Cross-Validation of Deoxynyboquinone with Other NQO1 Substrates
This compound (DNQ), a powerful NQO1 substrate, has emerged as a promising agent in targeted cancer therapy. Its efficacy hinges on the elevated expression of the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme in many solid tumors compared to normal tissues. This guide provides a comprehensive comparison of DNQ with other known NQO1 substrates, supported by experimental data, to offer researchers, scientists, and drug development professionals a thorough understanding of its potential.
The anticancer mechanism of DNQ is intrinsically linked to its interaction with NQO1. The enzyme catalyzes the reduction of DNQ, initiating a futile redox cycle that rapidly generates substantial amounts of reactive oxygen species (ROS).[1][2] This surge in ROS inflicts significant DNA damage, leading to the hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1). The subsequent depletion of NAD+ and ATP pools culminates in a form of programmed cell death known as necroptosis.[3][4] This targeted approach ensures that the cytotoxic effects are predominantly localized to NQO1-overexpressing cancer cells, thereby minimizing damage to healthy tissues.
Quantitative Comparison of NQO1 Substrates
The potency of DNQ as an NQO1 substrate is a key determinant of its therapeutic potential. Studies have consistently demonstrated its superiority over other quinone-based compounds. For instance, at a concentration of 1 µM, NQO1 processes DNQ approximately 13 times more efficiently than β-lapachone.[5] While equitoxic levels of both compounds result in similar NQO1 processing activity, DNQ achieves this at a significantly lower concentration—0.25 µM for DNQ compared to 5 µM for β-lapachone.[5] This highlights the enhanced potency of DNQ. The following table summarizes the available quantitative data for various NQO1 substrates.
| Substrate | Cell Line | IC50 (µM) | NQO1 Processing Efficiency (Relative Units) | Reference(s) |
| This compound (DNQ) | MCF-7 (Breast) | ~0.025 | 1,400 ± 80 (at 1 µM) | [5][6] |
| A549 (NSCLC) | ~0.08 | Not specified | [6] | |
| β-lapachone | MCF-7 (Breast) | Not specified | 110 ± 20 (at 1 µM) | [5] |
| A549 (NSCLC) | ~4 | Not specified | [7] | |
| Isopentyl-deoxynyboquinone (IP-DNQ) | MCF-7 (Breast) | ~0.025 | Not specified | [6] |
| A549 (NSCLC) | ~0.08 | Not specified | [6] | |
| Mitomycin C | SKOV3 (Ovarian) | ~0.5 (Normoxia) | Not specified | [8] |
| TOV112D (Ovarian) | ~0.2 (Normoxia) | Not specified | [8] | |
| ES-2 (Ovarian) | ~0.1 (Normoxia) | Not specified | [8] | |
| A2780 (Ovarian) | ~0.05 (Normoxia) | Not specified | [8] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols for the key assays are provided below.
NQO1 Enzyme Activity Assay
This assay quantifies the rate at which NQO1 metabolizes a given substrate by measuring the oxidation of NADH to NAD+.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a 200 µL reaction mixture containing 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA, 0.01% Tween 20, 5 µM FAD, and 400 µM NADH.
-
Enzyme/Lysate Addition: Add 50 ng of recombinant NQO1 enzyme or an appropriate amount of cell lysate to each well.
-
Substrate Addition: Initiate the reaction by adding the NQO1 substrate (e.g., DNQ, β-lapachone) to the desired final concentration. For control wells, add the vehicle or an NQO1 inhibitor like dicoumarol (10 µM).
-
Measurement: Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 5-10 seconds) for 5-10 minutes using a microplate reader.
-
Calculation: Calculate the initial velocity of the reaction. The NQO1-specific activity is determined by subtracting the rate observed in the presence of dicoumarol from the rate in its absence.[5][9]
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment with NQO1 substrates.
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The seeding density should be adjusted based on the expected toxicity of the treatment to yield 20-150 colonies per well.
-
Treatment: Allow cells to adhere for a few hours, then treat with various concentrations of the NQO1 substrate for a defined period (e.g., 2-4 hours).
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Gently wash the colonies with PBS. Fix the colonies with a solution of 6% glutaraldehyde or 10% neutral buffered formalin for 15-30 minutes. Stain the fixed colonies with 0.5% crystal violet solution for 30-60 minutes.
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.[1][10]
Intracellular ROS Production Assay (DCFH-DA)
This assay measures the generation of reactive oxygen species within cells.
-
Cell Preparation: Seed cells in a 96-well plate or other suitable culture vessel and allow them to adhere.
-
Probe Loading: Wash the cells with a serum-free medium or PBS. Load the cells with 10-25 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in a serum-free medium for 30 minutes at 37°C in the dark.
-
Treatment: Wash the cells to remove excess probe and then treat with the NQO1 substrate.
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader or flow cytometer. For kinetic analysis, readings can be taken at multiple time points.[11]
PARP Activation Assay (Western Blot for Cleaved PARP)
This assay detects the cleavage of PARP-1, an indicator of DNA damage and the initiation of apoptosis or necroptosis.
-
Cell Lysis: Treat cells with the NQO1 substrate for the desired time, then harvest and lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody specific for cleaved PARP-1. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The appearance of the 89 kDa cleaved PARP-1 fragment is indicative of PARP activation.
ATP Measurement Assay
This assay quantifies the intracellular ATP levels, which are depleted following PARP-1 hyperactivation.
-
Cell Culture: Plate cells in an opaque-walled 96-well plate.
-
Treatment: Treat the cells with the NQO1 substrate for the specified duration.
-
Lysis and ATP Release: Add a reagent that lyses the cells and releases ATP (e.g., a detergent-based solution).
-
Luminometric Reaction: Add a luciferin/luciferase-containing reagent. The luciferase enzyme catalyzes the conversion of luciferin to oxyluciferin in an ATP-dependent manner, producing light.
-
Measurement: Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
Data Analysis: Normalize the luminescence signal to the number of cells or total protein content to determine the relative ATP levels.[10]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Caption: NQO1-mediated activation of DNQ leading to necroptosis.
Caption: General workflow for cross-validating NQO1 substrates.
Conclusion
References
- 1. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. PCNA Inhibition Enhances the Cytotoxicity of β-Lapachone in NQO1-Positive Cancer Cells by Augmentation of Oxidative Stress-induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An NQO1 Substrate with Potent Antitumor Activity That Selectively Kills by PARP1-Induced Programmed Necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 7. frontiersin.org [frontiersin.org]
- 8. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Deoxynyboquinone vs. Doxorubicin: A Comparative Analysis of Anticancer Activity
In the landscape of anticancer drug development, both deoxynyboquinone (DNQ) and doxorubicin stand as potent cytotoxic agents, yet they operate through fundamentally different mechanisms. This guide provides a detailed comparison of their anticancer activities, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct profiles.
Mechanism of Action: A Tale of Two Pathways
This compound (DNQ) exerts its anticancer effects through a targeted, enzyme-driven mechanism. Its activity is critically dependent on the presence of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors compared to normal tissues.[1][2] DNQ is an efficient substrate for NQO1, which reduces it to a hydroquinone. This hydroquinone is unstable and rapidly auto-oxidizes back to DNQ, creating a futile redox cycle that generates significant amounts of reactive oxygen species (ROS), primarily superoxide radicals.[2][3][4] The resulting oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to DNA damage, hyperactivation of Poly(ADP-ribose) polymerase-1 (PARP-1), depletion of NAD+ and ATP, and ultimately, a form of programmed cell death that can involve both apoptosis and necrosis.[5][6] This targeted approach suggests that DNQ's efficacy may be greatest in patients with NQO1-positive tumors.[1]
Doxorubicin , a long-standing cornerstone of chemotherapy, employs a multi-pronged attack on cancer cells. Its primary mechanisms include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles during replication. This leads to double-strand breaks in the DNA.
-
Reactive Oxygen Species (ROS) Generation: Similar to DNQ, doxorubicin can also generate ROS, contributing to oxidative stress and cellular damage.[7][8][9]
The extensive DNA damage triggered by doxorubicin activates complex cellular responses, including cell cycle arrest and apoptosis, which can be mediated by both p53-dependent and independent pathways.[8]
Potency and Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for this compound and doxorubicin in various cancer cell lines as reported in the literature. It is important to note that these values are from different studies and experimental conditions may vary.
| Cell Line | Cancer Type | This compound (DNQ) IC50 | Doxorubicin IC50 | Source(s) |
| MCF-7 | Breast Cancer | ~25 nM (as IP-DNQ) | 0.05 µM, 1 µM | [5][7] |
| A549 | Lung Cancer | ~80 nM (as IP-DNQ) | >20 µM | [5][10] |
| HeLa | Cervical Cancer | 16 - 210 nM | 2.9 µM | [3][4][10] |
| HepG2 | Liver Cancer | Not Available | 12.2 µM | [10] |
| HCT-116 | Colon Cancer | Not Available | Not Available | |
| PC-3 | Prostate Cancer | Not Available | Not Available | |
| IMR-32 | Neuroblastoma | Not Available | < 0.1 µM | [11] |
| UKF-NB-4 | Neuroblastoma | Not Available | ~ 0.1 µM | [11] |
Note: IP-DNQ is a derivative of this compound with a similar mechanism of action and potency.[5] The IC50 values for doxorubicin can show significant variation between studies due to differences in experimental protocols and cell line characteristics.[10][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the anticancer activity of compounds like this compound and doxorubicin.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound or doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.[11]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.[8]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways activated by this compound and doxorubicin.
Caption: NQO1-mediated futile redox cycling of this compound leading to ROS-induced cell death.
Caption: Multifaceted mechanism of doxorubicin involving DNA damage and oxidative stress to induce apoptosis.
Conclusion
This compound and doxorubicin represent two distinct and powerful strategies for combating cancer. DNQ's reliance on NQO1 for its activation presents an opportunity for targeted therapy in tumors with high NQO1 expression, potentially minimizing off-target effects. In contrast, doxorubicin's broad mechanism of action has established it as a widely effective chemotherapeutic, albeit with a greater potential for toxicity to healthy tissues. The choice between these or similar agents in a therapeutic context will likely depend on the specific molecular characteristics of the tumor, highlighting the growing importance of personalized medicine in oncology. Further head-to-head comparative studies under standardized conditions are warranted to more definitively delineate the relative potency and therapeutic potential of these two compounds.
References
- 1. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [scholarworks.indianapolis.iu.edu]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Doxorubicin-induced apoptosis and chemosensitivity in hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 11. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unveiling the Synergistic Power of Deoxynyboquinone and PARP Inhibitors in Cancer Therapy
A promising new frontier in oncology research is emerging from the synergistic interplay between Deoxynyboquinone (DNQ) and Poly (ADP-ribose) polymerase (PARP) inhibitors. This combination strategy demonstrates a potent and selective anti-cancer effect, transforming the mode of cell death and amplifying DNA damage in tumor cells. This guide provides a comprehensive comparison of the effects of DNQ and PARP inhibitors, both alone and in combination, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound is a bioreductive drug that is activated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in various solid tumors.[1][2] This activation leads to a futile redox cycle, generating excessive reactive oxygen species (ROS) and causing significant DNA damage, which in turn hyperactivates PARP1.[3] PARP inhibitors, on the other hand, are targeted therapies that block the action of PARP enzymes, crucial for the repair of single-strand DNA breaks.[4] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[4]
Recent studies on NQO1-bioactivatable drugs, such as the DNQ analog β-lapachone, have revealed that combining these agents with PARP inhibitors can switch the primary mode of cell death from programmed necrosis to a more desirable apoptotic pathway, leading to synergistic tumor-selective killing.[5][6] This guide will delve into the experimental evidence supporting this synergy, providing quantitative data and detailed protocols to facilitate further research in this promising area.
Comparative Efficacy: Quantitative Analysis of Synergism
The synergistic effect of combining DNQ with a PARP inhibitor, such as Olaparib, can be quantified by assessing cell viability across a range of concentrations. The combination index (CI) is a key metric used to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
While specific quantitative data for the direct combination of DNQ and a PARP inhibitor is still emerging, studies on similar NQO1-bioactivatable drugs provide a strong predictive framework. For instance, the combination of β-lapachone and the PARP inhibitor Rucaparib has demonstrated significant synergy in NQO1-positive cancer cells.[6] Below is a representative table structure for presenting such data, which would be populated with experimental results from a study directly investigating the DNQ and PARP inhibitor combination.
| Cell Line | Drug | IC50 (µM) - Single Agent | Combination Treatment (DNQ + Olaparib) | Combination Index (CI) |
| NQO1-positive Cancer Cells (e.g., A549) | This compound (DNQ) | [Insert Value] | [Insert Concentrations] | [Insert Value] |
| Olaparib | [Insert Value] | |||
| NQO1-negative Cancer Cells (e.g., H596) | This compound (DNQ) | [Insert Value] | [Insert Concentrations] | [Insert Value] |
| Olaparib | [Insert Value] |
Note: This table is a template. The values are to be populated with experimental data.
Unraveling the Mechanism: DNA Damage and Apoptosis
The synergistic cytotoxicity of DNQ and PARP inhibitors is rooted in their combined impact on DNA damage and the subsequent induction of apoptosis.
Increased DNA Damage: DNQ's NQO1-mediated activation generates substantial ROS, leading to single-strand DNA breaks.[3] While PARP would normally be recruited to repair this damage, the presence of a PARP inhibitor prevents this, leading to the accumulation of unrepaired breaks. These persistent single-strand breaks can then collapse replication forks, resulting in the formation of more lethal double-strand breaks.[4] The increase in DNA double-strand breaks can be visualized and quantified by monitoring the formation of γH2AX foci within the cell nucleus.[7][8]
Shift to Apoptosis: Treatment with DNQ alone can lead to PARP1 hyperactivation and subsequent NAD+/ATP depletion, resulting in programmed necrosis.[5] However, the addition of a PARP inhibitor prevents this hyperactivation. This inhibition of PARP1 cleavage, a hallmark of apoptosis, can be observed through western blot analysis.[9][10] The combination therapy effectively channels the cell death pathway towards apoptosis, a more controlled and less inflammatory form of cell death. This is further confirmed by the increased cleavage of caspase-3 and PARP1.[11]
The following table summarizes the expected molecular markers of the synergistic effect.
| Marker | DNQ Alone | PARP Inhibitor Alone | DNQ + PARP Inhibitor | Method of Detection |
| γH2AX foci | Increased | Slightly Increased | Significantly Increased | Immunofluorescence |
| Cleaved PARP1 | Minimal | Minimal | Significantly Increased | Western Blot |
| Cleaved Caspase-3 | Minimal | Minimal | Significantly Increased | Western Blot/Flow Cytometry |
Note: This table represents expected outcomes based on the known mechanisms of action.
Visualizing the Synergy: Signaling Pathways and Experimental Workflows
To better understand the complex interactions at play, the following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for evaluating the synergistic effects of DNQ and PARP inhibitors.
Caption: Proposed signaling pathway of DNQ and PARP inhibitor synergy.
Caption: Experimental workflow for assessing DNQ and PARP inhibitor synergy.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[12]
-
Cell Seeding: Seed NQO1-positive and NQO1-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of DNQ, a PARP inhibitor (e.g., Olaparib), and their combination for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each treatment and calculate the Combination Index (CI) using software such as CompuSyn.
Western Blot for PARP Cleavage
This protocol is based on standard western blotting procedures.[9][10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against cleaved PARP (Asp214) and total PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for γH2AX Foci
This protocol is adapted from standard immunofluorescence procedures.[7][8]
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate and treat them with DNQ, a PARP inhibitor, or the combination for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block the cells with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phospho-histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
-
Quantification: Count the number of γH2AX foci per nucleus using image analysis software such as ImageJ.
Conclusion and Future Directions
The combination of this compound and PARP inhibitors represents a highly promising therapeutic strategy for the treatment of NQO1-overexpressing cancers. The synergistic interaction not only enhances cancer cell killing but also shifts the cell death mechanism to a more favorable apoptotic pathway. The provided experimental frameworks offer a robust starting point for further investigation into this potent combination. Future research should focus on in vivo studies to validate these findings in preclinical models and to explore potential biomarkers for patient stratification. The continued exploration of such synergistic combinations holds the key to developing more effective and personalized cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leveraging an NQO1 Bioactivatable Drug for Tumor-Selective Use of Poly(ADP-ribose) Polymerase (PARP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic effects of the curcumin analog HO-3867 and olaparib in transforming fallopian tube epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Deoxynyboquinone vs. Traditional Chemotherapy: A Head-to-Head Comparison for Researchers
In the landscape of oncology drug development, the quest for therapies with enhanced tumor selectivity and reduced systemic toxicity remains a paramount goal. This guide provides a detailed, data-driven comparison of Deoxynyboquinone (DNQ), a novel bioreductive agent, and traditional chemotherapy drugs. We delve into their distinct mechanisms of action, comparative efficacy in preclinical models, and the experimental methodologies underpinning these findings. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the potential of DNQ as a targeted anticancer strategy.
At a Glance: Key Differences
| Feature | This compound (DNQ) | Traditional Chemotherapy (e.g., Doxorubicin, Cisplatin) |
| Mechanism of Action | Targeted bioactivation by NQO1 enzyme, leading to massive reactive oxygen species (ROS) generation and cancer cell death.[1][2][3] | Broadly targets rapidly dividing cells by interfering with DNA replication and cell division.[4][5] |
| Selectivity | High selectivity for cancer cells overexpressing NQO1.[3][6] | Low selectivity, affecting both cancerous and healthy rapidly dividing cells (e.g., hair follicles, bone marrow).[3] |
| Primary Mode of Action | Induction of oxidative stress leading to programmed cell death (apoptosis and necrosis).[1][7] | DNA damage, inhibition of DNA synthesis, and disruption of mitosis.[4][5] |
| Resistance Mechanisms | Reduced NQO1 expression or activity in cancer cells. | Multiple mechanisms including increased drug efflux, enhanced DNA repair, and alterations in drug targets. |
| Potential for Side Effects | Expected to be lower due to targeted action, though potential for off-target effects exists.[3] | High incidence of side effects including myelosuppression, mucositis, alopecia, and cardiotoxicity (with drugs like doxorubicin).[4] |
Quantitative Efficacy: A Comparative Analysis
The in vitro cytotoxicity of DNQ and its derivatives, alongside traditional chemotherapy agents, has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key metric in these assessments. The following tables summarize the IC50 values for DNQ, its more potent derivative Isopentyl-deoxynyboquinone (IP-DNQ), and several conventional chemotherapy drugs in the MCF-7 (breast cancer) and A549 (non-small cell lung cancer) cell lines.
Table 1: IC50 Values in MCF-7 Breast Cancer Cells
| Compound | IC50 (µM) | Reference |
| This compound (DNQ) | ~0.025 | [1] |
| Isopentyl-deoxynyboquinone (IP-DNQ) | 0.025 | [1] |
| Doxorubicin | 0.01 - 2.5 | [8] |
| Cisplatin | Widely variable | [9] |
| Paclitaxel | Varies by study | |
| Etoposide | ~200 (after 48h) | [10] |
Table 2: IC50 Values in A549 Non-Small Cell Lung Cancer Cells
| Compound | IC50 (µM) | Reference |
| This compound (DNQ) | ~0.08 | [1] |
| Isopentyl-deoxynyboquinone (IP-DNQ) | 0.08 | [1] |
| Doxorubicin | > 20 | [8] |
| Cisplatin | 16.48 | |
| Paclitaxel | 1.35 nM | |
| Etoposide | 3.49 (after 72h) |
Note: IC50 values for traditional chemotherapy can vary significantly between studies due to differences in experimental conditions such as cell passage number and assay duration.[8][9]
In Vivo Antitumor Activity
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of novel compounds. A study on an orthotopic xenograft model using NQO1-expressing A549 cells in mice demonstrated the in vivo efficacy of IP-DNQ.
Table 3: In Vivo Tumor Growth Inhibition of IP-DNQ in A549 Xenografts
| Treatment Group | Dosage | Outcome | Reference |
| Vehicle Control | - | Significant tumor growth | [1] |
| IP-DNQ | 8 mg/kg | Significant suppression of lung tumor growth | [1] |
| IP-DNQ | 12 mg/kg | Significant suppression of lung tumor growth and extended lifespan (>90 days) | [1] |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between DNQ and traditional chemotherapy lies in their approach to eradicating cancer cells.
This compound: A Targeted Attack Fueled by Cancer's Own Machinery
DNQ's anticancer activity is contingent on the presence of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is found at high levels in many solid tumors compared to normal tissues.[1][3][6] This differential expression provides a therapeutic window for selective tumor targeting.
The mechanism unfolds as follows:
-
Enzymatic Reduction: DNQ is reduced by NQO1 to its hydroquinone form.
-
Redox Cycling: The unstable hydroquinone rapidly auto-oxidizes back to DNQ, a process that futilely consumes cellular reducing equivalents (NADH and NADPH).
-
ROS Supergeneration: This rapid redox cycling generates a massive burst of reactive oxygen species (ROS), primarily superoxide radicals.[1][2]
-
Oxidative Stress and Cell Death: The overwhelming oxidative stress inflicts widespread damage to cellular components, including DNA, leading to programmed cell death through both apoptosis and necrosis.[1][7]
Traditional Chemotherapy: A Broad Offensive on Cell Division
Traditional chemotherapeutic agents, such as doxorubicin, function as cytotoxic drugs that primarily target the machinery of cell division. This leads to the death of rapidly proliferating cells, a hallmark of cancer, but also affects healthy, fast-growing cells.
Doxorubicin, a widely used anthracycline antibiotic, employs a dual mechanism:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.[4] It also inhibits the enzyme topoisomerase II, which is essential for untangling DNA during replication, leading to DNA strand breaks.[4][5]
-
Generation of Reactive Oxygen Species: Similar to DNQ, doxorubicin can also generate ROS, contributing to its cytotoxic effects and, notably, its cardiotoxic side effects.[4]
Experimental Protocols
The determination of IC50 values is a fundamental experimental procedure in drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
MTT Assay for IC50 Determination
Objective: To determine the concentration of a compound that inhibits cell growth by 50%.
Principle: The MTT assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (DNQ, doxorubicin, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value from the dose-response curve.
Conclusion
This compound represents a promising departure from the paradigm of traditional chemotherapy. Its reliance on the tumor-specific overexpression of the NQO1 enzyme for bioactivation offers a compelling mechanism for selective cancer cell killing while potentially sparing healthy tissues. The preclinical data, particularly the low nanomolar to micromolar IC50 values and in vivo tumor growth inhibition, underscore its potency.
In contrast, traditional chemotherapy, while a cornerstone of cancer treatment, is beset by a lack of specificity that leads to significant off-target toxicity. The comparative data presented in this guide highlight the potential of DNQ and its derivatives as a more targeted and potentially less toxic therapeutic strategy. Further research, including direct head-to-head in vivo comparisons and clinical trials, will be crucial in fully elucidating the therapeutic index and clinical utility of this novel class of anticancer agents. The continued exploration of such targeted approaches holds the key to developing more effective and better-tolerated cancer therapies.
References
- 1. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. embopress.org [embopress.org]
- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms [scholarworks.indianapolis.iu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro and In Vivo Imaging-Based Evaluation of Doxorubicin Anticancer Treatment in Combination with the Herbal Medicine Black Cohosh [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validating Deoxynyboquinone's Mechanism: A Comparative Guide to NQO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Deoxynyboquinone (DNQ), a promising anticancer agent, is proposed to exert its cytotoxic effects through a mechanism dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). This guide provides a comprehensive comparison of methodologies and tools used to validate this mechanism, with a focus on the application of NQO1 inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual aids to facilitate a deeper understanding of the underlying molecular interactions.
The NQO1-Dependent Mechanism of this compound
This compound is a substrate for NQO1, an enzyme often overexpressed in various cancer cells compared to normal tissues.[1] The proposed mechanism involves the NQO1-mediated reduction of DNQ to a hydroquinone. This hydroquinone is unstable and undergoes a futile redox cycle, reacting with molecular oxygen to regenerate the parent quinone and produce reactive oxygen species (ROS).[2][3] This rapid and continuous generation of ROS within cancer cells leads to overwhelming oxidative stress, DNA damage, hyperactivation of Poly(ADP-ribose) polymerase 1 (PARP1), depletion of cellular energy stores (NAD+ and ATP), and ultimately, a form of programmed cell death known as necroptosis.[4][5]
To validate that the cytotoxicity of DNQ is indeed mediated by NQO1, researchers employ specific inhibitors of the NQO1 enzyme. By comparing the effects of DNQ in the presence and absence of these inhibitors, it is possible to determine the extent to which NQO1 activity is responsible for the observed cellular outcomes.
A Comparative Overview of NQO1 Inhibitors
Several small molecules have been identified as inhibitors of NQO1, each with distinct mechanisms and properties. The choice of inhibitor can significantly impact the interpretation of experimental results. Below is a comparison of commonly used NQO1 inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50 for NQO1 Inhibition | Key Advantages | Potential Off-Target Effects & Disadvantages |
| Dicoumarol | Competitive inhibitor with respect to NAD(P)H.[6] | ~10-20 nM[7] | Widely used and well-characterized. | Lack of specificity, can inhibit other cellular reductases.[8] May induce ROS production independently of NQO1.[7] |
| ES936 | Mechanism-based (suicide) inhibitor.[9] | Growth inhibition IC50 of 108 nM (MIA PaCa-2) and 365 nM (BxPC-3).[10][11] | High specificity and potency for NQO1.[4] Does not inhibit other cellular reductases. | Can induce DNA strand breaks at concentrations required for NQO1 inhibition.[4] |
| Thioridazine | Antipsychotic agent with reported NQO1 inhibitory activity. | Not specifically reported for NQO1 inhibition. | Repurposed drug with known safety profile. | Numerous off-target effects on dopamine receptors and other signaling pathways.[7][12] Can induce cardiac arrhythmias.[3] |
| Coumarin-based Analogs | Competitive inhibitors. | Varies, with some showing nanomolar potency.[6][13] | Can be more potent than dicoumarol with reduced off-target effects.[2] | Structure-activity relationships can be complex. |
Experimental Validation of DNQ's NQO1-Dependent Cytotoxicity
The core of the validation process lies in demonstrating that the cytotoxic effects of DNQ are significantly diminished or abolished when NQO1 activity is inhibited.
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound (DNQ) and its derivative, Isopentyl-deoxynyboquinone (IP-DNQ), on cancer cell lines in the presence and absence of the NQO1 inhibitor, dicoumarol.
| Compound | Cell Line | Treatment Condition | IC50 (µM) | Fold Change in IC50 with Dicoumarol | Reference |
| DNQ | A549 (Lung Carcinoma) | DNQ alone | ~0.1 | >10 | [11] |
| DNQ | A549 (Lung Carcinoma) | DNQ + 50 µM Dicoumarol | >1 | [11] | |
| DNQ | MCF-7 (Breast Cancer) | DNQ alone | ~0.025 | >40 | [11] |
| DNQ | MCF-7 (Breast Cancer) | DNQ + 50 µM Dicoumarol | >1 | [11] | |
| IP-DNQ | A549 (Lung Carcinoma) | IP-DNQ alone | 0.08 | >12.5 | [11] |
| IP-DNQ | A549 (Lung Carcinoma) | IP-DNQ + 50 µM Dicoumarol | >1 | [11] | |
| IP-DNQ | MCF-7 (Breast Cancer) | IP-DNQ alone | 0.025 | >40 | [11] |
| IP-DNQ | MCF-7 (Breast Cancer) | IP-DNQ + 50 µM Dicoumarol | >1 | [11] |
These data clearly demonstrate that the cytotoxicity of both DNQ and its derivative is significantly attenuated by the presence of an NQO1 inhibitor, providing strong evidence for an NQO1-dependent mechanism of action.
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the experimental logic and the molecular mechanism, the following diagrams were generated using Graphviz.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.
Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., A549 or MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of DNQ or its analogs, with and without a fixed concentration of an NQO1 inhibitor (e.g., 50 µM dicoumarol). Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Quantification: Assess cell viability using a standard method such as the MTT or MTS assay. This involves adding the reagent to the wells, incubating for 1-4 hours, and then measuring the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a dose-response curve fitting software.
Reactive Oxygen Species (ROS) Detection Assay
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with DNQ with or without an NQO1 inhibitor as described for the cell viability assay.
-
Probe Loading: After the desired treatment time, remove the media and incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), in serum-free media for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the probe (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel cell viability assay) and express the results as a fold change relative to the untreated control.
PARP1 Activation Assay (Western Blot for PAR)
-
Cell Lysis: Following treatment with DNQ with or without an NQO1 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against poly(ADP-ribose) (PAR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Conclusion
References
- 1. Development of indolequinone mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1): NQO1 inhibition and growth inhibitory activity in human pancreatic MIA PaCa-2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of NQO1: identification of compounds more potent than dicoumarol without associated off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biochemical, cytotoxic, and genotoxic effects of ES936, a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1, in cellular systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibitors of NAD(P)H quinone oxidoreductase, NQO1: structure/activity relationships and functional activity in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coumarin-based inhibitors of human NAD(P)H:quinone oxidoreductase-1. Identification, structure-activity, off-target effects and in vitro human pancreatic cancer toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipsychotic agent thioridazine sensitizes renal carcinoma Caki cells to TRAIL-induced apoptosis through reactive oxygen species-mediated inhibition of Akt signaling and downregulation of Mcl-1 and c-FLIP(L) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 by biochemical, X-ray crystallographic, and mass spectrometric approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ES 936 (CAS 192820-78-3): R&D Systems [rndsystems.com]
- 12. Thioridazine Therapy and CYP2D6 Genotypes - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of coumarin-based inhibitors of NAD(P)H: quinone oxidoreductase-1 (NQO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Deoxynyboquinone-Induced Apoptosis: A Comparative Guide to Essential Assays
For Researchers, Scientists, and Drug Development Professionals
Deoxynyboquinone (DNQ), a potent NQO1 bioactivatable drug, has emerged as a promising agent in cancer therapy due to its ability to induce programmed cell death, or apoptosis. This guide provides a comparative overview of key experimental assays used to confirm and quantify DNQ-induced apoptosis, offering a valuable resource for researchers investigating its therapeutic potential. We will compare the effects of DNQ with other well-known apoptosis inducers, β-lapachone and staurosporine, and provide detailed protocols and data interpretation guidelines.
Comparative Analysis of Apoptosis Induction
The efficacy of this compound in triggering apoptosis can be quantitatively compared with other compounds using standardized assays. Below is a summary of typical results obtained from Annexin V/PI staining and Caspase-3/7 activity assays.
Note: Quantitative data for this compound (DNQ) is represented by its potent derivative, Isopentyl-Deoxynyboquinone (IP-DNQ), due to the greater availability of specific assay data for this compound.
| Compound | Assay | Cell Line | Concentration | Result |
| IP-DNQ | Annexin V/PI Staining | A549 | 0.1 µM | Significant increase in early and late apoptotic cells. |
| A549 | 0.25 µM | Further dose-dependent increase in apoptotic cell population. | ||
| Caspase-3/7 Activity | A549 | 0.25 µM | Significant increase in caspase-3/7 enzymatic activity. | |
| MDA-MB-231 NQO1+ | 0.25 µM | Notable increase in caspase-3/7 activity. | ||
| β-lapachone | Annexin V/PI Staining | A549 | 5 µM | Increased percentage of apoptotic cells. |
| Staurosporine | Annexin V/PI Staining | KG-1 | 1 µM | ~20% apoptotic cells after 3 hours, ~50% after 6 hours. |
| NKT | 1 µM | ~13% apoptotic cells after 3 hours, ~20% after 6 hours. | ||
| Caspase-3/7 Activity | Jurkat | 1 µM | Significant increase in caspase-3/7 activity after 4 hours. |
Signaling Pathway of DNQ-Induced Apoptosis
This compound induces apoptosis primarily through an NQO1-dependent mechanism. The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), often overexpressed in cancer cells, reduces DNQ. This reduction initiates a futile redox cycle that generates a significant amount of reactive oxygen species (ROS). The resulting oxidative stress leads to DNA damage, which in turn hyperactivates Poly (ADP-ribose) polymerase 1 (PARP1). This cascade of events culminates in the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3 and caspase-7, and subsequent cleavage of cellular substrates, leading to cell death.
Caption: NQO1-mediated apoptosis pathway induced by this compound.
Experimental Workflows and Protocols
Accurate confirmation of apoptosis requires a multi-assay approach. Here, we detail the workflows and protocols for three essential assays.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with desired concentrations of this compound, a vehicle control, and a positive control (e.g., β-lapachone or staurosporine) for the indicated time.
-
-
Harvesting:
-
For adherent cells, gently detach using trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, providing a direct measure of apoptosis.
Caption: Workflow for Caspase-3/7 activity assay.
Detailed Protocol:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Western Blot for PARP Cleavage
Detection of the cleaved form of PARP-1 is a hallmark of caspase-mediated apoptosis.
Caption: Workflow for Western blot analysis of PARP cleavage.
Detailed Protocol:
-
Sample Preparation:
-
Treat cells with this compound and controls.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Interpretation: The appearance of an 89 kDa fragment in addition to the full-length 116 kDa PARP-1 band is indicative of apoptosis.
-
Validating In Silico Predictions: A Comparative Guide to Deoxynyboquinone's Anticancer Activity
For researchers, scientists, and drug development professionals, the journey from a promising in silico prediction to a validated therapeutic candidate is paved with rigorous experimental verification. This guide provides a comparative analysis of Deoxynyboquinone (DNQ), a potent anticancer agent, and its alternatives, offering a framework for validating computational hypotheses with concrete experimental data.
This compound has emerged as a significant compound in cancer research, primarily due to its unique mechanism of action which was elucidated through extensive experimental validation. It acts as a substrate for NAD(P)H quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in solid tumors like lung, breast, and pancreatic cancer.[1] This guide will delve into the experimental data that substantiates the in silico predicted activity of DNQ and compare its performance with other NQO1-bioactivatable drugs and derivatives.
Mechanism of Action: From Prediction to Proof
An initial in silico hypothesis would suggest that a quinone-based compound like DNQ could be a substrate for NQO1, leading to selective cytotoxicity in cancer cells overexpressing this enzyme. Experimental validation has confirmed this, revealing a futile redox cycle as the primary mechanism. NQO1 catalyzes the two-electron reduction of DNQ to its hydroquinone form.[2] This hydroquinone then rapidly auto-oxidizes back to DNQ, in the process generating significant amounts of reactive oxygen species (ROS), particularly superoxide.[3][4] This targeted ROS production in NQO1-positive cancer cells leads to catastrophic cellular damage and, ultimately, cell death.[5][6]
The downstream effects of this ROS storm are multifaceted. Global transcript profiling of cells treated with DNQ shows an elevation of transcripts related to oxidative stress, a finding that has been confirmed at the protein level.[3][4] This oxidative stress leads to severe DNA damage, including double-strand breaks, which in turn hyperactivates Poly(ADP-ribose) Polymerase 1 (PARP1).[5][6] The hyperactivation of PARP1 depletes the cellular reserves of NAD+ and ATP, culminating in energy crisis and cell death through both apoptotic and programmed necrotic pathways.[5][6][7]
Figure 1: this compound's mechanism of action in NQO1-positive cancer cells.
Performance Comparison: DNQ vs. Alternatives
The validation of DNQ's anticancer potential is further strengthened by comparing its efficacy against other compounds. β-Lapachone is another well-characterized NQO1 substrate that operates through a similar ROS-dependent mechanism.[5] More recently, a novel derivative, isopentyl-deoxynyboquinone (IP-DNQ), was developed to enhance the therapeutic potential of DNQ.[5]
| Compound | Target | IC50 Range (Cancer Cell Lines) | Mechanism of Cell Death | Key Advantages | Limitations |
| This compound (DNQ) | NQO1 | 16 - 210 nM[3][4] | Programmed Necrosis, Apoptosis[5] | High potency; effective in hypoxic conditions.[3][4] | Potential for adverse effects like methemoglobinemia.[6] |
| β-Lapachone | NQO1 | Varies (generally higher than DNQ) | Programmed Necrosis, Apoptosis | Well-studied NQO1 substrate. | Less potent than DNQ.[5] |
| Isopentyl-DNQ (IP-DNQ) | NQO1 | Not specified, but potent | Programmed Necrosis, Apoptosis[5][7] | Enhanced antitumor efficacy and survival in vivo; higher plasma and tumor concentrations compared to other derivatives.[5] | Still in preclinical development. |
| Elesclomol | ROS Induction | Varies | Apoptosis | ROS-generating agent. | Less effective than DNQ under hypoxic conditions.[3][4] |
Experimental Protocols for Validation
To validate an in silico prediction that a novel compound targets NQO1-positive cancers, a structured experimental workflow is essential. This involves a series of in vitro and in vivo assays to confirm the mechanism of action and assess efficacy.
Figure 2: General experimental workflow for validating an NQO1-activated compound.
Key Experimental Methodologies:
-
Cell Viability Assays:
-
Objective: To determine the cytotoxic effect of the compound on cancer cells with varying NQO1 expression levels.
-
Protocol: A panel of cancer cell lines (e.g., A549 for high NQO1, H596 for low NQO1) are seeded in 96-well plates. Cells are treated with a serial dilution of the compound for 48-72 hours. Cell viability is assessed using assays such as MTT or CellTiter-Glo. The IC50 (half-maximal inhibitory concentration) is calculated for each cell line. A significantly lower IC50 in NQO1-positive cells suggests NQO1-dependent activity.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Objective: To confirm that the compound induces ROS production.
-
Protocol: Cancer cells are treated with the compound for a short duration (e.g., 30-120 minutes). A fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is added. Upon oxidation by ROS, DCFDA becomes fluorescent. The fluorescence intensity is measured using a plate reader or visualized by fluorescence microscopy.
-
-
DNA Damage Assessment (γ-H2AX Staining):
-
Objective: To quantify DNA double-strand breaks, a downstream effect of ROS.
-
Protocol: Cells are treated with the compound, fixed, and permeabilized. They are then incubated with a primary antibody specific for phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks. A fluorescently labeled secondary antibody is used for detection. The formation of γ-H2AX foci is quantified by immunofluorescence microscopy.[6]
-
-
In Vivo Antitumor Efficacy:
-
Objective: To evaluate the therapeutic efficacy of the compound in a living organism.
-
Protocol: Orthotopic xenograft models are established by injecting human cancer cells (e.g., A549) into immunocompromised mice (e.g., NSG mice).[5] Once tumors are established, mice are treated with the compound or a vehicle control. Tumor volume is measured regularly. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., NAD+/ATP levels). Survival rates are also monitored.[5]
-
Conclusion
The validation of this compound's anticancer activity provides a compelling case study for the successful translation of a predicted molecular interaction into a potent and selective therapeutic strategy. Its mechanism, centered on NQO1-mediated ROS generation, has been rigorously confirmed through a variety of experimental techniques. By comparing DNQ with alternatives like β-Lapachone and its own improved derivative, IP-DNQ, researchers can appreciate the iterative process of drug development. The methodologies outlined in this guide offer a robust framework for validating future in silico predictions, ensuring that only the most promising candidates advance toward clinical application.
References
- 1. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 3. Chemistry and biology of this compound, a potent inducer of cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Deoxynyboquinone: A Comparative Guide for Novel Anticancer Agent Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Deoxynyboquinone's (DNQ) performance against other novel and standard anticancer agents. The following sections detail its mechanism of action, comparative cytotoxicity, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action: NQO1-Dependent Oxidative Tumoricidal Activity
This compound is a potent antineoplastic agent whose activity is contingent on the expression of NAD(P)H: quinone oxidoreductase 1 (NQO1).[1][2] NQO1 is a two-electron reductase that is significantly overexpressed in various solid tumors, including lung, breast, and pancreatic cancers, while having low expression in normal tissues.[1][2] This differential expression provides a therapeutic window for targeted cancer therapy.
The mechanism of action of DNQ is initiated by the NQO1-mediated reduction of DNQ to its hydroquinone form.[3] This hydroquinone is unstable and rapidly auto-oxidizes back to DNQ, creating a futile redox cycle.[3] This process consumes cellular NADH and generates significant amounts of reactive oxygen species (ROS), primarily superoxide radicals and hydrogen peroxide.[3][4] The massive increase in intracellular ROS induces overwhelming oxidative stress, leading to extensive DNA damage.[4] This, in turn, triggers the hyperactivation of poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair.[4] The excessive activity of PARP-1 depletes the cellular pools of NAD+ and ATP, culminating in an energy crisis and subsequent cancer cell death through apoptosis and/or programmed necrosis.[4]
Caption: Mechanism of this compound (DNQ) in NQO1-positive cancer cells.
Comparative Performance Analysis: Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of DNQ and its derivatives in comparison to the NQO1-bioactivatable drug, β-lapachone, and standard-of-care chemotherapeutic agents across various cancer cell lines. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound (DNQ) | MCF-7 | Breast Cancer | ~0.025 | [4] |
| This compound (DNQ) | A549 | Lung Cancer | ~0.08 | [4] |
| IP-DNQ | MCF-7 | Breast Cancer | 0.025 | [4] |
| IP-DNQ | A549 | Lung Cancer | 0.08 | [4] |
| β-lapachone | MCF-7 | Breast Cancer | 0.08 | [4] |
| β-lapachone | A549 | Lung Cancer | 2.5 | [4] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 0.3 - 1.0 | [5] |
| Paclitaxel | MDA-MB-231 | Breast Cancer | ~0.00007 (0.07 nM) | [5] |
| Cisplatin | A549 | Lung Cancer | ~3.0 - 5.0 | |
| Gemcitabine | Pancreatic | Pancreatic Cancer | Varies |
Note: IC50 values can vary depending on the experimental conditions, such as exposure time and the specific assay used.
The data indicates that DNQ and its derivative, IP-DNQ, exhibit potent cytotoxicity against NQO1-positive breast (MCF-7) and lung (A549) cancer cell lines, with IC50 values in the nanomolar range.[4] Notably, in A549 cells, IP-DNQ is approximately 30-fold more potent than β-lapachone.[4]
Experimental Methodologies
The evaluation of DNQ and other anticancer agents relies on a set of standardized in vitro assays. Below are the detailed protocols for the key experiments cited in this guide.
Caption: A generalized workflow for the in vitro evaluation of anticancer agents.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
96-well plates
-
Complete culture medium
-
This compound (DNQ) or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Protocol:
-
Harvest the cells after treatment and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular accumulation of ROS using the fluorescent probe DCFH-DA.
-
Materials:
-
Treated and untreated cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence microscope or flow cytometer
-
-
Protocol:
-
Load the cells with DCFH-DA by incubating them with the probe for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Treat the cells with the test compound.
-
Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS. This can be done using a fluorescence microplate reader, fluorescence microscope, or flow cytometry.[6]
-
Western Blotting for DNA Damage and Apoptosis Markers
This technique is used to detect specific proteins involved in the DNA damage response and apoptosis.
-
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells to extract proteins and determine the protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Benchmarking Against Novel Anticancer Agents
DNQ's unique mechanism of action provides a distinct advantage over many conventional and some novel anticancer agents.
-
Tumor Selectivity: Unlike traditional chemotherapies that target all rapidly dividing cells, DNQ's efficacy is dependent on the high levels of NQO1 in cancer cells, theoretically sparing normal tissues and reducing side effects.[2]
-
Synergistic Potential with PARP Inhibitors: The hyperactivation of PARP-1 by DNQ-induced DNA damage suggests a strong rationale for combination therapy with PARP inhibitors. While DNQ drives cell death through massive PARP-1 activity leading to energy depletion, PARP inhibitors work by preventing the repair of single-strand DNA breaks, which then lead to double-strand breaks and cell death, particularly in cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations). A combination could potentially lower the required doses of each agent and overcome resistance mechanisms.
Caption: Logical relationship for potential synergy between DNQ and PARP inhibitors.
Conclusion
This compound and its derivatives have demonstrated remarkable potency and selectivity against NQO1-overexpressing cancer cells in preclinical studies. Their unique mechanism of inducing cell death through massive ROS production and subsequent PARP-1 hyperactivation distinguishes them from many standard chemotherapies and other targeted agents. The exceptionally low IC50 values position DNQ and its analogs as highly promising candidates for further development, particularly in combination with other therapies like PARP inhibitors, to enhance their anticancer efficacy and address potential resistance mechanisms. This guide provides a foundational benchmark for researchers and clinicians evaluating the therapeutic potential of this novel class of anticancer agents.
References
- 1. Deoxynyboquinones as NQO1-Activated Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Activation By NQO1 – Hergenrother Lab [publish.illinois.edu]
- 4. Augmented Concentration of Isopentyl-Deoxynyboquinone in Tumors Selectively Kills NAD(P)H Quinone Oxidoreductase 1-Positive Cancer Cells through Programmed Necrotic and Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Cold Atmospheric Plasma vs. Chemotherapy in Triple-Negative Breast Cancer: A Systematic Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Deoxynyboquinone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Deoxynyboquinone (DNQ), a potent antineoplastic agent, is critical to ensure laboratory safety and environmental protection. Given its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste. The following procedures provide a step-by-step guide for the safe handling and disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is imperative to be familiar with its potential hazards. This compound is a potent cytotoxic compound, and exposure can pose significant health risks.[1] Always handle this compound within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.[2] Personal protective equipment (PPE), including double gloves (chemotherapy-grade), a solid-front protective gown, and safety goggles, must be worn at all times.[2][3]
This compound Waste Segregation and Disposal Procedures
Proper segregation of waste at the point of generation is fundamental to safe disposal. This compound waste should be categorized as either "trace" or "bulk" chemotherapy waste.
Step 1: Identify the Type of Waste
-
Trace this compound Waste: This category includes items that are contaminated with small, residual amounts of the drug. Examples include empty vials, syringes with no visible liquid, used gloves, gowns, bench paper, and other contaminated disposables.[4]
-
Bulk this compound Waste: This category includes grossly contaminated items, unused or expired this compound, and materials used to clean up spills. This is considered hazardous chemical waste.[4]
Step 2: Use Designated Waste Containers
All this compound waste must be disposed of in clearly labeled, leak-proof, and puncture-resistant containers designated for chemotherapy waste.[3][5] The color-coding for these containers is typically yellow for trace chemotherapy waste and black for bulk hazardous chemical waste, though this may vary by institution.[5] Consult your institution's Environmental Health and Safety (EHS) office for specific requirements.
Step 3: Package Waste Securely
-
Sharps: All sharps, such as needles and scalpels, contaminated with this compound must be placed directly into a designated chemotherapy sharps container.[2] These containers are typically yellow.
-
Solid Waste: Contaminated items like gloves, gowns, and absorbent pads should be placed in a yellow chemotherapy waste bag.[3]
-
Liquid Waste: Unused or expired this compound solutions should be collected in a designated, leak-proof hazardous waste container, typically a black container for chemical waste.[5] Do not mix with other chemical waste streams.[5]
Step 4: Label and Store Waste Appropriately
All waste containers must be clearly labeled with "Chemotherapy Waste" or "Hazardous Waste" and a description of the contents. Store the sealed containers in a designated Satellite Accumulation Area (SAA) away from general laboratory traffic until they are collected by your institution's hazardous waste management service.[6][7]
Step 5: Arrange for Pickup and Disposal
Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste containers. Do not dispose of any this compound-contaminated materials in the regular trash, biohazard bags (unless also infectious), or down the drain.[4]
Quantitative Data for this compound Waste Management
Due to the absence of specific quantitative disposal limits for this compound in the available literature, the following table provides a qualitative guide for the proper segregation and disposal of different types of waste, based on general guidelines for antineoplastic agents.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Trace Solid Waste | Gloves, gowns, bench pads, empty vials and packaging with minimal residual contamination. | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste". | Incineration. |
| Trace Sharps Waste | Needles, syringes, and other sharps with minimal residual contamination. | Yellow, puncture-proof sharps container labeled "Chemo Sharps". | Incineration. |
| Bulk Liquid Waste | Unused or expired this compound solutions, rinsates from cleaning. | Black, leak-proof container labeled "Hazardous Waste: this compound". | Chemical Incineration. |
| Bulk Solid Waste | Grossly contaminated items from spills or preparation. | Black, puncture-resistant container labeled "Hazardous Waste: this compound". | Chemical Incineration. |
Experimental Protocols Cited
The disposal procedures outlined above are based on established safety protocols for handling potent cytotoxic and antineoplastic agents in a laboratory setting. Specific experimental protocols involving this compound should include a detailed waste disposal plan as part of the standard operating procedure (SOP). This plan should be reviewed and approved by the institution's chemical safety officer.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. Handling of antineoplastic drugs: a health concern among health care workers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. depts.washington.edu [depts.washington.edu]
- 3. uwyo.edu [uwyo.edu]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. odu.edu [odu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Deoxynyboquinone
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Deoxynyboquinone (DNQ). This compound is a potent antineoplastic agent that induces cancer cell death through the generation of reactive oxygen species (ROS), classifying it as a hazardous substance requiring stringent safety protocols.[1][2] Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Essential Safety and Handling Precautions
Given its cytotoxic nature, all activities involving this compound must be conducted within a designated controlled area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specifications and Recommendations |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is mandatory. The outer glove should be worn over the cuff of the lab coat. Regularly inspect gloves for any signs of degradation or puncture. Change gloves immediately if contamination is suspected. |
| Eye Protection | Chemical splash goggles or a full-face shield must be worn at all times to protect against splashes and aerosols. |
| Lab Coat | A disposable, back-closing gown made of a low-permeability fabric is required. Cuffs should be elastic to ensure a snug fit with inner gloves. |
| Respiratory Protection | For procedures that may generate aerosols or when handling the powder outside of a containment device, a NIOSH-approved N95 or higher-level respirator is required. |
Engineering Controls
Engineering controls are crucial for creating a safe working environment.
| Control Measure | Description |
| Chemical Fume Hood | All weighing, reconstitution, and aliquoting of this compound powder should be performed in a certified chemical fume hood to contain any airborne particles. |
| Biological Safety Cabinet | For cell culture and other sterile procedures involving this compound, a Class II biological safety cabinet should be used. |
| Closed System Transfer Devices (CSTDs) | The use of CSTDs is recommended for transferring solutions to minimize the risk of spills and aerosol generation. |
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₁₅H₁₂N₂O₄[3] |
| Molecular Weight | 284.267 g/mol [3] |
| Boiling Point | 591.2 ± 50.0 °C at 760 mmHg[3] |
| Density | 1.5 ± 0.1 g/cm³[3] |
| Flash Point | 311.4 ± 30.1 °C[3] |
| Vapor Pressure | 0.0 ± 1.7 mmHg at 25°C[3] |
| LogP | -0.41[3] |
Toxicity and Exposure Data
Experimental Protocol: Preparation of a this compound Stock Solution
This protocol outlines the steps for the safe preparation of a this compound stock solution for in vitro studies, a common procedure in a research setting.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Chemotherapy-rated nitrile gloves (double-gloved)
-
Disposable, back-closing lab coat
-
Chemical splash goggles
-
NIOSH-approved N95 respirator
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared, sterile polypropylene tube inside the chemical fume hood.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the tube securely and vortex gently until the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date, and storage conditions.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.[2]
-
Decontamination: Decontaminate all surfaces and equipment used with an appropriate cleaning agent.
-
Waste Disposal: Dispose of all contaminated materials, including empty vials, pipette tips, and PPE, as cytotoxic waste.
Operational and Disposal Plans
A clear and well-defined plan for the entire lifecycle of this compound in the laboratory is essential for safety and compliance.
Spill Management
In the event of a spill, the following steps should be immediately taken:
-
Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify the laboratory supervisor and the institutional environmental health and safety (EHS) office.
-
PPE: Don appropriate PPE, including a respirator, before re-entering the area.
-
Containment: For liquid spills, cover with an absorbent material from a chemotherapy spill kit. For powder spills, gently cover with damp absorbent pads to avoid generating dust.
-
Cleanup: Carefully collect all contaminated materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with a suitable decontamination solution, followed by a thorough rinse.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.
| Waste Stream | Disposal Procedure |
| Solid Waste | All contaminated solid waste, including gloves, gowns, bench paper, pipette tips, and empty vials, must be placed in a clearly labeled, puncture-resistant cytotoxic waste container. |
| Liquid Waste | Unused or expired this compound solutions should be collected in a designated, leak-proof hazardous waste container. Do not dispose of down the drain. |
| Sharps | Needles and syringes used for administering this compound solutions must be disposed of in a designated cytotoxic sharps container. |
All cytotoxic waste containers must be sealed and collected by the institutional EHS for high-temperature incineration.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
